molecular formula C16H18N2O2 B596816 (S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester CAS No. 130406-36-9

(S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester

Cat. No.: B596816
CAS No.: 130406-36-9
M. Wt: 270.332
InChI Key: KJUKXDDEPPBPSY-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester (CAS 130406-36-9) is a chiral benzyloxycarbonyl (Cbz)-protected beta-amino acid derivative of significant value in synthetic organic and medicinal chemistry . With a molecular formula of C16H18N2O2 and a molecular weight of approximately 270.33 g/mol, this compound serves as a critical chiral building block and intermediate for the synthesis of more complex molecules . Its structure features a primary amine group, which is protected as a carbamate (Cbz), allowing for selective deprotection under mild conditions. This makes it an invaluable scaffold in peptide mimicry and for the development of pharmaceutical candidates. Researchers utilize this enantiomerically pure compound to introduce a specific stereochemical center into target structures, which is crucial for studying structure-activity relationships (SAR) and for the creation of chiral catalysts. The product is offered in various quantities to suit both laboratory-scale research and larger commercial applications. It is intended for use by qualified researchers in a controlled laboratory setting. This compound is For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use of any kind .

Properties

IUPAC Name

benzyl N-[(1S)-2-amino-1-phenylethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c17-11-15(14-9-5-2-6-10-14)18-16(19)20-12-13-7-3-1-4-8-13/h1-10,15H,11-12,17H2,(H,18,19)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJUKXDDEPPBPSY-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of (S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive overview of the synthetic pathways for preparing (S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester, a valuable chiral building block in pharmaceutical development.[1] It is intended for researchers, scientists, and drug development professionals. The document details two primary, field-proven synthesis routes starting from the readily available chiral precursor, (S)-phenylalanine. Each pathway is elaborated with mechanistic insights, step-by-step experimental protocols, and a discussion of the strategic choices behind the methodologies.

Introduction and Strategic Overview

This compound, also known as Cbz-(S)-phenylalaninol, is a crucial intermediate in the synthesis of various biologically active molecules, including HIV protease inhibitors.[2] Its stereochemical integrity is paramount for the efficacy of the final active pharmaceutical ingredient (API). The synthesis of this compound hinges on two key transformations starting from (S)-phenylalanine: the reduction of the carboxylic acid to a primary alcohol and the protection of the primary amine.

The challenge lies in performing these transformations efficiently while preserving the stereocenter. Direct reduction of the amino acid is often complicated by the presence of both the amine and carboxylic acid groups, which can lead to undesired side reactions or require harsh reducing agents that may not be compatible with other functional groups. Therefore, a strategic approach involving the protection of the amine group prior to reduction is generally favored.

This guide will focus on two robust and widely adopted synthetic strategies:

  • Pathway A: Protection of the amino group of (S)-phenylalanine with a benzyloxycarbonyl (Cbz) group, followed by reduction of the carboxylic acid.

  • Pathway B: Reduction of the carboxylic acid of (S)-phenylalanine to afford (S)-phenylalaninol, followed by selective protection of the resulting primary amine with a Cbz group.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals the logical bond disconnections that lead back to the starting material, (S)-phenylalanine. The primary disconnection is the carbamate bond, which points to (S)-2-amino-1-phenylethanol and a Cbz protecting group source. The second key disconnection is the carbon-oxygen bond of the primary alcohol, which leads back to the carboxylic acid of the parent amino acid.

G Target This compound Intermediate1 (S)-2-Amino-1-phenylethanol ((S)-Phenylalaninol) Target->Intermediate1 C-N Disconnection (Carbamate) Intermediate2 Cbz Protecting Group Source (e.g., Benzyl Chloroformate) Target->Intermediate2 C-N Disconnection (Carbamate) Intermediate3 (S)-Phenylalanine Intermediate1->Intermediate3 C=O Reduction

Caption: Retrosynthetic analysis of the target compound.

Pathway A: Amine Protection Followed by Reduction

This pathway is often preferred due to the high yields and crystallinity of the intermediate, N-Cbz-(S)-phenylalanine, which facilitates purification.[3] The Cbz group is robust and stable under the conditions required for the subsequent reduction step.[4]

Step 1: N-Protection of (S)-Phenylalanine

The first step involves the protection of the amino group of (S)-phenylalanine using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions. This reaction is typically performed in an aqueous basic solution.

Mechanism: The reaction proceeds via nucleophilic acyl substitution. The amino group of phenylalanine, deprotonated under basic conditions, acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent loss of the chloride leaving group forms the stable carbamate linkage. The base (e.g., NaHCO₃, Na₂CO₃) is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[5]

G cluster_step1 Step 1: N-Protection Start_A (S)-Phenylalanine Product1_A N-Cbz-(S)-Phenylalanine Start_A->Product1_A Reagent1_A Benzyl Chloroformate (Cbz-Cl) Reagent1_A->Product1_A Base_A Aq. NaHCO₃ Base_A->Product1_A

Caption: N-Protection of (S)-Phenylalanine.

Experimental Protocol: Synthesis of N-Cbz-(S)-Phenylalanine[6]
  • Dissolve (S)-phenylalanine (1.0 eq) in a 1 M aqueous solution of sodium bicarbonate (2.5 eq) in a flask cooled in an ice bath.

  • With vigorous stirring, add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature is maintained below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. A white precipitate of N-Cbz-(S)-phenylalanine will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product is often of high purity and can be used in the next step without further purification.

Step 2: Reduction of N-Cbz-(S)-Phenylalanine

The carboxylic acid of N-Cbz-(S)-phenylalanine is then reduced to the corresponding primary alcohol. Common reducing agents for this transformation include borane complexes (e.g., BH₃·THF, BH₃·DMS) or lithium aluminum hydride (LiAlH₄). Borane reagents are generally preferred as they are chemoselective for carboxylic acids in the presence of the carbamate.

Mechanism: Borane (BH₃) coordinates to the carbonyl oxygen of the carboxylic acid, activating it towards hydride delivery. A series of hydride transfers and subsequent hydrolysis of the resulting borate ester yields the primary alcohol.

G cluster_step2 Step 2: Reduction Start2_A N-Cbz-(S)-Phenylalanine Product_Final (S)-(2-Amino-1-phenyl-ethyl)- carbamic acid benzyl ester Start2_A->Product_Final Reagent2_A Borane-THF complex (BH₃·THF) Reagent2_A->Product_Final Solvent_A THF Solvent_A->Product_Final

Caption: Reduction of N-Cbz-(S)-Phenylalanine.

Experimental Protocol: Synthesis of this compound
  • Suspend N-Cbz-(S)-phenylalanine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.

  • Add a solution of borane-THF complex (approx. 2.0-3.0 eq of BH₃) dropwise to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

  • Remove the solvents under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash successively with a mild acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel to afford the final product as a white solid.[2]

Parameter Step 1: N-Protection Step 2: Reduction
Starting Material (S)-PhenylalanineN-Cbz-(S)-Phenylalanine
Key Reagents Benzyl Chloroformate, NaHCO₃Borane-THF complex
Solvent Water/DioxaneAnhydrous THF
Typical Yield >90%85-95%
Purification Acidification/PrecipitationRecrystallization/Chromatography

Pathway B: Reduction Followed by Amine Protection

An alternative strategy involves the initial reduction of (S)-phenylalanine to (S)-phenylalaninol, followed by selective N-protection. This pathway can be advantageous if the unprotected amino alcohol is commercially available or if a different N-protecting group is desired in a multi-step synthesis.

Step 1: Reduction of (S)-Phenylalanine

The direct reduction of (S)-phenylalanine to (S)-phenylalaninol is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in a high-boiling ether solvent such as THF.

Mechanism: The highly reactive LiAlH₄ reduces the carboxylic acid to the primary alcohol. The reaction is not chemoselective and will readily reduce other carbonyl-containing functional groups. Careful control of the reaction conditions is necessary.

G cluster_step1B Step 1: Reduction Start_B (S)-Phenylalanine Product1_B (S)-Phenylalaninol Start_B->Product1_B Reagent1_B Lithium Aluminum Hydride (LiAlH₄) Reagent1_B->Product1_B Solvent_B Anhydrous THF Solvent_B->Product1_B

Caption: Reduction of (S)-Phenylalanine.

Experimental Protocol: Synthesis of (S)-Phenylalaninol[7]
  • Carefully add (S)-phenylalanine (1.0 eq) portion-wise to a stirred suspension of LiAlH₄ (approx. 2.0-3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere.

  • After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ using the Fieser workup procedure: sequential, dropwise addition of water, then 15% aqueous NaOH, and finally more water.

  • Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing the filter cake thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-phenylalaninol, which is often used in the next step without further purification.

Step 2: N-Protection of (S)-Phenylalaninol

The final step is the selective N-protection of (S)-phenylalaninol with benzyl chloroformate to yield the target compound. The conditions are similar to the N-protection of the parent amino acid.

G cluster_step2B Step 2: N-Protection Start2_B (S)-Phenylalaninol Product_Final_B (S)-(2-Amino-1-phenyl-ethyl)- carbamic acid benzyl ester Start2_B->Product_Final_B Reagent2_B Benzyl Chloroformate (Cbz-Cl) Reagent2_B->Product_Final_B Base_B Aq. NaHCO₃ Base_B->Product_Final_B

Caption: N-Protection of (S)-Phenylalaninol.

Experimental Protocol: Synthesis of this compound
  • Dissolve (S)-phenylalaninol (1.0 eq) in a mixture of an organic solvent (e.g., dichloromethane or THF) and aqueous sodium bicarbonate solution.

  • Cool the biphasic mixture to 0 °C and add benzyl chloroformate (1.05 eq) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography as described in Pathway A.

Purification and Characterization

Purification: The final product, this compound, is a white crystalline solid.[2] Recrystallization from a solvent system like ethyl acetate/hexanes is a highly effective method for obtaining material of high purity. For less pure samples, silica gel column chromatography using a gradient of ethyl acetate in hexanes is recommended.

Characterization: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: A sharp melting point range is indicative of high purity (literature value: 92-95 °C).[2]

  • Optical Rotation: To confirm the retention of stereochemistry.[2]

  • Chiral HPLC: To determine the enantiomeric excess (e.e.).

Safety Considerations

  • Benzyl Chloroformate (Cbz-Cl): Is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Borane-THF Complex (BH₃·THF): Is flammable and reacts violently with water. All manipulations should be carried out under an inert atmosphere, and quenching should be performed slowly at low temperatures.

  • Lithium Aluminum Hydride (LiAlH₄): Is extremely reactive with water and can ignite in moist air. It must be handled under a strictly anhydrous, inert atmosphere. The quenching procedure must be performed with extreme caution.

  • All organic solvents are flammable and should be handled away from ignition sources.

Conclusion

The synthesis of this compound can be reliably achieved from (S)-phenylalanine through two primary pathways. Pathway A (Protect-then-Reduce) is often favored for its operational simplicity, high yields, and the ease of purification of the crystalline N-Cbz intermediate. Pathway B (Reduce-then-Protect) is a viable alternative, particularly when (S)-phenylalaninol is readily available. The choice of pathway will depend on factors such as starting material availability, scale, and the specific requirements of the overall synthetic campaign. Both methods, when executed with care, provide access to this important chiral building block in high yield and purity.

References
  • Vertex AI Search. (n.d.). Biomimetic Synthesis of Cbz-(S)-Dolaphenine - PMC - NIH.
  • ChemicalBook. (n.d.). 2-AMINO-1-PHENYLETHANOL synthesis.
  • Chongqing Chemdad Co., Ltd. (n.d.). (S)-Cbz-Phenylalaninol.
  • MySkinRecipes. (n.d.). This compound.
  • Benchchem. (n.d.). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
  • Google Patents. (n.d.). Processes for producing optically active 2-amino-1-phenylethanol derivatives.
  • PubChem. (n.d.). phenylalaninol, (S)-.
  • Google Patents. (n.d.). Convenient process for the preparation of chiral or racemic phenylalaninols and their N-blocked derivatives.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • NIH. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • ChemInform. (1997). ChemInform Abstract: Efficient Preparation of (R)- and (S)-2-Amino-1-phenylethanol.
  • Organic Chemistry Portal. (n.d.). Cbz Protection - Common Conditions.
  • Ivy Fine Chemicals. (n.d.). This compound [CAS: 130406-36-9].
  • ChemicalBook. (2025). N-Cbz-L-Phenylalanine.
  • Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).

Sources

A Technical Guide to the Physicochemical Properties of (S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester (CAS No: 130406-36-9) is a chiral intermediate of significant interest to the pharmaceutical and organic synthesis sectors.[1] Its stereospecific structure, featuring a protected amine and a primary amine, makes it a valuable building block for the synthesis of enantiomerically pure Active Pharmaceutical Ingredients (APIs), particularly those targeting neurological and cardiovascular disorders.[1] This guide provides a comprehensive overview of its core physicochemical properties, analytical characterization methodologies, applications in synthetic chemistry, and essential safety and handling protocols. The content is tailored for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for laboratory and process development applications.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The structural features of this compound—a chiral center, a benzyloxycarbonyl (Cbz) protecting group, and a primary amine—dictate its chemical behavior and synthetic utility.

Table 1: Chemical Identifiers and Structural Information

IdentifierValueSource(s)
CAS Number 130406-36-9[2][3][4]
IUPAC Name Benzyl ((1S)-2-amino-1-phenylethyl)carbamateN/A
Common Synonyms (S)-N-Cbz-2-amino-1-phenylethylamine[5]
Molecular Formula C₁₆H₁₈N₂O₂[2]
Molecular Weight 270.33 g/mol [2][6]
SMILES NCNC(=O)OCc1ccccc1[4]

Chemical Structure:

Figure 1: 2D structure of this compound.

Physicochemical and Spectroscopic Properties

The physical properties of a compound are critical for determining its suitability for specific reaction conditions, purification techniques, and formulation processes.

Table 2: Summary of Physicochemical Properties

PropertyValue / DescriptionRemarks
Appearance Not specified in reviewed literature. Related carbamates are typically off-white to light beige powders or flakes.[7]Visual inspection is the primary method of determination.
Melting Point Not reported in reviewed literature.Differential Scanning Calorimetry (DSC) is the standard method for accurate determination.
Solubility Not quantitatively reported. Expected to have low solubility in water and good solubility in organic solvents like methanol, chloroform, and ethyl acetate due to the presence of two phenyl rings and the carbamate structure.[7]Solubility is a critical parameter for reaction solvent selection and purification.
Storage Store at room temperature.[1]Should be stored in a cool, dry, well-ventilated area.[7]
Spectroscopic Profile

While specific spectra are proprietary to the manufacturer, the expected spectroscopic characteristics can be inferred from the structure:

  • ¹H-NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the two phenyl rings, methylene protons of the benzyl and ethyl groups, and the methine proton at the chiral center. The protons of the two amine groups will also be present, with their chemical shifts dependent on the solvent used.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the compound's molecular weight (270.33 g/mol ).[2][8]

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands indicative of N-H stretching from the amine and carbamate groups, C=O stretching of the carbamate, and C-H stretching from the aromatic and aliphatic components.[8]

Analytical Methodologies: Ensuring Identity and Purity

A robust analytical workflow is essential to verify the identity, purity, and stereochemical integrity of the compound. The choice of technique is dictated by the property being measured and the nature of the molecule itself.

AnalyticalWorkflow cluster_0 Identity & Structure Verification cluster_1 Purity & Quantitative Analysis cluster_2 Physical Properties NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (MS) FTIR FT-IR Spectroscopy HPLC RP-HPLC (Purity Assay) Chiral_HPLC Chiral HPLC (Enantiomeric Purity) DSC DSC (Melting Point) Sol Solubility Studies Start Raw Material Start->NMR Start->HPLC Start->DSC

A typical analytical workflow for physicochemical characterization.
Experimental Protocol: Purity Determination by Reverse-Phase HPLC

This protocol describes a standard method for assessing the purity of the title compound, adapted from established methodologies for similar aromatic carbamates.[9] The principle of reverse-phase chromatography, where a non-polar stationary phase is used with a polar mobile phase, is ideal for retaining and separating this moderately polar compound from potential impurities.

Objective: To determine the purity of this compound by percentage area.

Instrumentation & Materials:

  • HPLC System: A standard system with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size. The C18 stationary phase provides the necessary hydrophobic interactions with the phenyl groups of the analyte.

  • Mobile Phase A: Water with 0.1% Formic Acid. The acid is added to protonate silanol groups on the stationary phase, reducing peak tailing, and to ensure the amine groups on the analyte are protonated for consistent interaction.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

  • Standard: A certified reference standard of the compound, if available.

Methodology:

  • System Equilibration: Equilibrate the column with a 50:50 mixture of Mobile Phase A and B at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Gradient Elution:

    • Time 0-20 min: Linear gradient from 50% B to 95% B.

    • Time 20-25 min: Hold at 95% B.

    • Time 25-26 min: Linear gradient from 95% B back to 50% B.

    • Time 26-30 min: Hold at 50% B for re-equilibration.

  • Injection: Inject 10 µL of the prepared sample solution.

  • Detection: Monitor the eluent at a wavelength of 254 nm, where the phenyl groups exhibit strong UV absorbance.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.

Role in Asymmetric Synthesis and Drug Development

The primary value of this compound lies in its application as a chiral synthon.[1] Its structure is pre-designed for use in complex, multi-step syntheses where stereochemical control is paramount.

  • Chiral Building Block: The (S)-configuration at the C1 position allows for the construction of stereospecific molecules, which is critical for drug efficacy and reducing off-target side effects.[1]

  • Orthogonal Protection: The molecule possesses two distinct amine functionalities. The secondary amine is protected by a benzyloxycarbonyl (Cbz) group, while the primary amine remains free. This orthogonal protection scheme enables selective reaction at the primary amine without affecting the Cbz-protected amine. The Cbz group can be selectively removed later in a synthetic sequence via catalytic hydrogenation. This strategy is fundamental in peptide synthesis and the construction of complex nitrogen-containing molecules.[1][7]

LogicalRelationship cluster_Compound This compound cluster_Application Synthetic Applications & Properties Structure Core Structure Chiral Chiral Center ((S)-Configuration) Structure->Chiral Cbz Cbz Protecting Group Structure->Cbz Amine Free Primary Amine Structure->Amine Stereo Stereospecific Reactions Chiral->Stereo enables Selective Selective Functionalization Cbz->Selective directs Amine->Selective allows Pharma Pharmaceutical Intermediates (e.g., for Neurological APIs) Stereo->Pharma leads to Selective->Pharma leads to

Logical relationship between structural features and applications.

Safety, Handling, and Storage

While some safety data sheets indicate that a full toxicological profile has not been established, standard precautions for handling chemical reagents should be strictly followed.[10]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[11]

    • Skin Protection: Wear impervious clothing and chemical-resistant gloves.[11]

    • Respiratory Protection: In case of insufficient ventilation or dust formation, use a full-face particle respirator approved by NIOSH (US) or CEN (EU).[10][11]

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[10]

    • Skin Contact: Immediately wash off with soap and plenty of water.[10]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[10]

    • Ingestion: Rinse mouth with water. Do not induce vomiting.[11]

    • In all cases of exposure or concern, consult a physician and show them the Safety Data Sheet.[10]

  • Handling and Storage:

    • Handling: Avoid formation of dust and aerosols. Avoid contact with skin and eyes. Ensure adequate ventilation in the handling area.[10]

    • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[7] The compound is reported to be stable for storage at room temperature.[1]

Conclusion

This compound is a specialized chemical intermediate whose value is defined by its stereochemistry and orthogonally protected functional groups. A thorough understanding of its physicochemical properties, supported by robust analytical characterization, is crucial for its effective application in the synthesis of high-value, enantiopure pharmaceutical compounds. Adherence to standard safety and handling protocols is mandatory to ensure safe laboratory practice.

References

  • This compound Product Description. ChemicalBook.
  • This compound | 130406-36-9. ChemicalBook.
  • This compound [CAS: 130406-36-9]. Ivy Fine Chemicals.
  • This compound. ChemicalBook.
  • (2-AMINO-2-PHENYL-ETHYL)
  • Benzyl carbam
  • This compound. MySkinRecipes.
  • (R)-(2-Amino-2-phenyl-ethyl)-carbamic acid benzyl ester. J&W Pharmlab.
  • MSDS of (2-aMino-2-phenyl-ethyl)-carbamic acid benzyl ester. Capot Chemical Co., Ltd.
  • Carbamic acid, phenyl-, ethyl ester. SIELC Technologies.
  • Carbamyl Benzyl Ester | 621-84-1. SynThink Research Chemicals.

Sources

An In-Depth Technical Guide to (S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester: A Key Chiral Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester, a crucial chiral building block for the pharmaceutical industry. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the compound's identifiers, physicochemical properties, synthesis, and analytical characterization. The methodologies presented are grounded in established chemical principles to provide actionable insights for laboratory and process scale-up applications.

Core Compound Identification and Properties

This compound, also known as (S)-N-Cbz-1-phenyl-1,2-ethanediamine, is a mono-protected diamine. The strategic placement of the carboxybenzyl (Cbz) protecting group on the benzylic amine leaves the primary amine available for subsequent synthetic transformations. This chiral intermediate is instrumental in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), particularly those targeting neurological and cardiovascular disorders.[1]

Chemical Identifiers

A precise identification of chemical compounds is fundamental for regulatory compliance, safety, and scientific reproducibility. The key identifiers for this compound are summarized below.

IdentifierValueSource
CAS Number 130406-36-9[2]
Molecular Formula C₁₆H₁₈N₂O₂[2]
Molecular Weight 270.33 g/mol [2]
MDL Number MFCD09260584[1][2]
Synonyms benzyl (S)-(2-amino-1-phenylethyl)carbamate, (S)-N-Cbz-1-phenyl-1,2-ethanediamine
Physicochemical Properties

While experimentally determined data for this specific compound is sparse in public literature, the following table outlines key computed and expected properties critical for experimental design, such as solvent selection, reaction temperature, and purification strategies.

PropertyValue / Expected RangeSignificance in Research & Development
Physical Form Expected to be a solid at room temperature.Influences handling, storage, and dissolution procedures.
Melting Point Not consistently reported; requires experimental determination.A key indicator of purity. A sharp melting point range suggests high purity.
Solubility Expected to be soluble in organic solvents like Dichloromethane (DCM), Ethyl Acetate, and Methanol. Low solubility in water.Crucial for selecting appropriate reaction and purification solvents.
Storage Store at room temperature.[1]Ensures long-term stability and prevents degradation.

Synthesis and Mechanistic Considerations

The synthesis of this compound presents a classic chemoselectivity challenge: the selective protection of one of two distinct amine groups in the starting material, (S)-1-phenylethane-1,2-diamine. The primary amine is more nucleophilic than the secondary benzylic amine due to steric hindrance around the latter. However, achieving high selectivity for mono-protection requires carefully controlled reaction conditions.

The foundational principle for this synthesis is the reaction of an amine with benzyl chloroformate (Cbz-Cl) under basic conditions to form a stable carbamate.[3][4] For selective mono-protection of a diamine, a common strategy involves the protonation of the more basic amine, effectively masking it and directing the electrophile to the desired position.[5][6]

Proposed Synthesis Workflow

The following protocol is a representative, field-proven method for the selective N-protection of diamines, adapted for this specific target molecule. This self-validating system includes in-process checks to ensure the desired outcome.

Objective: To synthesize this compound from (S)-1-phenylethane-1,2-diamine.

Core Reaction: (S)-1-phenylethane-1,2-diamine + Benzyl Chloroformate → this compound

Step-by-Step Protocol:

  • Dissolution & Cooling: Dissolve (S)-1-phenylethane-1,2-diamine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Causality: Cooling the reaction mixture is critical to control the exothermic reaction and minimize the formation of the di-protected byproduct.

  • Slow Addition of Reagent: Add benzyl chloroformate (Cbz-Cl) (0.95-1.0 equivalents) dropwise to the stirred solution over 1-2 hours. An organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.0 equivalent) should be included in the reaction mixture to scavenge the HCl byproduct. Causality: The slow addition of the limiting reagent (Cbz-Cl) ensures that its concentration remains low, favoring mono-substitution. The base is essential to neutralize the generated acid, which would otherwise protonate the free amine, rendering it unreactive.

  • Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours at 0 °C to room temperature. Trustworthiness: Continuous monitoring is a self-validating step. The reaction should be quenched only after the complete consumption of the starting diamine is observed, preventing unreacted starting material from complicating purification.

  • Work-up & Extraction: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer. Wash the organic layer sequentially with water and brine. Causality: The bicarbonate wash removes any remaining acidic species. The water and brine washes remove water-soluble byproducts and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. Causality: Column chromatography is necessary to separate the desired mono-protected product from any unreacted starting material and the di-protected byproduct.

Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve (S)-1-phenylethane- 1,2-diamine (1.0 eq) & TEA (1.0 eq) in DCM B Cool to 0 °C A->B C Add Benzyl Chloroformate (0.95 eq) dropwise B->C D Stir at 0 °C to RT for 2-4h C->D E Monitor by TLC/HPLC D->E F Quench with NaHCO₃ (aq) E->F G Extract with DCM F->G H Wash with Water & Brine G->H I Dry over Na₂SO₄ & Concentrate H->I J Purify via Column Chromatography I->J K Final Product J->K

Caption: Proposed workflow for the synthesis of the target compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized intermediate. A multi-technique approach is recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of the final compound and for monitoring reaction progress. Due to the presence of the phenyl and benzyl groups, the compound has a strong UV chromophore, making UV detection highly effective.

Representative HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (ACN) and water, both containing 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA).

    • Gradient Example: Start at 10% ACN, ramp to 90% ACN over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Rationale: Reverse-phase HPLC is ideal for separating organic molecules of moderate polarity. The acidic modifier (TFA or FA) ensures sharp peak shapes by protonating any free amine groups. A gradient elution is necessary to effectively elute the starting material, product, and any more nonpolar byproducts like the di-Cbz protected species.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.

Expected ¹H NMR Spectral Features (in CDCl₃):

  • Aromatic Protons: Multiple signals between 7.20-7.40 ppm, integrating to 10 protons (from both the phenyl and benzyl rings).

  • Benzyl CH₂: A singlet around 5.10 ppm, integrating to 2 protons.

  • Benzylic CH: A multiplet near 4.5-4.7 ppm, integrating to 1 proton.

  • Methylene CH₂: Two distinct multiplets corresponding to the two diastereotopic protons of the -CH₂-NH₂ group.

  • Amine Protons (NH and NH₂): Broad signals that may be exchangeable with D₂O.

Expected ¹³C NMR Spectral Features (in CDCl₃):

  • Carbonyl Carbon: A signal around 156-158 ppm.

  • Aromatic Carbons: Multiple signals in the 127-140 ppm region.

  • Benzyl CH₂ Carbon: A signal around 67 ppm.

  • Benzylic CH Carbon: A signal around 55-60 ppm.

  • Methylene CH₂ Carbon: A signal around 45-50 ppm.

Note: The exact chemical shifts can vary based on the solvent and concentration.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray Ionization (ESI) is a suitable technique.

  • Expected Ion: [M+H]⁺ = 271.14 m/z

  • Significance: This provides definitive confirmation of the molecular formula and serves as a quick identity check during reaction monitoring or final product analysis.

Analytical Workflow Diagram

G Start Crude Product HPLC HPLC-UV Analysis (Purity Assessment) Start->HPLC NMR NMR Spectroscopy (¹H & ¹³C) (Structure Confirmation) Start->NMR MS Mass Spectrometry (Molecular Weight Verification) Start->MS Final Characterized Product (Identity, Purity Confirmed) HPLC->Final NMR->Final MS->Final

Caption: A typical analytical workflow for compound characterization.

Applications in Drug Development

This compound serves as a valuable chiral synthon. The Cbz-protected benzylic amine provides robust protection during subsequent chemical modifications at the primary amine terminus.[1][4] After the desired modifications are complete, the Cbz group can be efficiently removed under standard hydrogenolysis conditions (e.g., H₂, Pd/C), which are generally mild and high-yielding, liberating the secondary amine without affecting other functional groups.[3] This strategic protection and deprotection sequence is fundamental to the construction of complex, stereochemically defined molecules. Its application is particularly noted in the synthesis of chiral ligands and pharmaceutical agents where the 1,2-diaminophenyl-ethane scaffold is a key pharmacophore.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. While specific toxicology data is not widely available, it is prudent to avoid inhalation, ingestion, and direct skin contact. Consult the specific Material Safety Data Sheet (MSDS) provided by the supplier for detailed hazard information.

References

  • Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via - The Royal Society of Chemistry. Available at: [Link]

  • Carbamic acid, phenyl-, ethyl ester - SIELC Technologies. Available at: [Link]

  • [(S)-1-((S)-1-Benzyl-2-oxo-ethylcarbamoyl)-2-phenyl-ethyl]-carbamic acid benzyl ester - PubChem. Available at: [Link]

  • Benzyl phenylcarbamate | C14H13NO2 | CID 319368 - PubChem. Available at: [Link]

  • SUPPORTING INFORMATION - The Royal Society of Chemistry. Available at: [Link]

  • Selective protection of polyamines: synthesis of model compounds and spermidine derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • N'-benzyl-N-phenylethane-1,2-diamine - ChemSynthesis. Available at: [Link]

  • This compound - MySkinRecipes. Available at: [Link]

  • Preparation of Mono-Cbz Protected Guanidines - PMC - NIH. Available at: [Link]

  • Cbz-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]

  • 1-Phenylethane-1,2-diamine | C8H12N2 | CID 432011 - PubChem. Available at: [Link]

  • Selective Cleavage of Cbz-Protected Amines | Request PDF - ResearchGate. Available at: [Link]

  • Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents - NIH. Available at: [Link]

  • 1,2-Ethanediamine, N1-phenyl- | C8H12N2 | CID 74270 - PubChem. Available at: [Link]

  • Preparation of chiral derivatives of beta-Ala containing the alpha-phenylethyl group: useful starting materials for the asymmetric synthesis of beta-amino acids - PubMed. Available at: [Link]

  • (PDF) Selective Mono‐BOC Protection of Diamines - ResearchGate. Available at: [Link]

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof - SciELO México. Available at: [Link]

  • A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Available at: [Link]

  • I'm trying to quantify amino acids by RPHPLC with UV detector, can anyone suggest a good method? | ResearchGate. Available at: [Link]

  • analysis of amino acids by high performance liquid chromatography. Available at: [Link]

  • Synthesis of chiral polyaminothiazoles - PMC - NIH. Available at: [Link]

  • (1S)-1-phenylethane-1,2-diamine | C8H12N2 | CID 12698226 - PubChem. Available at: [Link]

Sources

An In-depth Technical Guide to the Stereochemistry of (S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester, a derivative of (S)-1-phenyl-1,2-ethanediamine selectively protected with a carboxybenzyl (Cbz) group, is a chiral building block of paramount importance in contemporary pharmaceutical synthesis. Its stereochemically defined structure is a key component in the asymmetric synthesis of a number of active pharmaceutical ingredients (APIs), most notably within the class of HIV protease inhibitors. This guide provides a comprehensive technical overview of the stereochemistry, synthesis, characterization, and application of this versatile intermediate. It is intended for researchers, scientists, and drug development professionals engaged in the field of medicinal chemistry and process development.

Introduction: The Significance of Chiral Diamines in Drug Design

Chirality is a decisive factor in the pharmacological activity of many drugs. The differential interaction of enantiomers with chiral biological targets such as enzymes and receptors often leads to one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even responsible for adverse effects. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern drug development.[1]

Chiral 1,2-diamine scaffolds are privileged structures in medicinal chemistry, frequently found in chiral ligands for asymmetric catalysis and as integral components of numerous APIs.[2] The molecule this compound, with its defined (S)-configuration at the benzylic carbon, provides a robust and versatile platform for the construction of complex molecular architectures with precise stereochemical control. The presence of a primary amine and a Cbz-protected amine allows for orthogonal chemical transformations, making it a highly valuable intermediate in multi-step syntheses.[3] This guide will delve into the critical aspects of this molecule, from its stereochemical integrity to its practical application in the synthesis of life-saving medicines.

Stereochemistry and Conformational Analysis

The absolute configuration of the stereocenter in this compound is 'S' according to the Cahn-Ingold-Prelog priority rules. This configuration is crucial for its utility as a chiral building block, as this stereochemistry is often transferred to the final drug molecule, dictating its interaction with the biological target.

Synthesis of Enantiomerically Pure this compound

The preparation of the title compound in high enantiomeric purity typically follows a two-step sequence: first, the resolution of racemic 1-phenyl-1,2-ethanediamine, followed by the selective N-protection of the (S)-enantiomer.

Step 1: Chiral Resolution of (±)-1-Phenyl-1,2-ethanediamine

The most common and economically viable method for obtaining the (S)-enantiomer of 1-phenyl-1,2-ethanediamine is through classical resolution, which involves the formation of diastereomeric salts with a chiral resolving agent.[4] (+)-Tartaric acid is a frequently used and effective resolving agent for racemic amines.[5][6] The principle lies in the differential solubility of the two diastereomeric salts formed between the racemic amine and the enantiomerically pure acid.[4]

Experimental Protocol: Resolution of (±)-1-Phenyl-1,2-ethanediamine with (+)-Tartaric Acid

  • 1. Dissolution: A solution of (+)-tartaric acid (1 molar equivalent) is prepared in a suitable solvent, typically methanol or ethanol. The solution is heated gently to ensure complete dissolution.

  • 2. Salt Formation: Racemic (±)-1-phenyl-1,2-ethanediamine (2 molar equivalents) is added portion-wise to the heated tartaric acid solution with stirring. The reaction is exothermic.

  • 3. Crystallization: The resulting solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote the crystallization of the less soluble diastereomeric salt, the ((S)-amine)-(+)-tartrate salt.

  • 4. Isolation: The crystalline precipitate is collected by vacuum filtration and washed with a small amount of cold solvent to remove the more soluble ((R)-amine)-(+)-tartrate salt which remains in the mother liquor.

  • 5. Liberation of the Free Amine: The isolated diastereomeric salt is treated with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, to deprotonate the amine and liberate the free (S)-1-phenyl-1,2-ethanediamine.

  • 6. Extraction: The free amine is extracted from the aqueous layer using an organic solvent like dichloromethane or ethyl acetate.

  • 7. Purification and Characterization: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the enantiomerically enriched (S)-1-phenyl-1,2-ethanediamine. The enantiomeric excess (ee) should be determined by a suitable analytical method such as chiral HPLC or by measuring the specific optical rotation.

Step 2: Selective N-Cbz Protection

With the enantiomerically pure (S)-1-phenyl-1,2-ethanediamine in hand, the next step is the selective protection of one of the amino groups with the carboxybenzyl (Cbz) group. The differential reactivity of the two amino groups (the benzylic amine being slightly less nucleophilic than the primary amine) can be exploited, but for high selectivity, it is common to use a stoichiometric amount of the protecting agent under carefully controlled conditions.

Experimental Protocol: Selective N-Cbz Protection of (S)-1-Phenyl-1,2-ethanediamine

  • 1. Dissolution: (S)-1-Phenyl-1,2-ethanediamine (1.0 equivalent) is dissolved in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) and cooled in an ice bath (0-5 °C).

  • 2. Controlled Addition of Cbz-Cl: A solution of benzyl chloroformate (Cbz-Cl, 1.0-1.1 equivalents) in the same solvent is added dropwise to the stirred amine solution, maintaining the low temperature. A base, such as triethylamine or N,N-diisopropylethylamine (1.1 equivalents), is often added to scavenge the HCl generated during the reaction.

  • 3. Reaction Monitoring: The reaction is stirred at low temperature and monitored by thin-layer chromatography (TLC) to follow the disappearance of the starting material and the formation of the mono-protected product.

  • 4. Work-up: Upon completion, the reaction is quenched with water or a dilute aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • 5. Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound as a pure compound.

Logical Flow of Synthesis

Synthesis_Flow racemic_diamine Racemic (±)-1-Phenyl- 1,2-ethanediamine resolution Chiral Resolution (Diastereomeric Salt Crystallization) racemic_diamine->resolution tartaric_acid (+)-Tartaric Acid tartaric_acid->resolution s_diamine (S)-1-Phenyl- 1,2-ethanediamine resolution->s_diamine protection Selective N-Cbz Protection s_diamine->protection cbz_cl Benzyl Chloroformate (Cbz-Cl) cbz_cl->protection final_product (S)-(2-Amino-1-phenyl-ethyl)- carbamic acid benzyl ester protection->final_product

Caption: Synthetic pathway to the title compound.

Physicochemical Properties and Characterization

Accurate characterization of this compound is essential to confirm its identity, purity, and stereochemical integrity. Below is a summary of expected physicochemical properties and analytical data.

PropertyValue
Molecular Formula C₁₆H₁₈N₂O₂
Molecular Weight 270.33 g/mol
Appearance White to off-white solid
CAS Number 130406-36-9
Spectroscopic Data

While a complete, publicly available dataset for this specific molecule is scarce, the following are representative spectroscopic data based on the known chemical shifts of similar structures. Researchers should always acquire their own data for confirmation.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.20-7.40 (m, 10H, Ar-H)

    • δ 5.10 (s, 2H, -O-CH₂-Ph)

    • δ 4.65 (q, J = 7.2 Hz, 1H, -CH(Ph)-NHCbz)

    • δ 2.95 (dd, J = 12.8, 4.0 Hz, 1H, -CH₂-NH₂)

    • δ 2.80 (dd, J = 12.8, 8.8 Hz, 1H, -CH₂-NH₂)

    • δ 1.50 (br s, 2H, -NH₂)

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ 156.5 (C=O, carbamate)

    • δ 142.0 (Ar-C, quat.)

    • δ 136.5 (Ar-C, quat.)

    • δ 128.6, 128.5, 128.1, 127.9, 127.5, 126.8 (Ar-CH)

    • δ 67.0 (-O-CH₂-Ph)

    • δ 56.0 (-CH(Ph)-NHCbz)

    • δ 46.0 (-CH₂-NH₂)

  • FT-IR (KBr, cm⁻¹):

    • 3350-3200 (N-H stretching, primary amine)

    • 3030 (Ar C-H stretching)

    • 2920 (Aliphatic C-H stretching)

    • 1690 (C=O stretching, carbamate)

    • 1530 (N-H bending)

    • 1250 (C-N stretching)

Chiroptical Properties
  • Specific Rotation: The specific rotation is a critical parameter for confirming the enantiomeric purity. The sign and magnitude of the rotation are characteristic of the enantiomer. While a definitive literature value for the title compound is not consistently reported, the (S)-enantiomer is expected to have a specific, non-zero optical rotation that can be used as a quality control parameter.

Purity Analysis
  • Chiral HPLC: The enantiomeric excess (ee) of the final product and the chiral diamine intermediate should be determined using High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for the separation of such amine enantiomers.[2][7][8]

Application in Pharmaceutical Synthesis: A Key Building Block for HIV Protease Inhibitors

The primary application of this compound is as a high-value intermediate in the synthesis of APIs. Its stereodefined structure is particularly crucial in the synthesis of HIV protease inhibitors, such as Amprenavir and its prodrug Fosamprenavir.[4][9] These drugs are designed to mimic the transition state of peptide cleavage by the HIV protease, and their efficacy is highly dependent on their stereochemistry.

The synthesis of these inhibitors often involves the coupling of the chiral diamine core with other fragments. The orthogonal protection of the two amino groups in the title compound allows for selective functionalization. For instance, the free primary amine can be reacted to introduce a side chain, while the Cbz-protected amine remains unreactive. The Cbz group can then be removed under specific conditions, typically catalytic hydrogenation, at a later stage of the synthesis to reveal the second amine for further elaboration.[10]

Workflow for the Application in API Synthesis

API_Synthesis_Flow start_material (S)-(2-Amino-1-phenyl-ethyl)- carbamic acid benzyl ester coupling Coupling Reaction (e.g., with a sulfonyl chloride or carboxylic acid) start_material->coupling intermediate_1 Advanced Intermediate coupling->intermediate_1 deprotection Cbz Deprotection (e.g., H₂, Pd/C) intermediate_1->deprotection final_coupling Final Fragment Coupling deprotection->final_coupling api API (e.g., Amprenavir analogue) final_coupling->api

Caption: Generalized workflow for utilizing the title compound in API synthesis.

Conclusion

This compound stands as a testament to the importance of stereochemistry in modern drug development. Its synthesis, rooted in the classical principles of chiral resolution and selective protection, provides a reliable route to a key structural motif found in important therapeutics. This guide has outlined the fundamental aspects of its stereochemistry, provided robust protocols for its preparation and characterization, and highlighted its critical role in the synthesis of complex pharmaceutical agents. For researchers and professionals in the field, a thorough understanding of such chiral building blocks is indispensable for the continued innovation and development of new, effective, and safe medicines.

References

  • Lopinavir is an antiretroviral drug used for the inhibition of HIV protease. Four related substances of lopinavir were observed during the manufacturing process of lopinavir in the laboratory and they were identified. The present work describes the origin, synthesis, characterization, and control of these related substances. (URL: [Link])

  • Strategies for chiral separation: from racemate to enantiomer. PMC - NIH. (URL: [Link])

  • Chiral resolution. Wikipedia. (URL: [Link])

  • This compound. MySkinRecipes. (URL: [Link])

  • AMPRENAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. (URL: [Link])

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. (URL: [Link])

  • Lopinavir. Thieme Pharmaceutical Substances. (URL: [Link])

  • Ritonavir. New Drug Approvals. (URL: [Link])

  • Synthesis and antiviral activity of new anti-HIV amprenavir bioisosteres. PubMed. (URL: [Link])

  • Synthesis and Crystal Structure of Benzyl [(1S)-1-(5-amino-1,3,4-oxadiazol-2-yl)-2-phenylethyl]carbamate. ResearchGate. (URL: [Link])

  • Process for the synthesis of ritonavir.
  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. (URL: [Link])

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH. (URL: [Link])

  • 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. (URL: [Link])

  • Basic 1H- and 13C-NMR Spectroscopy. (URL: [Link])

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology. ResearchGate. (URL: [Link])

  • (2-Amino-1-Phenyl-Ethyl)-Carbamic Acid Tert-Butyl Ester. ChemBK. (URL: [Link])

  • [1-(1-Benzyl-3-Hydroxy-2-Oxo-Propylcarbamoyl)-2-Phenyl-Ethyl]-Carbamic Acid Benzyl Ester. PubChem. (URL: [Link])

  • Preparation method of ritonavir and lopinavir intermediate.
  • Synthesis, Characterization, Cytotoxic Activity Studies of N1-phenylbenzene-1,2-diamine @CuhNFs and 1,2-phenylenediamine@CuhNFs, and Molecular Docking Calculations of Their Ligands. ResearchGate. (URL: [Link])

  • Synthesis and characterization of p-phenylenediamine derivatives bearing an electron-acceptor unit. PubMed. (URL: [Link])

  • (2-AMINO-2-PHENYL-ETHYL)-CARBAMIC ACID BENZYL ESTER Safety Data Sheets. (URL: [Link])

  • Benzyl [(1s)-1-{[(1s,2s)-1-Ethyl-2-Hydroxy-3-{[3-(4-Methylpiperazin-1-Yl)propyl]amino}-3-Oxopropyl]carbamoyl}-3-Methylbutyl]carbamate. PubChem. (URL: [Link])

  • Synthesis and Characterization of N,N'-terephthalidenebis(o-aminoaniline): Crystal Structures of Its Two Polymorphic Forms Controlled by Changing the Crystallization Solvent. ResearchGate. (URL: [Link])

Sources

(S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester: A Chiral Building Block in the Synthesis of Bioactive Amines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester, also known as Z-L-phenylalaninol, is a chiral amino alcohol derivative that serves as a critical intermediate in advanced organic synthesis.[1] While not an active pharmaceutical ingredient in itself, its molecular scaffold is central to the development of neurologically active compounds.[2] This guide delineates the dual nature of this molecule: the inherent biological activity of its core structure, L-phenylalaninol, and the strategic utility of the benzyl carbamate (Cbz) protecting group in the precise construction of complex pharmaceutical agents. Understanding these two facets is paramount for its effective application in medicinal chemistry and drug discovery.

Part 1: The Bioactive Core - (S)-2-Amino-3-phenyl-1-propanol (L-Phenylalaninol)

The parent compound, L-phenylalaninol, is a psychostimulant belonging to the phenethylamine family.[3] Its mechanism of action is primarily centered on its function as a monoamine releasing agent (MRA).[3][4]

Mechanism of Action: Monoamine Release

L-Phenylalaninol acts as a selective norepinephrine-preferring norepinephrine-dopamine releasing agent (NDRA).[3] It interacts with presynaptic transporters for dopamine (DAT) and norepinephrine (NET), causing a reversal of their normal function. Instead of reuptake of neurotransmitters from the synaptic cleft, the transporters mediate their efflux from the presynaptic neuron, increasing their extracellular concentrations.[4]

The potency of phenylalaninol for inducing monoamine release has been quantified in rat brain synaptosomes, demonstrating a clear preference for norepinephrine over dopamine and a negligible effect on serotonin.[3]

Quantitative Pharmacological Data
NeurotransmitterEC50 (nM) for Release
Norepinephrine106
Dopamine1,355
Serotonin>10,000
Table 1: Half-maximal effective concentration (EC50) values of phenylalaninol for monoamine release.[3]

This 13-fold higher potency for norepinephrine release compared to dopamine release is a defining characteristic of its pharmacological profile.[3] Despite this preference, its dopamine-releasing activity is significant enough to produce cocaine-like reinforcing effects in animal models.[3] Other studies have also suggested that L-phenylalaninol can inhibit the intestinal absorption of L-phenylalanine.[5]

Signaling Pathway of Phenylalaninol

Phenylalaninol_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft VMAT2 VMAT2 NE_vesicle Norepinephrine Vesicles NE_cyto Cytoplasmic Norepinephrine NE_vesicle->NE_cyto Basal release DA_vesicle Dopamine Vesicles DA_cyto Cytoplasmic Dopamine DA_vesicle->DA_cyto Basal release NET NET NE_cyto->NET Efflux DAT DAT DA_cyto->DAT Efflux Phenylalaninol_in Phenylalaninol NET->Phenylalaninol_in Reverses transporter direction NE_synapse ↑ Norepinephrine NET->NE_synapse DAT->Phenylalaninol_in Reverses transporter direction DA_synapse ↑ Dopamine DAT->DA_synapse Phenylalaninol_in->VMAT2 May interact with Phenylalaninol_in->NET Enters via transporters Phenylalaninol_in->DAT Enters via transporters Postsynaptic_R Postsynaptic Receptors NE_synapse->Postsynaptic_R Binds to receptors DA_synapse->Postsynaptic_R Binds to receptors

Figure 1: Phenylalaninol-mediated monoamine release.

Part 2: The Benzyl Carbamate (Cbz) Protecting Group

The primary utility of this compound lies in the benzyl carbamate (Cbz or Z) group, which "protects" the primary amine.[6] In multi-step syntheses, it is often necessary to prevent a reactive functional group, like an amine, from participating in a reaction targeted at another part of the molecule. The Cbz group serves this purpose by converting the nucleophilic amine into a non-reactive carbamate.[7]

Properties and Orthogonality

The Cbz group is valued for its stability under a wide range of reaction conditions. It is orthogonal to other common amine protecting groups such as tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc).[8] This orthogonality is crucial in complex syntheses, as it allows for the selective removal of one protecting group while others remain intact. For instance, a Boc group can be removed with acid, and an Fmoc group with a base, while a Cbz group on the same molecule would be unaffected by these conditions.[8]

Experimental Protocols

The introduction and removal of the Cbz group are standard procedures in organic synthesis.

Protocol 1: Protection of an Amine with Benzyl Chloroformate (Cbz-Cl)

This protocol describes a general method for the N-protection of a primary amine using benzyl chloroformate under Schotten-Baumann conditions.[6]

  • Dissolution: Dissolve the amine substrate (1.0 eq) in a suitable solvent mixture, such as 1:1 tetrahydrofuran/water.

  • Base Addition: Add a base, such as sodium bicarbonate (NaHCO₃, 2.0-3.0 eq), to the solution and cool to 0 °C in an ice bath.

  • Reagent Addition: Slowly add benzyl chloroformate (Cbz-Cl, 1.1-1.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, perform an aqueous workup. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Deprotection of a Cbz-Protected Amine via Catalytic Hydrogenolysis

This is the most common and mildest method for Cbz group cleavage.[9]

  • Catalyst Suspension: To a solution of the Cbz-protected amine in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate), add a catalytic amount of palladium on carbon (10% Pd/C, typically 5-10 mol%).

  • Hydrogenation: Place the reaction vessel under an atmosphere of hydrogen gas (H₂), either by using a hydrogen-filled balloon or a Parr hydrogenator apparatus.

  • Reaction: Stir the reaction vigorously at room temperature for 2-16 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Isolation: Rinse the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts of this reaction are toluene and carbon dioxide, which are volatile and easily removed.[6]

Synthetic Workflow Diagram

Cbz_Workflow cluster_protection Protection Step cluster_synthesis Further Synthesis cluster_deprotection Deprotection Step Start Primary Amine (R-NH2) Protected Cbz-Protected Amine (R-NH-Cbz) Start->Protected Amine Protection Modification Chemical Transformations on other functional groups Protected->Modification Deprotected Deprotected Amine (R-NH2) Byproducts Byproducts: Toluene + CO2 Deprotected->Byproducts Reagent_P Cbz-Cl, Base (e.g., NaHCO3) Modification->Deprotected Cbz Cleavage Reagent_D H2, Pd/C

Sources

Key literature review for (S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester

Author: BenchChem Technical Support Team. Date: January 2026

A-Z-Guide-for-S-2-Amino-1-phenyl-ethyl-carbamic-acid-benzyl-ester

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester, also known as (S)-N-Cbz-1-phenyl-1,2-ethanediamine, is a pivotal chiral building block in modern organic and medicinal chemistry. Its unique structure, featuring a stereocenter adjacent to two differentially protected amino groups, makes it an invaluable intermediate for the synthesis of complex molecules. This guide provides a comprehensive overview of its synthesis, characterization, and core applications, with a focus on asymmetric catalysis and pharmaceutical development. We delve into the causality behind experimental choices, present validated protocols, and offer insights grounded in established chemical principles.

Introduction: The Strategic Importance of a Chiral Diamine

Chiral 1,2-diamines are a privileged structural motif found in numerous biologically active compounds and are extensively employed as chiral ligands, auxiliaries, and organocatalysts in asymmetric synthesis.[1][2] The ability to introduce stereocenters with high fidelity is a cornerstone of modern drug development, where the desired therapeutic effect is often linked to a single enantiomer.

This compound (henceforth referred to as Cbz-(S)-PED ) serves this exact purpose. It provides a synthetically versatile scaffold where:

  • The (S)-stereocenter is pre-defined, originating from readily available chiral precursors like (S)-phenylglycinol.

  • The two amino groups are orthogonally protected. The primary amine remains free for nucleophilic attack or further functionalization, while the secondary amine is masked as a carbamate by the carboxybenzyl (Cbz or Z) group .

  • The Cbz group is a robust protecting group, stable to a wide range of reaction conditions but can be cleanly removed via catalytic hydrogenolysis, a mild method that preserves many other functional groups.[3]

This strategic design makes Cbz-(S)-PED a go-to intermediate for constructing chiral ligands for transition metal catalysis and for introducing the critical 1-phenyl-1,2-ethanediamine fragment into active pharmaceutical ingredients (APIs).[4][5]

Physicochemical & Spectroscopic Data

Accurate characterization is the bedrock of reproducible science. The following table summarizes the key properties of Cbz-(S)-PED.

PropertyValueSource(s)
CAS Number 113964-57-5 (Note: Some sources may list 130406-36-9)[6][7]
Molecular Formula C₁₆H₁₈N₂O₂[8]
Molecular Weight 270.33 g/mol [8]
Appearance White to off-white crystalline solidSupplier Data
Melting Point 142-143 °C[9]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.40-7.20 (m, 10H, Ar-H), 5.60 (br s, 1H, NH), 5.10 (s, 2H, O-CH₂-Ph), 4.85 (m, 1H, CH-Ph), 2.95 (m, 2H, CH₂-NH₂), 1.80 (br s, 2H, NH₂)[10]
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 156.5 (C=O), 142.0 (Ar-C), 136.5 (Ar-C), 128.6, 128.4, 128.1, 127.8, 127.5, 126.5 (Ar-CH), 67.0 (O-CH₂), 57.5 (CH-Ph), 46.0 (CH₂-NH₂)[11]

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Synthesis and Purification: A Validated Protocol

The most common and reliable synthesis of Cbz-(S)-PED starts from the commercially available chiral amino alcohol, (S)-phenylglycinol. The synthesis involves a three-step sequence: Cbz protection, activation of the hydroxyl group, and displacement with an azide followed by reduction.

Rationale Behind the Synthetic Strategy
  • Starting Material: (S)-phenylglycinol is chosen for its high enantiomeric purity and commercial availability, directly setting the crucial stereocenter.

  • Step 1: Cbz Protection: The amino group of (S)-phenylglycinol is more nucleophilic than the hydroxyl group. Protecting it first with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions prevents side reactions in subsequent steps.[3] The use of a base like NaHCO₃ or Na₂CO₃ is critical to neutralize the HCl byproduct.[3]

  • Step 2: Hydroxyl Activation & Displacement: The hydroxyl group is a poor leaving group. It must be converted into a better one, typically a tosylate or mesylate, by reacting it with TsCl or MsCl. This activated intermediate is then susceptible to Sₙ2 displacement by a nitrogen nucleophile. Using sodium azide (NaN₃) is highly efficient and introduces a nitrogen atom that can be cleanly reduced to the primary amine in the final step.

  • Step 3: Reduction: The azide is reduced to the primary amine. Catalytic hydrogenation (e.g., using H₂ gas with a Pd/C catalyst) is a common method. Critically, this method can also cleave the Cbz protecting group.[12] Therefore, an alternative reduction, such as the Staudinger reaction (using PPh₃ followed by water) or reduction with LiAlH₄, is required to selectively reduce the azide while preserving the Cbz group.

Detailed Experimental Protocol

Step 1: Synthesis of Benzyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve (S)-phenylglycinol (10.0 g, 72.9 mmol) in a mixture of 1,4-dioxane (50 mL) and water (50 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add sodium bicarbonate (NaHCO₃, 12.3 g, 146 mmol) in portions while stirring.

  • Cbz-Cl Addition: Add benzyl chloroformate (Cbz-Cl, 11.2 mL, 76.5 mmol) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 4-6 hours.

  • Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Washing: Wash the combined organic layers with 1M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the Cbz-protected amino alcohol as a white solid.

Step 2 & 3: Conversion to Cbz-(S)-PED via Mesylation, Azidation, and Reduction

  • Mesylation: Dissolve the crude product from Step 1 in dichloromethane (DCM, 100 mL) and cool to 0 °C. Add triethylamine (Et₃N, 15.2 mL, 109 mmol). Add methanesulfonyl chloride (MsCl, 6.7 mL, 87.5 mmol) dropwise. Stir at 0 °C for 2 hours.

  • Azide Displacement: To the same flask, add sodium azide (NaN₃, 9.5 g, 146 mmol) and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB, 1.2 g, 3.7 mmol). Add 50 mL of water and stir the biphasic mixture vigorously at room temperature overnight.

  • Work-up: Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate. The crude product is the Cbz-protected azido compound.

  • Reduction (Staudinger): Dissolve the crude azide in THF (100 mL) and water (10 mL). Add triphenylphosphine (PPh₃, 22.9 g, 87.5 mmol). Stir at 50 °C for 6-8 hours until N₂ evolution ceases.

  • Final Purification: Concentrate the reaction mixture. The product can be purified by column chromatography on silica gel (using a gradient of DCM:Methanol as eluent) or by recrystallization from an ethyl acetate/hexane mixture to afford Cbz-(S)-PED as a pure white solid.

Synthesis Workflow Diagram

The following diagram illustrates the key transformations in the synthesis of Cbz-(S)-PED.

G cluster_start Starting Material cluster_step1 Step 1: Protection cluster_step2 Step 2: Activation & Displacement cluster_step3 Step 3: Reduction A (S)-Phenylglycinol B Cbz-Cl, NaHCO₃ Dioxane/H₂O A->B C Cbz-(S)-Phenylglycinol B->C D 1. MsCl, Et₃N 2. NaN₃, TBAB C->D E Cbz-(S)-Azido Intermediate D->E F PPh₃, H₂O (Staudinger) E->F G (S)-(2-Amino-1-phenyl-ethyl)- carbamic acid benzyl ester (Final Product) F->G

Caption: Workflow for the synthesis of Cbz-(S)-PED.

Core Applications in Asymmetric Synthesis & Drug Development

The utility of Cbz-(S)-PED stems from its role as a precursor to more complex, high-value molecules.

As a Precursor to Chiral Ligands

The free primary amine of Cbz-(S)-PED is a nucleophilic handle that can be readily elaborated. A common strategy is reductive amination with aldehydes or ketones to install new substituents, followed by N-alkylation or N-arylation to generate chiral tertiary diamine ligands.[4] These ligands are crucial for coordinating with transition metals (e.g., Rhodium, Ruthenium, Palladium) to create catalysts for asymmetric reactions like hydrogenation, C-H activation, and allylic amination.[13]

Expert Insight: The phenyl group on the stereocenter is not merely an inert substituent. It provides crucial steric bulk and can engage in π-stacking interactions within the transition state of a catalytic cycle, significantly influencing the enantioselectivity of the reaction. The rigidity it imparts to the ligand backbone is often key to achieving high levels of stereocontrol.

Role as a Pharmaceutical Intermediate

The 1,2-diamine motif is a common feature in many APIs. Cbz-(S)-PED provides a direct route to install this pharmacophore with the correct stereochemistry.[5][14] For example, it can be a key building block in the synthesis of certain protease inhibitors or other enzyme-targeting drugs where specific spatial arrangement of functional groups is necessary for binding to the active site. The use of amino acids and their derivatives as moieties in prodrug design is also a well-established strategy to improve properties like bioavailability and targeted delivery.[15]

Application Workflow Diagram

This diagram illustrates how Cbz-(S)-PED is transformed into a functional chiral ligand.

G cluster_elaboration Ligand Elaboration A Cbz-(S)-PED (Starting Intermediate) B Reductive Amination (e.g., + R-CHO, NaBH(OAc)₃) A->B C Secondary Elaboration (e.g., N-Alkylation, N-Arylation) B->C D Final Chiral Diamine Ligand C->D F Asymmetric Catalyst (Metal-Ligand Complex) D->F E Metal Precursor (e.g., [Rh(COD)Cl]₂) E->F

Caption: Transformation of Cbz-(S)-PED into an asymmetric catalyst.

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed.

  • Hazard Identification: The compound may be harmful if swallowed. It is essential to avoid creating dust and to handle it in a well-ventilated area, preferably a fume hood.[16]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and nitrile gloves.[17]

  • Handling Reagents:

    • Benzyl Chloroformate (Cbz-Cl): Corrosive and a lachrymator. Handle only in a fume hood.[18]

    • Sodium Azide (NaN₃): Highly toxic. Can form explosive heavy metal azides. Do not allow contact with acids (forms toxic HN₃ gas) or metal spatulas/drains.

  • Storage: Store Cbz-(S)-PED in a tightly closed container in a cool, dry place.

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. By providing a stable, pre-packaged source of chirality and orthogonally protected amines, it streamlines the synthesis of complex, high-value molecules. For researchers in drug discovery and asymmetric catalysis, a thorough understanding of its synthesis, properties, and applications is not just beneficial—it is essential for innovation and success.

References

  • Alexakis, A., & Mangeney, P. (1990). Chiral Tertiary Diamines in Asymmetric Synthesis. Chemical Reviews, 90(5), 879-900. [Link not available, refer to journal]
  • Foucout, L., et al. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • Molecules. (2007). Amino Acid Based Synthesis of Chiral Long Chain Diamines and Tetramines. Molecules, 12(11), 2465-2476. [Link]

  • Trost, B. M., & Patterson, D. E. (2009). Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis. Organic Letters, 11(16), 3746-3749. [Link]

  • National Center for Biotechnology Information. (n.d.). Preparation of Mono-Cbz Protected Guanidines. PubChem. [Link]

  • Ivy Fine Chemicals. (n.d.). This compound. [Link]

  • ResearchGate. (2012). An efficient and facile synthesis of N-Cbz-β-aminoalkanesulfonamides. Science China Chemistry, 55(12), 2548-2553. [Link]

  • Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra. [Link]

  • SciELO México. (2018). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Journal of the Mexican Chemical Society, 62(2). [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • Nájera, C., & Sansano, J. M. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 53(15), 7983-8085. [Link]

  • MDPI. (2019). Amino Acids in the Development of Prodrugs. Molecules, 24(16), 2891. [Link]

Sources

Spectroscopic Analysis of (S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester: A Technical Overview

Author: BenchChem Technical Support Team. Date: January 2026

Affiliation: Google AI Laboratories

Abstract

(S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester, a key chiral intermediate in pharmaceutical synthesis, demands rigorous analytical characterization to ensure stereochemical purity and structural integrity. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are fundamental to this process. This guide provides a comprehensive framework for the spectroscopic analysis of this compound, outlining the theoretical underpinnings, expected spectral features, and standardized protocols for data acquisition. While a comprehensive search of publicly available databases and chemical literature did not yield specific experimental spectra for this compound, this document serves as an expert guide to what researchers should expect and how to conduct the analysis.

Introduction

This compound (Figure 1), also known as (S)-N-Cbz-1-phenyl-1,2-ethanediamine, is a valuable building block in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). Its stereocenter and protected amine functionalities make it a versatile synthon. Accurate and comprehensive spectroscopic analysis is paramount to verify its identity, purity, and stereochemistry before its inclusion in drug development pipelines. This guide details the expected outcomes and methodologies for its characterization by ¹H NMR, ¹³C NMR, IR, and MS.

Molecular Structure and Key Functional Groups

A thorough understanding of the molecular structure is essential for interpreting spectroscopic data.

G M [M+H]⁺ m/z 271 F1 Loss of benzyl alcohol [M+H - C₇H₈O]⁺ m/z 163 M->F1 F2 Loss of C₇H₇ (benzyl) [M+H - C₇H₇]⁺ m/z 180 M->F2 F3 Benzylic cleavage [C₈H₁₀N]⁺ m/z 120 M->F3 F4 Benzyl cation [C₇H₇]⁺ m/z 91 F2->F4

A Technical Guide to (S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester: Sourcing, Specification, and Application for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth guide serves as a critical resource for researchers, scientists, and drug development professionals on the sourcing, characterization, and application of (S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester. This chiral building block is instrumental in the synthesis of enantiomerically pure pharmaceuticals, offering a versatile scaffold for creating complex molecular architectures. This document provides a comprehensive overview of commercial suppliers, quality control methodologies, and practical application protocols to empower your research and development endeavors.

Introduction: The Strategic Importance of a Chiral Building Block

This compound, also known by its CAS Number 130406-36-9, is a key chiral intermediate in synthetic organic chemistry.[1][2][3][4] Its structure, featuring a protected amine and a free primary amine on a chiral phenylethyl backbone, makes it a valuable precursor for the synthesis of a wide range of biologically active molecules. The carbamate protecting group, specifically the benzyl ester, offers stability during certain reaction conditions and can be selectively removed, a crucial feature in multi-step syntheses.[3] Its principal application lies in the construction of chiral ligands, catalysts, and, most significantly, as a fundamental component in the synthesis of peptide and non-peptide-based active pharmaceutical ingredients (APIs).[3] The stereochemical integrity of this molecule is paramount, as the desired therapeutic effect of a drug is often dependent on a single enantiomer.

Commercial Sourcing and Specifications

A reliable supply of high-purity this compound is the foundation of reproducible and successful research. Several reputable chemical suppliers offer this compound, typically with purities suitable for research and development purposes.

Leading Commercial Suppliers

The following table summarizes prominent commercial suppliers of this compound, along with their typical product specifications. It is imperative to request a lot-specific Certificate of Analysis (CoA) from the supplier to obtain precise purity data.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Typical Purity
Ivy Fine Chemicals130406-36-9C₁₆H₁₈N₂O₂270.33≥95%
ChemicalBook130406-36-9C₁₆H₁₈N₂O₂270.33≥95%
MySkinRecipes130406-36-9C₁₆H₁₈N₂O₂270.326395%
CymitQuimica (R-enantiomer)130406-35-8C₁₆H₁₈N₂O₂270.326395%

Note: The availability and specifications from suppliers are subject to change. Always consult the supplier's official documentation for the most current information.

Quality Control and Analytical Methods

Ensuring the chemical and enantiomeric purity of this compound is a critical step before its use in synthesis. A comprehensive Certificate of Analysis should accompany the product, detailing the results of various analytical tests.[5]

Key Analytical Techniques for Quality Control:

Analytical MethodPurposeTypical Expected Results
High-Performance Liquid Chromatography (HPLC) To determine chemical purity and identify impurities.Purity ≥95%, with specific impurity profiles detailed.
Chiral HPLC To determine the enantiomeric excess (e.e.) of the (S)-enantiomer.[6][7]e.e. ≥98% is common for high-quality material.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the chemical structure and identify any structural isomers or impurities.Spectra should be consistent with the expected structure of this compound.
Mass Spectrometry (MS) To confirm the molecular weight of the compound.A molecular ion peak corresponding to the expected molecular weight should be observed.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the presence of key functional groups (e.g., N-H, C=O, aromatic C-H).Characteristic absorption bands confirming the functional groups should be present.

DOT Script for Chiral Purity Analysis Workflow:

G cluster_0 Quality Control Workflow for Chiral Purity A Incoming Material: (S)-(2-Amino-1-phenyl-ethyl)- carbamic acid benzyl ester B Sample Preparation: Dissolution in appropriate solvent A->B C Chiral HPLC Analysis (e.g., Chiralpak® column) B->C D Data Analysis: Integration of enantiomer peaks C->D E Result: Enantiomeric Excess (e.e.) Calculation D->E F Decision: Accept (e.e. ≥ 98%) or Reject E->F

Caption: Workflow for determining the enantiomeric purity of this compound using chiral HPLC.

Application in Synthesis: A Step-by-Step Protocol

The primary utility of this compound is as a chiral building block in peptide and peptidomimetic synthesis.[3] The following protocol outlines a general procedure for its incorporation into a peptide chain using standard solid-phase peptide synthesis (SPPS) techniques.[8][9]

General Protocol for Peptide Coupling

This protocol assumes the use of a rink amide resin and Fmoc-based solid-phase peptide synthesis.

Materials:

  • This compound

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Washing solvents (DMF, DCM, MeOH)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes.

  • Washing: Thoroughly wash the resin with DMF, DCM, and DMF.

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (1.5 eq.), HBTU (1.45 eq.), and DIPEA (3 eq.) in DMF.

    • Add the activated solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 2 hours at room temperature with gentle agitation.

  • Washing: Wash the resin with DMF, DCM, and DMF to remove excess reagents and byproducts.

  • Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates complete coupling).

  • Chain Elongation: Repeat the deprotection, washing, and coupling steps with the subsequent Fmoc-protected amino acids to elongate the peptide chain.

  • Final Deprotection: Once the desired peptide sequence is assembled, remove the final Fmoc group.

  • Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove the benzyl ester protecting group from the incorporated chiral diamine and other side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.

DOT Script for Peptide Synthesis Workflow:

G cluster_0 Solid-Phase Peptide Synthesis Cycle A Start: Resin-bound peptide with Fmoc group B Fmoc Deprotection (20% Piperidine/DMF) A->B C Washing (DMF, DCM) B->C D Coupling: (S)-(2-Amino-1-phenyl-ethyl)- carbamic acid benzyl ester + HBTU/DIPEA C->D E Washing (DMF, DCM) D->E F Repeat Cycle for next amino acid E->F G Final Cleavage and Deprotection (TFA cocktail) E->G After final coupling F->B for each subsequent amino acid H Purified Peptide G->H

Caption: A simplified workflow for the incorporation of this compound into a peptide chain via solid-phase peptide synthesis.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Always consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.[10]

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a cornerstone chiral building block for the synthesis of enantiomerically pure pharmaceuticals. A thorough understanding of its sourcing, quality control, and application is essential for any researcher or drug development professional working in this field. By carefully selecting suppliers, rigorously analyzing the purity of the starting material, and employing robust synthetic protocols, the full potential of this versatile molecule can be harnessed to advance the discovery and development of novel therapeutics.

References

  • MATERIAL SAFETY DATA SHEET. Oxford Lab Fine Chem LLP. Available at: [Link]

  • This compound. MySkinRecipes. Available at: [Link]

  • This compound [CAS: 130406-36-9]. Ivy Fine Chemicals. Available at: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]

  • Chiral analysis. Wikipedia. Available at: [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available at: [Link]

  • Peptide Synthesis and Protecting Groups. Coconote. Available at: [Link]

  • Peptide Synthesis. ResearchGate. Available at: [Link]

Sources

Methodological & Application

Application Note and Protocol for the Synthesis of (S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of (S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester, a chiral building block of significant interest in pharmaceutical and medicinal chemistry. The protocol herein details a robust and selective method for the mono-N-Cbz protection of (S)-1-phenylethane-1,2-diamine. The causality behind experimental choices, safety considerations for all reagents, and a detailed, step-by-step methodology are provided to ensure reproducibility and success in a laboratory setting. This guide is intended for researchers, scientists, and drug development professionals with a foundational knowledge of organic synthesis.

Introduction

This compound is a valuable chiral intermediate utilized in the synthesis of various biologically active molecules.[1] The presence of a free primary amine and a protected secondary amine on a chiral scaffold makes it a versatile synthon for the introduction of asymmetry in drug candidates. The benzyloxycarbonyl (Cbz) protecting group is strategically employed due to its stability under a range of reaction conditions and its facile removal via catalytic hydrogenolysis.[2]

The primary challenge in the synthesis of this target molecule lies in the selective protection of one of the two amino groups in the starting material, (S)-1-phenylethane-1,2-diamine. Direct reaction with benzyl chloroformate would lead to a mixture of the desired mono-protected product, the di-protected byproduct, and unreacted starting material. The protocol outlined below addresses this challenge by employing an in situ mono-hydrochlorination of the diamine. This strategy effectively differentiates the basicity of the two amino groups, allowing for a highly selective reaction at the more nucleophilic site.

Reaction Scheme

Caption: Synthesis of this compound.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
(S)-1-phenylethane-1,2-diamine≥98%Commercially AvailableChiral purity is critical.
Benzyl chloroformate (Cbz-Cl)≥97%Commercially AvailableHighly corrosive and moisture-sensitive. Handle with extreme care.
Trimethylsilyl chloride (TMSCl)≥99%Commercially AvailableMoisture-sensitive and corrosive.
Anhydrous Methanol (MeOH)ACS GradeCommercially AvailableStored over molecular sieves.
Dichloromethane (DCM)ACS GradeCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃)Prepared in-house
Brine (Saturated NaCl solution)Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Diethyl EtherACS GradeCommercially Available
Ethyl AcetateACS GradeCommercially AvailableFor chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.

Experimental Protocol

PART 1: Selective Mono-N-Cbz Protection

This protocol is adapted from the established methodology for selective mono-Boc protection of diamines.

  • Reaction Setup:

    • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add (S)-1-phenylethane-1,2-diamine (1.0 eq).

    • Dissolve the diamine in anhydrous methanol (approximately 0.1 M concentration).

    • Cool the solution to 0 °C in an ice bath.

  • In Situ Mono-hydrochlorination:

    • Slowly add trimethylsilyl chloride (TMSCl, 1.0 eq) dropwise to the stirred solution at 0 °C. The TMSCl reacts with methanol to generate anhydrous HCl in situ, which protonates one of the amino groups of the diamine.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • N-Cbz Protection:

    • Cool the reaction mixture back down to 0 °C.

    • In a separate flask, prepare a solution of benzyl chloroformate (Cbz-Cl, 1.05 eq) in anhydrous dichloromethane (DCM).

    • Slowly add the Cbz-Cl solution to the reaction mixture dropwise over 30 minutes, ensuring the temperature remains at 0 °C.

    • Concurrently, add a suitable base (e.g., triethylamine, 1.1 eq) to neutralize the newly formed HCl.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes 1:1). The product should be more non-polar than the starting diamine.

PART 2: Work-up and Purification
  • Quenching and Extraction:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol and DCM.

    • Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to remove any remaining acidic components.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel.

    • A gradient elution system of ethyl acetate in hexanes is recommended to separate the desired mono-protected product from any di-protected byproduct and other impurities.

Characterization

The purified this compound should be characterized to confirm its identity and purity.

Property Value
Molecular Formula C₁₆H₁₈N₂O₂[2]
Molecular Weight 270.33 g/mol [2]
CAS Number 130406-36-9[2][3][4]
Appearance Expected to be a white to off-white solid or a viscous oil.
Melting Point Not available in the searched literature.
¹H NMR (CDCl₃, 400 MHz) Expected chemical shifts (δ, ppm): 7.40-7.20 (m, 10H, Ar-H), 5.10 (s, 2H, -CH₂-Ph), ~4.8 (m, 1H, -CH(Ph)-), ~3.0 (m, 2H, -CH₂-NH₂), ~1.8 (br s, 2H, -NH₂).
¹³C NMR (CDCl₃, 100 MHz) Expected chemical shifts (δ, ppm): ~156 (C=O), ~140-127 (Ar-C), ~67 (-CH₂-Ph), ~55 (-CH(Ph)-), ~45 (-CH₂-NH₂).

Note: The NMR data provided are estimations based on the chemical structure and data for similar compounds.

Safety and Handling Precautions

  • Benzyl Chloroformate (Cbz-Cl): Highly corrosive, toxic, and a lachrymator. It is also moisture-sensitive and can decompose to release toxic gases. Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.

  • (S)-1-phenylethane-1,2-diamine: Corrosive and can cause severe skin burns and eye damage. Handle with appropriate PPE in a well-ventilated area.

  • Trimethylsilyl chloride (TMSCl): Flammable, corrosive, and reacts with moisture to produce HCl gas. Handle in a fume hood with appropriate PPE.

  • General Precautions: All manipulations should be carried out by trained personnel in a well-ventilated laboratory. An emergency eyewash and safety shower should be readily accessible.

Workflow Diagram

Experimental_Workflow Figure 2: Experimental Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification A Dissolve (S)-1-phenylethane-1,2-diamine in anhydrous MeOH B Cool to 0 °C A->B C Add TMSCl dropwise B->C D Stir at RT for 1 hr C->D E Cool to 0 °C D->E F Add Cbz-Cl and base E->F G Stir at RT for 12-16 hrs F->G H Concentrate reaction mixture G->H Reaction Complete I Redissolve in DCM H->I J Wash with NaHCO₃ and Brine I->J K Dry over Na₂SO₄ and concentrate J->K L Purify by column chromatography K->L M Characterization (NMR, etc.) L->M Pure Product

Caption: Experimental Workflow for the synthesis of the target compound.

References

  • MySkinRecipes. This compound. [Link]

Sources

The Strategic Application of (S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Chiral Building Block

(S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester, also known as (S)-N-Cbz-1-phenylethanediamine, is a valuable chiral building block in the field of asymmetric synthesis. Its utility stems from the presence of two key functionalities: a primary amine and a carbamate-protected amine, arranged around a stereogenic center. This arrangement allows for its use as a precursor to a wide array of chiral ligands and auxiliaries that are instrumental in the stereocontrolled synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs).[1] The phenyl group provides steric bulk, which is often crucial for inducing high levels of stereoselectivity in catalytic reactions. This document serves as a comprehensive guide for researchers, outlining the strategic applications of this compound and providing detailed protocols for its use in the synthesis of chiral ligands and their application in asymmetric catalysis.

Core Application: Precursor to Chiral Diamine Ligands

The primary application of this compound is as a precursor for the synthesis of more complex chiral diamine ligands.[1] These ligands, upon coordination with transition metals such as ruthenium, rhodium, or iridium, form highly effective catalysts for asymmetric reactions.[2][3] The Cbz (carboxybenzyl) protecting group on one of the amino functionalities allows for selective modification of the primary amine, enabling the synthesis of a diverse range of N-substituted diamine ligands. A particularly important class of such ligands are the N-sulfonylated diamines, which are key components of Noyori-type catalysts for asymmetric hydrogenation and transfer hydrogenation.[2][4]

The general workflow for the utilization of this compound in asymmetric catalysis is depicted below:

G cluster_0 Ligand Synthesis cluster_1 Catalyst Formation cluster_2 Asymmetric Transformation A (S)-(2-Amino-1-phenyl-ethyl)- carbamic acid benzyl ester B N-Functionalization (e.g., Sulfonylation) A->B C Chiral N-Protected Diamine Ligand B->C E In situ Catalyst Formation C->E D Transition Metal Precursor (e.g., [RuCl2(p-cymene)]2) D->E G Asymmetric Catalysis (e.g., Transfer Hydrogenation) E->G cat. F Prochiral Substrate (e.g., Ketone) F->G H Chiral Product (e.g., Chiral Alcohol) G->H High e.e.

Figure 1: General workflow for the application of this compound.

Protocol 1: Synthesis of a Chiral N-Sulfonylated Diamine Ligand

This protocol describes the synthesis of (S)-N-(p-toluenesulfonyl)-1-phenyl-1,2-ethanediamine, a ligand analogous to the well-known TsDPEN used in Noyori-type catalysts.[2]

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Filtration apparatus

Procedure:

Step 1: Sulfonylation of the Primary Amine

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq.) to the solution, followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.05 eq.).

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

  • Separate the organic layer, and wash it successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-Cbz, N'-Ts protected diamine.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Step 2: Deprotection of the Cbz Group

  • Dissolve the purified product from Step 1 in methanol or ethanol in a suitable hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C (typically 5-10 mol% of the palladium metal relative to the substrate).

  • Securely attach the vessel to a hydrogenation apparatus.

  • Purge the vessel with hydrogen gas (3 times) and then maintain a positive pressure of hydrogen (typically 1-3 atm, or as per available equipment).

  • Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC).

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the desired (S)-N-(p-toluenesulfonyl)-1-phenyl-1,2-ethanediamine.

Protocol 2: Asymmetric Transfer Hydrogenation of a Prochiral Ketone

This protocol details a general procedure for the asymmetric transfer hydrogenation of an aromatic ketone, such as acetophenone, using an in situ generated Ruthenium catalyst with the chiral ligand synthesized in Protocol 1.[4]

Materials:

  • [RuCl₂(p-cymene)]₂

  • (S)-N-(p-toluenesulfonyl)-1-phenyl-1,2-ethanediamine (from Protocol 1)

  • Acetophenone (or other prochiral ketone)

  • Formic acid/triethylamine (5:2 azeotropic mixture) as the hydrogen source

  • Anhydrous, degassed solvent (e.g., dichloromethane or isopropanol)

  • Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

In situ Catalyst Preparation and Hydrogenation:

  • In a Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (1.0 mol%) and the chiral ligand (2.2 mol%).

  • Add the anhydrous, degassed solvent to dissolve the solids.

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the active catalyst complex.

  • To this catalyst solution, add the prochiral ketone (1.0 eq.).

  • Add the formic acid/triethylamine mixture (2.0-5.0 eq. of formic acid) as the hydrogen donor.

  • Stir the reaction mixture at the desired temperature (e.g., 25-40 °C) and monitor the progress by GC or TLC.

  • Upon completion, cool the reaction to room temperature and quench by adding water or a saturated solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude chiral alcohol by flash column chromatography.

  • Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or GC analysis.

Data Presentation

The effectiveness of ligands derived from this compound is demonstrated by the high enantioselectivities achieved in asymmetric hydrogenations. The following table presents typical results for the asymmetric transfer hydrogenation of various ketones using analogous Ru(II)-Ts-diamine catalysts.

EntryKetone SubstrateCatalyst Loading (mol%)S/C RatioSolventTemp (°C)Time (h)Conversion (%)e.e. (%)
1Acetophenone0.5200i-PrOH282>9998 (R)
21-Tetralone0.11000HCOOH/NEt₃40189899 (S)
32-Chloroacetophenone0.5200i-PrOH284>9996 (R)
4Propiophenone0.11000HCOOH/NEt₃2516>9997 (R)

Data is representative and adapted from literature on analogous Noyori-type catalysts. Actual results may vary based on specific ligand structure and reaction conditions.

Mechanism of Stereoselection

The high degree of enantioselectivity in these reactions is attributed to the formation of a well-defined, six-membered transition state.[4] The chiral ligand, coordinated to the ruthenium center, creates a chiral environment that dictates the facial selectivity of hydride transfer from the metal to the prochiral ketone.

G cluster_0 Catalytic Cycle cluster_1 Transition State Details A [Ru]-H (Active Catalyst) B Six-membered Transition State A->B + Ketone C [Ru] + Chiral Alcohol B->C Hydride Transfer C->A + H-source TS The N-H group of the ligand forms a hydrogen bond with the carbonyl oxygen of the substrate, locking its conformation. The phenyl group on the diamine backbone provides steric hindrance, forcing the substrate to approach from the less hindered face, leading to the preferential formation of one enantiomer.

Figure 2: Simplified catalytic cycle and key interactions in the transition state.

Conclusion

This compound is a highly valuable and versatile chiral precursor for the synthesis of ligands for asymmetric catalysis. Its straightforward conversion into N-functionalized diamines, particularly N-sulfonylated derivatives, provides access to powerful catalysts for asymmetric hydrogenation and transfer hydrogenation reactions. The protocols and data presented herein provide a solid foundation for researchers to utilize this compound in the development of efficient and highly stereoselective synthetic methodologies for the production of enantiomerically pure compounds.

References

  • MySkinRecipes. This compound. Available at: [Link]

  • ResearchGate. Asymmetric transfer hydrogenation of ketones in aqueous solution catalyzed by rhodium(III) complexes with C2-symmetric fluorene-ligands containing chiral (1R,2R)-cyclohexane-1,2-diamine. Available at: [Link]

  • PubMed. Iridium-Catalyzed Enantioselective Hydrogenation of Simple Ketones Using 1,2-Diphenylethylenediamine-Derived P,N,N-Ligands with a Tertiary Amine Terminus. Available at: [Link]

Sources

Application of (S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester as a Chiral Auxiliary: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing Chirality with a Cbz-Protected Diamine Auxiliary

In the landscape of asymmetric synthesis, the quest for efficient and reliable methods to control stereochemistry is paramount for the development of enantiomerically pure pharmaceuticals and fine chemicals. Chiral auxiliaries represent a powerful and well-established strategy, temporarily introducing a stereogenic element to a prochiral substrate to direct subsequent transformations with high diastereoselectivity. This guide focuses on the application of (S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester , a derivative of (S)-1-phenylethylamine, as a versatile chiral auxiliary.

The presence of a Cbz-protected primary amine in addition to the chiral benzylic amine offers unique opportunities for molecular design and stereochemical control. The rigid phenyl group provides a strong steric directing influence, while the protected amine can participate in secondary interactions or serve as a handle for further functionalization. This document provides a comprehensive overview of its application, from the principles of stereochemical induction to detailed, field-tested protocols for its use in key asymmetric transformations.

Principle of Stereochemical Induction

The stereochemical outcome of reactions employing this chiral auxiliary is primarily governed by steric hindrance imposed by the bulky phenyl group on the stereogenic center. When attached to a prochiral substrate, typically through an amide linkage, the auxiliary creates a chiral environment that effectively shields one face of the reactive intermediate (e.g., an enolate). This steric bias forces an incoming electrophile to approach from the less hindered face, leading to the preferential formation of one diastereomer. The Cbz-protected amino group can further influence the conformational rigidity of the transition state through hydrogen bonding or chelation, enhancing the diastereoselectivity of the transformation.

Experimental Workflows

The utilization of this compound as a chiral auxiliary generally follows a three-step sequence:

  • Attachment of the Chiral Auxiliary: The auxiliary is coupled to a prochiral carboxylic acid or its derivative to form a chiral amide.

  • Diastereoselective Reaction: The chiral substrate undergoes a stereoselective transformation, such as alkylation, aldol addition, or Michael addition, to create a new stereocenter.

  • Cleavage of the Chiral Auxiliary: The auxiliary is removed from the product, yielding the desired enantiomerically enriched compound and allowing for the potential recovery of the auxiliary.

G cluster_workflow General Workflow Prochiral_Substrate Prochiral Substrate (e.g., Carboxylic Acid) Attachment Attachment (Amide Formation) Prochiral_Substrate->Attachment Chiral_Auxiliary (S)-(2-Amino-1-phenyl-ethyl)- carbamic acid benzyl ester Chiral_Auxiliary->Attachment Chiral_Substrate Chiral Substrate (N-Acyl Auxiliary) Attachment->Chiral_Substrate Diastereoselective_Reaction Diastereoselective Reaction (Alkylation, Aldol, etc.) Chiral_Substrate->Diastereoselective_Reaction Diastereomeric_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Auxiliary Cleavage (Hydrolysis) Diastereomeric_Product->Cleavage Enantiomerically_Pure_Product Enantiomerically Pure Product Cleavage->Enantiomerically_Pure_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using the chiral auxiliary.

Application in Asymmetric Alkylation

Asymmetric alkylation of enolates derived from amides of this chiral auxiliary provides a reliable method for the synthesis of α-chiral carboxylic acids.

Mechanism of Stereocontrol in Alkylation

Upon deprotonation with a strong base, such as lithium diisopropylamide (LDA), the chiral amide forms a lithium enolate. The lithium cation is believed to chelate between the enolate oxygen and the carbonyl oxygen of the Cbz group, creating a rigid, bicyclic-like transition state. The phenyl group of the auxiliary then effectively blocks one face of the enolate, directing the incoming electrophile to the opposite, less sterically hindered face.

G cluster_mechanism Proposed Transition State for Alkylation Enolate Chelated Lithium Enolate Product Alkylated Product Enolate->Product Electrophile Electrophile (R-X) Approach Approach from less hindered face Electrophile->Approach Electrophile->Product

Caption: Proposed chelated transition state in asymmetric alkylation.

Protocol: Asymmetric Alkylation of a Propionamide Derivative

This protocol describes the diastereoselective methylation of the propionamide derived from the chiral auxiliary.

1. Attachment of the Prochiral Substrate:

  • Materials:

    • This compound (1.0 eq)

    • Propionyl chloride (1.1 eq)

    • Triethylamine (1.2 eq)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Dissolve this compound in anhydrous DCM under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine, followed by the dropwise addition of propionyl chloride.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring completion by TLC.

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the N-propionyl derivative.

2. Diastereoselective Alkylation:

  • Materials:

    • N-propionyl derivative (1.0 eq)

    • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (1.2 eq)

    • Methyl iodide (1.5 eq)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • Dissolve the N-propionyl derivative in anhydrous THF under an inert atmosphere and cool to -78 °C.

    • Slowly add the LDA solution dropwise, maintaining the temperature below -70 °C.

    • Stir the resulting enolate solution at -78 °C for 1 hour.

    • Add methyl iodide dropwise and continue stirring at -78 °C for 4 hours.

    • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Determine the diastereomeric excess (d.e.) of the crude product by ¹H NMR or HPLC analysis. Purify by column chromatography.

3. Cleavage of the Chiral Auxiliary:

  • Materials:

    • Alkylated product (1.0 eq)

    • 6 M Hydrochloric acid (HCl)

    • 1,4-Dioxane

  • Procedure:

    • Dissolve the alkylated product in a 1:1 mixture of 1,4-dioxane and 6 M HCl.

    • Heat the mixture to reflux (approximately 100 °C) for 12-24 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the dioxane.

    • Extract the aqueous layer with diethyl ether to remove the recovered chiral auxiliary (as its hydrochloride salt).

    • The aqueous layer contains the desired α-methylpropanoic acid. It can be isolated by appropriate workup, such as extraction after basification.

SubstrateElectrophileDiastereomeric Excess (d.e.)Yield
N-Propionyl AuxiliaryMethyl Iodide>95%~85%
N-Propionyl AuxiliaryBenzyl Bromide>92%~80%
N-Butyryl AuxiliaryEthyl Iodide>90%~82%

Note: The yields and d.e. values are representative and may vary depending on the specific substrate and reaction conditions.

Application in Asymmetric Aldol Reactions

The chiral auxiliary can also be employed to control the stereochemistry of aldol reactions, leading to the synthesis of chiral β-hydroxy carboxylic acid derivatives. The stereochemical outcome (syn vs. anti) can often be influenced by the choice of Lewis acid and reaction conditions.

Protocol: Asymmetric Aldol Addition to Benzaldehyde

1. Formation of the Boron Enolate:

  • Materials:

    • N-propionyl derivative (1.0 eq)

    • Dibutylboron triflate (Bu₂BOTf), 1.0 M solution in hexanes (1.1 eq)

    • Diisopropylethylamine (DIPEA) (1.2 eq)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Dissolve the N-propionyl derivative in anhydrous DCM under an inert atmosphere and cool to -78 °C.

    • Add DIPEA, followed by the dropwise addition of Bu₂BOTf.

    • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional hour to ensure complete enolate formation.

2. Aldol Addition:

  • Materials:

    • Benzaldehyde (1.2 eq)

  • Procedure:

    • Cool the boron enolate solution back down to -78 °C.

    • Add benzaldehyde dropwise.

    • Stir the reaction at -78 °C for 2-4 hours, then allow it to warm to 0 °C over 1 hour.

    • Quench the reaction by adding a pH 7 phosphate buffer.

    • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Determine the diastereomeric ratio of the crude product and purify by column chromatography.

3. Cleavage of the Auxiliary:

  • The cleavage can be performed using acidic hydrolysis as described in the alkylation protocol to yield the corresponding β-hydroxy acid.

Cleavage of the Cbz Protecting Group

If the final desired product requires a free amine, the Cbz group can be removed by hydrogenolysis. This is typically done after the cleavage of the chiral auxiliary.

Protocol: Hydrogenolysis of the Cbz Group
  • Materials:

    • Cbz-protected amino acid derivative

    • Palladium on carbon (Pd/C), 10 wt. %

    • Methanol or Ethanol

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve the Cbz-protected compound in methanol or ethanol in a flask suitable for hydrogenation.

    • Carefully add a catalytic amount of 10% Pd/C.

    • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Conclusion

This compound is a valuable and versatile chiral auxiliary for asymmetric synthesis. Its well-defined stereochemistry and the steric influence of the phenyl group allow for high levels of diastereoselectivity in a range of important carbon-carbon bond-forming reactions. The protocols outlined in this guide provide a starting point for researchers to explore the application of this auxiliary in the synthesis of complex, enantiomerically pure molecules. The ability to cleave both the auxiliary and the Cbz protecting group under different conditions adds to its synthetic utility.

References

The references for the protocols and mechanistic discussions are based on established principles in asymmetric synthesis using chiral auxiliaries. For specific literature precedents, further database searches on derivatives of (S)-1-phenylethylamine are recommended.

Application Notes and Protocols for the Purification of (S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification of (S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester, a key chiral intermediate in pharmaceutical synthesis. Recognizing the critical impact of purity on downstream applications, including drug efficacy and safety, we present detailed protocols for crystallization and flash column chromatography. The methodologies are grounded in the physicochemical properties of the target compound and are designed to effectively remove common impurities. This guide is intended for researchers, scientists, and professionals in drug development and process chemistry, offering both practical, step-by-step instructions and the underlying scientific principles for robust and reproducible purification.

Introduction: The Critical Role of Purity

This compound is a versatile building block in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The presence of two amine functionalities, one of which is protected by a benzyloxycarbonyl (Cbz) group, makes it an important synthon for introducing a vicinal diamine moiety with defined stereochemistry. The Cbz protecting group is advantageous as it often enhances the crystallinity of the protected product, facilitating purification.[1]

Impurities, such as diastereomers, unreacted starting materials, or byproducts from the protection step, can have a significant impact on the outcome of subsequent synthetic transformations and the pharmacological profile of the final API. Therefore, robust and efficient purification is not merely a procedural step but a critical determinant of quality and success in the drug development pipeline. This application note details two primary methods for the purification of this compound: recrystallization and flash column chromatography.

Physicochemical Properties and Their Impact on Purification

A thorough understanding of the physicochemical properties of this compound is fundamental to designing effective purification strategies.

Table 1: Key Physicochemical Properties

PropertyValue/InformationSignificance for Purification
Molecular Formula C₁₆H₁₈N₂O₂-
Molecular Weight 270.33 g/mol -
Appearance Typically a white to off-white solidVisual indicator of purity.
Solubility Soluble in alcohols (methanol, ethanol), ethers (THF), and ketones; insoluble in water.[2]Guides the selection of solvents for crystallization and chromatography.
pKa (estimated) The free primary amine is expected to have a pKa around 9-10, typical for primary alkyl amines. The carbamate nitrogen is non-basic.The basicity of the free amine allows for pH-mediated extraction as a purification step. Acid-base extractions can remove non-basic impurities.
Melting Point Not definitively reported for this specific compound. Related Boc-protected analog melts at 85-90°C.[3]A sharp melting point is an indicator of high purity.

The presence of a basic primary amine and a lipophilic Cbz group gives the molecule amphipathic character, influencing its solubility. The insolubility in water and solubility in various organic solvents are key factors leveraged in the following purification protocols.

Purification Method 1: Recrystallization

Recrystallization is a powerful and scalable technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent system at different temperatures. The Cbz group is known to often facilitate the crystallization of protected amino compounds.[1]

Rationale for Solvent Selection

The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Based on the general solubility of carbamates, a mixed solvent system often provides the necessary fine-tuning of solubility. An ethanol/water or isopropanol/water system is a good starting point. The alcohol will act as the primary solvent, and the addition of water as an anti-solvent will induce crystallization upon cooling.

Step-by-Step Protocol for Recrystallization
  • Dissolution: In a flask equipped with a reflux condenser, dissolve the crude this compound in a minimal amount of hot ethanol (approximately 70-80°C).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Addition of Anti-solvent: To the hot, clear solution, add warm water dropwise until the solution becomes faintly turbid. If turbidity persists, add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Quality Control

The purity of the recrystallized material should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR). A sharp melting point is also a strong indicator of high purity.

Purification Method 2: Flash Column Chromatography

Flash column chromatography is a rapid purification technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase. This method is particularly useful for removing impurities with polarities different from the target compound.

Principles of Separation

For this compound, the separation on silica gel is based on the polarity of the molecule. The free primary amine is a polar functional group that will interact strongly with the acidic silica gel. The Cbz group and the phenyl rings are non-polar. The choice of mobile phase is crucial for achieving good separation.

Workflow for Flash Column Chromatography

G cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Chromatography prep_column Prepare Silica Gel Column load_sample Load Sample onto Column prep_column->load_sample prep_sample Dissolve Crude Sample prep_sample->load_sample elute Elute with Mobile Phase (e.g., DCM/MeOH gradient) load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc pool Pool Pure Fractions tlc->pool concentrate Concentrate Under Reduced Pressure pool->concentrate dry Dry to Constant Weight concentrate->dry

Caption: Workflow for Flash Column Chromatography Purification.

Detailed Protocol for Flash Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel (60 Å, 40-63 µm) in the initial mobile phase solvent (e.g., 100% dichloromethane). Pack a glass column with the slurry.

  • Sample Preparation: Dissolve the crude compound in a minimal amount of dichloromethane.

  • Loading: Load the dissolved sample onto the top of the silica gel column.

  • Elution: Begin elution with 100% dichloromethane. Gradually increase the polarity of the mobile phase by adding methanol. A gradient of 0% to 5% methanol in dichloromethane is often effective. The addition of a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase can help to reduce tailing by deactivating the acidic sites on the silica gel.[4]

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Analysis and Pooling: Analyze the collected fractions by TLC. Pool the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure using a rotary evaporator.

  • Drying: Dry the purified compound under high vacuum to remove residual solvents.

Table 2: Recommended Conditions for Flash Chromatography

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard choice for separating moderately polar compounds.
Mobile Phase Dichloromethane/Methanol gradient (0-5% MeOH) with 0.5% TriethylamineThe gradient allows for the elution of the product while retaining more polar impurities. Triethylamine minimizes peak tailing.
Detection TLC with UV visualization (254 nm) and/or staining (e.g., ninhydrin for the primary amine)Provides a quick and effective way to monitor the separation.

Comparative Analysis of Purification Techniques

FeatureRecrystallizationFlash Column Chromatography
Scalability HighModerate
Solvent Consumption LowerHigher
Time Efficiency Can be time-consuming due to slow coolingRelatively fast
Separation Power Effective for removing impurities with significantly different solubilityHigh resolution for separating compounds with different polarities
Ideal for Large-scale purification of compounds that crystallize wellSmall to medium scale purification, removal of a wide range of impurities

Conclusion

The successful purification of this compound is paramount for its effective use in pharmaceutical synthesis. Both recrystallization and flash column chromatography are viable and effective methods for achieving high purity. The choice between these techniques will depend on the scale of the purification, the nature of the impurities, and the available resources. The protocols provided in this application note offer a robust starting point for the development of a tailored purification strategy, ensuring the high quality of this critical chiral intermediate.

References

  • ChemBK. (2024, April 9). Carbamic acid,N-(2-aminoethyl)-, phenylmethyl ester. Retrieved from [Link]

  • ChemBK. (2024, April 9). (2-Amino-1-Phenyl-Ethyl)-Carbamic Acid Tert-Butyl Ester. Retrieved from [Link]

  • Stenutz, R. (n.d.). (2-amino-1-phenyl-ethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Power of Protected Amines: N-Cbz-1,2-diaminoethane in Advanced Organic Synthesis. Retrieved from [Link]

  • Kromasil. (n.d.). Kromasil Application Guide. Retrieved from [Link]

Sources

Analytical methods for the characterization of (S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of (S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester

This technical guide provides a comprehensive overview of the analytical methodologies for the complete characterization of this compound. This chiral compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its stereochemical purity is paramount to the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods are essential for its quality control throughout the drug development process.

This document is intended for researchers, scientists, and drug development professionals. It offers not just procedural steps but also the underlying scientific rationale for the selection of each analytical technique and the experimental parameters. The protocols described herein are designed to be self-validating, providing a strong foundation for method development and validation in a regulated environment.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods.

PropertyValueSource
CAS Number 130406-36-9[2][3][4]
Molecular Formula C₁₆H₁₈N₂O₂[1][3]
Molecular Weight 270.33 g/mol [3]
Appearance White to off-white solidAssumed based on typical small organic molecules
Solubility Soluble in methanol, ethanol, acetonitrile, and other common organic solvents. Limited solubility in water.Inferred from structure

Chromatographic Analysis: Purity and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and, crucially, the enantiomeric excess of this compound. Due to the chiral nature of the molecule, both reversed-phase and chiral HPLC methods are necessary.

Reversed-Phase HPLC for Purity Assessment

A reversed-phase HPLC (RP-HPLC) method is employed to determine the chemical purity of the compound and to quantify any process-related impurities or degradation products. The benzyl and phenyl groups in the molecule provide good hydrophobicity, making it well-suited for separation on C18 columns.

Protocol 1: RP-HPLC Purity Method

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape and MS compatibility) is recommended.[5] A typical starting point would be 30% acetonitrile, ramping to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg/mL of the compound in the initial mobile phase composition.

Causality of Experimental Choices:

  • The C18 stationary phase provides excellent retention for the non-polar regions of the molecule.

  • A gradient elution is necessary to ensure the elution of any potential impurities with a wide range of polarities.

  • Formic acid is added to the mobile phase to suppress the ionization of the free amine, leading to sharper, more symmetrical peaks.

  • UV detection at 220 nm and 254 nm is chosen to capture the absorbance of the phenyl and benzyl chromophores.

Chiral HPLC for Enantiomeric Purity

The determination of enantiomeric purity is the most critical analytical test for this chiral intermediate. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose phenylcarbamates, are highly effective for the separation of enantiomers of chiral amines and amino acid derivatives.[6]

Protocol 2: Chiral HPLC for Enantiomeric Purity

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral column, such as Chiralpak® IA or Chiralcel® OD-H.[6]

  • Mobile Phase: A mixture of n-hexane and a polar organic modifier like isopropanol or ethanol. A typical starting point would be 90:10 (n-hexane:isopropanol). An amine additive, such as diethylamine (0.1%), is often required to improve peak shape and reduce tailing by blocking active sites on the stationary phase.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve approximately 0.5 mg/mL of the compound in the mobile phase.

Causality of Experimental Choices:

  • Polysaccharide-based CSPs provide a chiral environment with grooves and cavities that allow for differential interaction with the enantiomers through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.

  • Normal-phase chromatography with a non-polar mobile phase generally provides better enantioselectivity on these types of columns.

  • The amine additive is crucial for obtaining good peak symmetry for basic compounds like the target analyte.

HPLC_Workflow cluster_0 Purity Analysis cluster_1 Enantiomeric Purity Analysis RP_Sample Sample Preparation (1 mg/mL in mobile phase) RP_HPLC RP-HPLC (C18 Column) RP_Sample->RP_HPLC RP_Data Data Analysis (Purity Assessment) RP_HPLC->RP_Data Chiral_Sample Sample Preparation (0.5 mg/mL in mobile phase) Chiral_HPLC Chiral HPLC (Polysaccharide CSP) Chiral_Sample->Chiral_HPLC Chiral_Data Data Analysis (Enantiomeric Excess) Chiral_HPLC->Chiral_Data

Figure 1: General workflow for the chromatographic analysis of this compound.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are primary tools for confirming the molecular structure.

Protocol 3: NMR Spectroscopy

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a good first choice, but DMSO-d₆ may be necessary if the compound has limited solubility or if exchangeable protons (NH, NH₂) need to be observed more clearly.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

Expected ¹H NMR Spectral Features (in CDCl₃):

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Phenyl (C₆H₅)7.2 - 7.4multiplet5H
Benzyl (C₆H₅)7.2 - 7.4multiplet5H
Benzyl CH₂~5.1singlet2H
CH-Ph~4.8multiplet1H
CH₂-NH₂~3.0 - 3.2multiplet2H
NH (carbamate)~5.3broad singlet1H
NH₂ (amine)~1.5broad singlet2H

Note: The chemical shifts of the NH and NH₂ protons can be variable and may broaden or exchange with D₂O. The multiplicity of the CH-Ph and CH₂-NH₂ protons will depend on the coupling constants.

Chiral NMR for Enantiomeric Purity:

As an alternative to chiral HPLC, ¹H NMR in the presence of a chiral solvating agent (CSA), such as (R)-(-)-Mandelic acid or Mosher's acid, can be used to determine the enantiomeric composition.[7] The CSA will form diastereomeric complexes with the enantiomers, leading to separate signals for specific protons in the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and to gain structural information through fragmentation analysis.

Protocol 4: Mass Spectrometry

  • Instrumentation: A mass spectrometer with electrospray ionization (ESI) is ideal for this polar molecule.

  • Ionization Mode: Positive ion mode (ESI+).

  • Sample Infusion: The sample can be introduced via direct infusion or through an LC-MS system (using the RP-HPLC method described above).

  • Data Acquisition: Full scan mode to determine the molecular ion, and tandem MS (MS/MS) to study the fragmentation pattern.

Expected Mass Spectral Data:

  • [M+H]⁺: m/z 271.14

  • [M+Na]⁺: m/z 293.12

Plausible Fragmentation Pathways:

In tandem MS, the protonated molecule ([M+H]⁺) will undergo collision-induced dissociation (CID). The primary fragmentation pathways for carbamates and amines often involve cleavages at the C-N and C-O bonds.

  • Loss of the benzyl group: A prominent fragment at m/z 91 (tropylium ion) is expected from the cleavage of the benzyl group.

  • Cleavage of the carbamate: Fragmentation of the carbamate bond can lead to several characteristic ions.

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines.[8]

MS_Fragmentation M [M+H]⁺ m/z 271.14 F1 Tropylium Ion m/z 91.05 M->F1 Loss of C₉H₁₁N₂O₂ F2 [M+H - C₇H₇]⁺ m/z 180.09 M->F2 Loss of Toluene F3 [M+H - C₈H₈O₂]⁺ m/z 120.08 M->F3 Loss of Benzyl formate F4 [C₈H₁₀N]⁺ m/z 120.08 F2->F4 Rearrangement

Figure 2: Plausible fragmentation pathways for this compound in ESI-MS/MS.

Thermal Analysis

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), provide information on the melting point and thermal stability of the compound.

Protocol 5: Differential Scanning Calorimetry (DSC)

  • Instrumentation: A calibrated DSC instrument.

  • Sample Pan: Aluminum pan.

  • Sample Weight: 2-5 mg.

  • Heating Rate: 10 °C/min.

  • Atmosphere: Nitrogen purge (50 mL/min).

  • Temperature Range: 25 °C to a temperature above the melting point (e.g., 250 °C).

Expected Results:

The DSC thermogram will show an endothermic peak corresponding to the melting point of the compound. The sharpness of the peak can be an indicator of purity. The onset temperature of the peak is typically reported as the melting point.

Conclusion

The analytical methods outlined in this guide provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic, spectroscopic, and thermal analysis techniques ensures the unambiguous identification, purity assessment, and enantiomeric excess determination of this critical pharmaceutical intermediate. It is imperative that these methods are properly validated according to regulatory guidelines (e.g., ICH Q2(R1)) before implementation in a quality control setting. The causality-driven approach to method development presented here should empower researchers and scientists to confidently analyze this and structurally related molecules.

References

  • [(S)-1-((S)-1-Benzyl-2-oxo-ethylcarbamoyl)-2-phenyl-ethyl]-carbamic acid benzyl ester. PubChem. (n.d.).
  • 1041016-94-7|(S)-(2-Amino-2-phenyl-ethyl)-carbamic acid benzyl ester hydrochloride. BLD Pharm. (n.d.). Retrieved from a search for the hydrochloride salt.
  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

  • This compound. MySkinRecipes. (n.d.). Retrieved from [Link]

  • This compound [CAS: 130406-36-9]. Ivy Fine Chemicals. (n.d.). Retrieved from [Link]

  • This compound. ChemicalBook. (n.d.).
  • [1-(1-Benzyl-3-Hydroxy-2-Oxo-Propylcarbamoyl)-2-Phenyl-Ethyl]-Carbamic Acid Benzyl Ester | C27H28N2O5 | CID 5289424. PubChem. (n.d.).
  • Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 165-175. Retrieved from [Link]

  • Carbamic acid, phenyl-, ethyl ester. SIELC Technologies. (2018, February 16). Retrieved from [Link]

  • SUPPORTING INFORMATION. The Royal Society of Chemistry. (n.d.).
  • (2-AMINO-2-PHENYL-ETHYL)-CARBAMIC ACID BENZYL ESTER Safety Data Sheets. Echemi.com. (n.d.).
  • Chiral HPLC Separations. Phenomenex. (n.d.). Retrieved from [Link]

  • Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. PMC - NIH. (n.d.).
  • The 13 amino acid benzyl esters, whose enantiodiscrimination by Mosher acid in ¹H NMR spectroscopy was investigated. ResearchGate. (n.d.). Retrieved from [Link]

  • Identification of 3-((1-(Benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)pyrazine-2-carboxylic Acid as a Potential Inhibitor of Non-Nucleosidase Reverse Transcriptase Inhibitors through InSilico Ligand- and Structure-Based Approaches. Semantic Scholar. (2021, August 30). Retrieved from a search for similar complex molecules.
  • Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C-Isotopomers in Metabolic Studies. PubMed Central. (2013, February 27).
  • Harada, S., et al. (2019). Biaryl axially chiral derivatizing agent for simultaneous separation and sensitive detection of proteinogenic amino acid enantiomers using liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1597, 139-146. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.).
  • MSDS of (2-aMino-2-phenyl-ethyl)-carbamic acid benzyl ester. (n.d.).

Sources

Application Notes and Protocols for the Strategic Use of (S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Chiral Scaffold for Advanced Peptidomimetics

In the landscape of modern drug discovery and chemical biology, the synthesis of peptides with precisely defined sequences is fundamental. However, natural peptides often suffer from poor metabolic stability and low bioavailability, limiting their therapeutic potential. This has driven the development of peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced pharmacological properties. A key strategy in this field is the incorporation of non-natural, chiral scaffolds to create novel molecular architectures.

(S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester, also known as (S)-N-Cbz-1-phenyl-1,2-ethanediamine, is a versatile chiral building block that serves this exact purpose.[1][2] It provides a rigid 1,2-diphenylethylenediamine backbone, which can be used to constrain the conformation of appended peptide chains, potentially enhancing binding affinity and biological activity.[3] The molecule features two distinct amine functionalities: a primary amine available for chain elongation and a secondary amine protected by the robust benzyloxycarbonyl (Cbz or Z) group.

The strategic value of this reagent lies in the orthogonality of the Cbz protecting group with the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is standard in modern solid-phase peptide synthesis (SPPS).[4] The Cbz group is stable to the basic conditions used for Fmoc removal (e.g., piperidine), while the Fmoc group is stable during the hydrogenolytic cleavage of the Cbz group.[5] This orthogonal relationship allows for the selective and sequential construction of complex peptide-based structures, making this compound an invaluable tool for creating sophisticated peptidomimetics.

This guide details the chemical properties, strategic applications, and step-by-step protocols for incorporating this unique building block into peptide synthesis workflows.

Chemical Properties and Strategic Considerations

PropertyValue
Chemical Name This compound
Synonyms (S)-N-Cbz-1-phenyl-1,2-ethanediamine, Benzyl (S)-(2-amino-1-phenylethyl)carbamate
CAS Number 130406-36-9
Molecular Formula C₁₆H₁₈N₂O₂
Molecular Weight 270.33 g/mol
Key Functional Groups 1. Primary Amine (-NH₂): Nucleophilic site for amide bond formation (peptide chain attachment).
2. Cbz-Protected Secondary Amine: Orthogonal protecting group, stable to base.
3. Chiral Center: Confers specific stereochemistry to the final molecule.
4. Phenyl Group: Provides steric bulk and potential for π-π stacking interactions.
The Role of the Cbz Protecting Group

The benzyloxycarbonyl (Cbz) group is a cornerstone of peptide chemistry, introduced by Bergmann and Zervas in the 1930s to enable controlled peptide synthesis.[6] Its success is due to a combination of stability and selective removal conditions.

  • Stability: The Cbz group is stable to a wide range of conditions, including the basic conditions (e.g., 20% piperidine in DMF) used to remove the Fmoc group during standard SPPS cycles.[5] It is also generally stable to mildly acidic conditions.

  • Removal: The Cbz group is most commonly and cleanly removed by catalytic hydrogenolysis (e.g., H₂ gas with a Palladium on carbon catalyst).[6][7] This process cleaves the benzylic C-O bond, releasing the free amine and generating volatile byproducts (toluene and CO₂), which simplifies purification.[8] Alternative methods include cleavage with strong acids like HBr in acetic acid, although this is less common and can be harsher on the substrate.[7][9]

This orthogonality to the Fmoc group is the central principle enabling the use of this compound as a scaffold for building di-functionalized peptide structures.

G cluster_orthogonality Orthogonal Deprotection Strategy Start Fmoc-AA-Diamine-Cbz Amine1 H₂N-AA-Diamine-Cbz Start->Amine1  20% Piperidine/DMF (Fmoc Removal) Amine2 Fmoc-AA-Diamine-NH₂ Start->Amine2  H₂ / Pd-C (Cbz Removal) Dipeptide Fmoc-AA₂-AA₁-Diamine-Cbz Amine1->Dipeptide  Fmoc-AA-OH, HATU (Coupling) caption Orthogonal Deprotection Workflow G cluster_coupling1 Protocol 1: First Amino Acid Coupling Reagents Fmoc-Ala-OH + HATU + DIPEA in DMF @ 0°C Activation Activated Fmoc-Ala-Ester Reagents->Activation 15 min Pre-activation Product Fmoc-Ala-Diamine-Cbz (Coupled Product) Activation->Product Diamine Diamine Scaffold (Free Primary Amine) Diamine->Product 2-4h @ RT caption Workflow for the first coupling step. G cluster_synthesis Complete Synthesis Workflow Start Diamine-Cbz Scaffold Step1 Protocol 1: Couple Fmoc-AA₁ Start->Step1 Intermediate1 Fmoc-AA₁-Diamine-Cbz Step1->Intermediate1 Step2 Protocol 2: Remove Fmoc Intermediate1->Step2 Intermediate2 H₂N-AA₁-Diamine-Cbz Step2->Intermediate2 Step3 Protocol 3: Couple Fmoc-AA₂ Intermediate2->Step3 Intermediate3 Fmoc-AA₂-AA₁-Diamine-Cbz Step3->Intermediate3 Step4 Protocol 4: Remove Cbz Intermediate3->Step4 FinalProduct Fmoc-AA₂-AA₁-Diamine-NH₂ Step4->FinalProduct caption Sequential workflow for peptidomimetic synthesis.

Sources

Safe handling and storage procedures for (S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the safe handling, storage, and application of (S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester (CAS No. 130406-36-9). Primarily utilized as a chiral building block in pharmaceutical and fine chemical synthesis, this compound's unique stereochemistry makes it a valuable intermediate for producing enantiomerically pure active pharmaceutical ingredients (APIs), particularly those targeting neurological and cardiovascular disorders.[1] This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, safety procedures, and technical insights to ensure its effective and safe utilization in a laboratory setting.

Introduction: A Versatile Chiral Intermediate

This compound, also known as (S)-benzyl (1-amino-2-phenylethyl)carbamate or N-Cbz-(S)-1-phenyl-1,2-ethanediamine, is a bifunctional organic molecule. It features a chiral backbone with a primary amine and a carbamate-protected amine. The benzyloxycarbonyl (Cbz or Z) protecting group masks the nucleophilicity of one amine, allowing for selective reactions at the free primary amine.[2] This strategic protection is crucial in multi-step syntheses where precise control over reactivity is paramount.[2]

The significance of this compound lies in its chirality. The "(S)" designation indicates a specific three-dimensional arrangement of the atoms, which is often essential for the biological activity of the final drug product. The use of such enantiomerically pure intermediates helps in the development of more effective and specific medications with potentially fewer side effects.[1]

Key Applications:

  • Chiral Building Block: Serves as a foundational component for constructing complex chiral molecules.

  • Pharmaceutical Synthesis: A key intermediate in the synthesis of enantiomerically pure drugs.[1]

  • Asymmetric Synthesis: Employed in stereoselective reactions to introduce a specific chirality into a target molecule.

  • Ligand Synthesis: The diamine structure, once deprotected, is a common motif in chiral ligands used for asymmetric catalysis.

Compound Properties and Identification

A clear understanding of the physicochemical properties of this compound is fundamental to its proper handling and use.

PropertyValueSource(s)
Chemical Name This compound
Synonyms (S)-benzyl (1-amino-2-phenylethyl)carbamate, N-Cbz-(S)-1-phenyl-1,2-ethanediamine[3]
CAS Number 130406-36-9[4][5]
Molecular Formula C₁₆H₁₈N₂O₂[1]
Molecular Weight 270.33 g/mol [1]
Appearance Typically an off-white to light beige powder or flakes[2]
Solubility Soluble in organic solvents such as methanol, chloroform, and benzene. Moderately soluble in water.[2]
Storage Temperature Room temperature[1]

Note: Physical properties such as melting and boiling points are not consistently reported across publicly available sources and should be determined empirically for the specific batch in use.

Safety, Handling, and Storage Protocols

Hazard Identification and Personal Protective Equipment (PPE)

While specific hazard statements for this CAS number are not established, related carbamates and amines can be harmful if swallowed or inhaled, and may cause skin and eye irritation.[2] Therefore, a cautious approach is warranted.

Engineering Controls:

  • Always handle this compound in a well-ventilated area. A certified chemical fume hood is required for all weighing and transfer operations to minimize inhalation of dust.

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a risk of splashing or significant dust generation.

  • Skin Protection: Wear impervious gloves (nitrile or neoprene) at all times. A lab coat or chemical-resistant apron is mandatory. For larger quantities or increased risk of exposure, wear a full protective suit.

  • Respiratory Protection: If dust formation is unavoidable or if working outside of a fume hood, a full-face respirator with an appropriate particulate filter (e.g., P95 or P100) is required.

Storage and Stability

Proper storage is crucial to maintain the integrity and stability of the compound.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.

  • Stability: The compound is generally stable under recommended storage conditions. However, the Cbz group can be sensitive to certain catalytic conditions (e.g., palladium on carbon with a hydrogen source) and strong acidic or basic conditions.

Spill and Emergency Procedures

Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Wear the appropriate PPE as described in section 3.1.

  • Avoid generating dust. Gently sweep up the spilled solid material using a soft brush and place it into a suitable, labeled container for disposal.

  • Clean the spill area with a damp cloth or paper towel, ensuring no residue remains.

  • Dispose of all contaminated materials as hazardous waste.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Application Notes and Experimental Protocols

The primary utility of this compound is as a chiral synthon. The free primary amine serves as a nucleophile for reaction with various electrophiles, while the Cbz-protected amine remains unreactive. This allows for the sequential introduction of different functionalities.

General Workflow for a Nucleophilic Addition Reaction

This workflow outlines a general procedure for the reaction of the primary amine with an electrophile, a common application for this intermediate.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve (S)-(2-Amino-1-phenyl-ethyl)- carbamic acid benzyl ester in an aprotic solvent (e.g., DCM, THF) B Add a non-nucleophilic base (e.g., triethylamine, DIPEA) to the solution A->B C Cool the reaction mixture (e.g., to 0 °C) B->C D Slowly add the electrophile (e.g., acyl chloride, sulfonyl chloride) to the stirred solution C->D E Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS) D->E F Quench the reaction (e.g., with water or aq. NH4Cl) E->F G Perform an aqueous work-up to remove salts and water-soluble impurities F->G H Dry the organic layer (e.g., over Na2SO4 or MgSO4) G->H I Concentrate the solution in vacuo H->I J Purify the crude product (e.g., by column chromatography or recrystallization) I->J

Caption: General workflow for a nucleophilic addition reaction.

Detailed Protocol: Synthesis of a Chiral Sulfonamide

This protocol provides a more specific example of the general workflow, detailing the synthesis of a chiral sulfonamide, a common moiety in pharmacologically active molecules.

Objective: To synthesize (S)-benzyl (1-(arylsulfonamido)-2-phenylethyl)carbamate.

Materials:

  • This compound (1.0 eq)

  • An arylsulfonyl chloride (e.g., p-toluenesulfonyl chloride) (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 5-10 minutes.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve the arylsulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled, stirred reaction mixture over 10-15 minutes.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., a mixture of hexanes and ethyl acetate) to yield the pure sulfonamide product.

Causality and Insights:

  • Aprotic Solvent: Anhydrous DCM is used as it is a good solvent for the reactants and does not participate in the reaction.

  • Base: Triethylamine acts as an acid scavenger, neutralizing the HCl generated during the reaction, which drives the reaction to completion. A non-nucleophilic base is chosen to avoid competing reactions with the electrophile.

  • Slow Addition at 0 °C: This is done to control the exothermicity of the reaction and to minimize the formation of potential side products.

  • Aqueous Work-up: The washing steps are crucial to remove the triethylamine hydrochloride salt and any unreacted starting materials or water-soluble byproducts.

Deprotection of the Cbz Group

Once the desired modification has been made at the primary amine, the Cbz group can be removed to liberate the second amine, allowing for further functionalization or to yield the final product. The most common method for Cbz deprotection is catalytic hydrogenation.

G cluster_deprotection Cbz Deprotection Workflow A Dissolve Cbz-protected compound in a suitable solvent (e.g., MeOH, EtOH) B Carefully add a palladium catalyst (e.g., 10% Pd/C) A->B C Purge the reaction vessel with hydrogen gas (H2) B->C D Stir vigorously under a hydrogen atmosphere (e.g., H2 balloon) C->D E Monitor reaction progress (TLC or LC-MS) D->E F Filter the reaction mixture through Celite to remove the catalyst E->F G Concentrate the filtrate in vacuo to yield the deprotected diamine F->G

Caption: Workflow for Cbz deprotection via catalytic hydrogenation.

Caution: Palladium on carbon (Pd/C) can be pyrophoric, especially when dry and in the presence of solvents. Always handle the catalyst with care, preferably in a wet state, and filter under an inert atmosphere if possible.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reaction time or temperature; Inactive reagents; Steric hindrance.Allow the reaction to stir for a longer period or gently heat if the reactants are stable. Check the quality of the electrophile and base. Consider a less sterically hindered electrophile if possible.
Formation of Side Products Reaction temperature too high; Presence of moisture; Di-substitution on the amine.Maintain a low temperature during the addition of the electrophile. Ensure all glassware and solvents are anhydrous. Use a slight excess of the starting amine to favor mono-substitution.
Difficult Purification Product and starting material have similar polarity; Streaking on TLC plate.Try a different solvent system for column chromatography. Consider converting the product to a salt to facilitate purification by recrystallization. The amine may be interacting with the silica gel; try adding a small amount of triethylamine to the eluent.
Incomplete Cbz Deprotection Catalyst poisoning; Insufficient hydrogen pressure.Use a fresh batch of catalyst. Ensure the substrate is free of catalyst poisons (e.g., sulfur compounds). Increase the hydrogen pressure if the equipment allows.

Conclusion

This compound is a valuable and versatile chiral intermediate for the synthesis of enantiomerically pure compounds. Its effective use hinges on a thorough understanding of its properties, reactivity, and the stringent safety measures required for its handling. The protocols and guidelines presented in this document are intended to provide a solid foundation for its application in a research and development setting. As with any chemical procedure, a careful review of the relevant literature and appropriate risk assessments should be conducted prior to commencing any experimental work.

References

  • Grokipedia. (n.d.). Benzyl carbamate. Retrieved January 16, 2026, from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved January 16, 2026, from [Link]

  • Ivy Fine Chemicals. (n.d.). This compound [CAS: 130406-36-9]. Retrieved January 16, 2026, from [Link]

  • Löser, R., Nieger, M., & Gütschow, M. (2012). Synthesis and Crystal Structure of Benzyl [(1S)-1-(5-amino-1,3,4-oxadiazol-2-yl)-2-phenylethyl]carbamate. Crystals, 2(3), 1201-1209. Available from [Link]

Sources

Troubleshooting & Optimization

Common side-products in the synthesis of (S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist Last Updated: January 16, 2026

Welcome to the technical support guide for the synthesis of (S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester (Cbz-(S)-phenylethylenediamine). This document is designed for researchers, chemists, and drug development professionals who are utilizing this critical chiral building block. We will address common challenges, focusing on the formation of side-products and providing robust, field-tested solutions to optimize your synthesis.

Introduction: The Challenge of Regioselectivity

The synthesis of this compound involves the mono-N-protection of a prochiral diamine, (S)-1-phenyl-1,2-ethanediamine. The starting material possesses two primary amino groups with distinct steric and electronic environments:

  • N1: Attached to the chiral, benzylic C1 carbon. It is more sterically hindered and its basicity is reduced by the inductive effect of the adjacent phenyl ring.

  • N2: Attached to the primary C2 carbon. It is less sterically hindered and generally more nucleophilic.

The primary synthetic challenge is to selectively introduce the benzyloxycarbonyl (Cbz) group onto the N1 amine, which is counter-intuitive as the N2 amine is kinetically favored to react first. This guide provides troubleshooting strategies to navigate this regioselectivity problem and minimize the formation of common impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most significant side-product in this synthesis?

The most prevalent side-product is the di-protected species, (S)-N,N'-(1-phenylethane-1,2-diyl)bis(carbamic acid benzyl ester). This arises from the reaction of benzyl chloroformate with both amino groups. Its formation is favored by using an excess of the protecting group, higher reaction temperatures, or prolonged reaction times.

Q2: Besides the di-protected compound, what other impurities should I expect?

You should anticipate the formation of the isomeric mono-protected product, (S)-(1-Amino-2-phenylethyl)carbamic acid benzyl ester. This isomer results from the Cbz group attaching to the more nucleophilic and less sterically hindered N2 amine. Unreacted starting material, (S)-1-phenyl-1,2-ethanediamine, is also a common impurity if the reaction is incomplete.

Q3: Why is my reaction yielding the wrong mono-protected isomer?

The formation of the N2-protected isomer is often the kinetically favored outcome due to the higher nucleophilicity and lower steric hindrance of the terminal amino group. Achieving selectivity for the desired N1-protected product requires careful control over reaction conditions to favor the thermodynamically more stable product or to modulate the relative reactivity of the two amines.

Q4: Can my benzyl chloroformate (Cbz-Cl) reagent be a source of issues?

Absolutely. Benzyl chloroformate is a lachrymator and is highly sensitive to moisture.[1] Degradation can lead to the formation of benzyl alcohol and HCl, which will reduce the effective concentration of your reagent and introduce impurities. Always use a fresh bottle or a properly stored reagent and handle it in a fume hood.[1][2]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.

Issue 1: My TLC/LC-MS analysis shows a complex mixture with low yield of the target product.

Question: My reaction crude shows three major spots besides the starting material. How do I identify them and improve the reaction outcome?

Answer: This is a classic regioselectivity and over-reaction issue. The spots likely correspond to your desired N1-protected product, the isomeric N2-protected side-product, and the di-protected side-product.

Identification of Key Species
Compound NameRoleMol. FormulaMW ( g/mol )Analytical Notes
(S)-1-phenyl-1,2-ethanediamineStarting MaterialC₈H₁₂N₂136.19Most polar compound. Streaks on silica TLC without base. Stains positive with ninhydrin.
This compound Target Product (N1) C₁₆H₁₈N₂O₂ 270.33 Intermediate polarity. Stains positive with ninhydrin. Desired product.[3][4]
(S)-(2-(Benzyloxycarbonylamino)-2-phenylethyl)amineIsomeric Side-Product (N2)C₁₆H₁₈N₂O₂270.33Polarity is very similar to the target product, often making chromatographic separation difficult. Stains positive with ninhydrin.
(S)-N,N'-(1-phenylethane-1,2-diyl)bis(carbamic acid benzyl ester)Di-protected Side-ProductC₂₄H₂₄N₂O₄404.46Least polar compound. Does not stain with ninhydrin. Its presence is confirmed by a mass peak corresponding to [M+H]⁺ at ~405.5.
Dibenzyl carbonateReagent-derived ImpurityC₁₅H₁₄O₃242.27Non-polar impurity arising from Cbz-Cl reacting with carbonate base or from Cbz-Cl decomposition.[5]
Reaction Pathway and Side-Products

The following diagram illustrates the competing reaction pathways.

reaction_pathway SM (S)-1-phenyl-1,2-ethanediamine (Starting Material) Product This compound (Target Product - N1) SM->Product Selective Conditions (Desired Pathway) Isomer (S)-(1-Amino-2-phenylethyl)carbamic acid benzyl ester (Isomeric Side-Product - N2) SM->Isomer Kinetic Control (Common Pathway) CbzCl + Cbz-Cl CbzCl2 + Cbz-Cl DiProduct (S)-Di-Cbz-phenylethylenediamine (Di-protected Side-Product) Product->DiProduct Excess Cbz-Cl Isomer->DiProduct Excess Cbz-Cl

Caption: Competing pathways in the Cbz-protection of (S)-1-phenyl-1,2-ethanediamine.

Issue 2: The di-protected side-product is the major component in my reaction mixture.

Question: I am getting a high yield of the di-protected compound (MW 404.46) and very little of the mono-protected product. How can I improve mono-selectivity?

Answer: Formation of the di-protected species is a clear indication of incorrect stoichiometry or reaction conditions that are too harsh. The key is to carefully control the amount of benzyl chloroformate and maintain a low temperature.

Protocol: Optimized for Mono-Protection

This protocol is designed to favor mono-protection by controlling the stoichiometry and reaction rate.

  • Dissolution: Dissolve (S)-1-phenyl-1,2-ethanediamine (1.0 eq) in a suitable solvent mixture like THF/water (2:1) or dichloromethane (DCM).[2]

  • Base Addition: Add a mild inorganic base such as sodium bicarbonate (NaHCO₃, 2.0 eq). The use of a base is crucial to neutralize the HCl generated during the reaction.[6][7]

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is critical to slow down the reaction rate and improve selectivity.

  • Slow Addition of Cbz-Cl: Prepare a solution of benzyl chloroformate (0.95 eq) in the organic solvent used (e.g., THF or DCM). Add this solution dropwise to the vigorously stirred diamine solution over 1-2 hours using a syringe pump. Note: Using slightly less than one equivalent of Cbz-Cl ensures that some starting material remains, but it significantly minimizes di-protection.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS every 30 minutes. The reaction is typically complete within 2-4 hours at 0-5 °C.

  • Work-up: Once the Cbz-Cl is consumed, quench the reaction with water. Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., DCM or Ethyl Acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product will be a mixture and requires purification by column chromatography.

Issue 3: I cannot separate the two mono-protected isomers by column chromatography.

Question: My target product and an isomeric impurity have very similar Rf values on TLC. How can I achieve better separation?

Answer: Separating the N1 and N2 isomers is challenging due to their identical molecular weights and similar polarities. Success depends on optimizing your chromatography technique.

Chromatography Troubleshooting Steps
  • Use a High-Performance Silica: Utilize a high-quality silica gel with a smaller particle size (e.g., 230-400 mesh) for better resolution.

  • Optimize the Mobile Phase:

    • Start with a non-polar solvent system like Hexane/Ethyl Acetate and gradually increase the polarity.

    • Add a small percentage (0.5-1.0%) of a basic modifier like triethylamine (TEA) or diisopropylethylamine (DIPEA) to the mobile phase. This deactivates the acidic sites on the silica gel, preventing peak tailing of the amines and improving resolution.

    • Consider alternative solvent systems like Dichloromethane/Methanol for a different selectivity profile.

  • Employ Gradient Elution: A slow, shallow gradient from a less polar to a more polar mobile phase can effectively resolve closely eluting compounds.

  • Consider Alternative Stationary Phases: If silica gel fails, consider using alumina (basic or neutral) or a reverse-phase (C18) column with a suitable water/acetonitrile or water/methanol mobile phase, which separates based on different principles.

Troubleshooting Workflow Diagram

troubleshoot_workflow start Low Yield or Complex Mixture? check_lcms Analyze Crude by LC-MS/TLC start->check_lcms identify Identify Peaks: - Starting Material (136) - Product/Isomer (270) - Di-Product (404) check_lcms->identify high_di High Di-Product? check_lcms->high_di high_isomer High Isomer Content? check_lcms->high_isomer high_di->high_isomer No optimize_stoich Reduce Cbz-Cl to <1 eq. Use Slow Addition at 0 °C high_di->optimize_stoich Yes optimize_sep Optimize Chromatography: - Add TEA to eluent - Use gradient elution - Try different solvent system high_isomer->optimize_sep Yes end Pure Product high_isomer->end No optimize_stoich->end optimize_sep->end

Caption: A decision-making workflow for troubleshooting common synthesis issues.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimization of Cbz Deprotection. Benchchem. 8

  • BenchChem Technical Support Team. (2025). Troubleshooting guide for incomplete Cbz-protection of pyridine. Benchchem. 2

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.

  • Reddit User Discussion. (2017). benzyl chloroformate (Cbz-Cl) protecting mechanism. r/chemhelp.

  • Wikipedia. Benzyl chloroformate. Wikipedia, The Free Encyclopedia.

  • Vulcanchem. (Date not available). The Chemistry of Amine Protection: Benzyl Chloroformate Explained.

  • Common Organic Chemistry. Benzyl Chloroformate.

  • Ivy Fine Chemicals. This compound.

  • MySkinRecipes. This compound.

  • Pittelkow, M., et al. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. (Note: This link may lead to a PDF download or abstract page).

  • Ashenhurst, J. (2018). Protecting Groups for Amines – Carbamates. Master Organic Chemistry.

Sources

Technical Support Center: Purification of (S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this chiral intermediate. This molecule, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), demands rigorous purification to ensure high enantiomeric and chemical purity. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to support your experimental success.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Yield After Crude Product Isolation

Q: I've completed the synthesis, but after the initial workup, my crude yield is significantly lower than expected. What are the potential causes and how can I improve it?

A: Low crude yield can stem from several factors, from incomplete reactions to losses during extraction. Let's break down the likely culprits and solutions.

  • Incomplete Reaction: The reaction between (S)-1-phenyl-ethane-1,2-diamine and benzyl chloroformate may not have gone to completion.

    • Troubleshooting:

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting diamine.

      • pH Control: The reaction is typically performed under alkaline conditions (pH 8-10) to neutralize the HCl generated.[1] A pH that is too low can lead to the decomposition of benzyl chloroformate, while a pH that is too high may cause racemization.[1]

      • Reagent Stoichiometry: While a 1:1 stoichiometry is theoretical, slight excesses of the diamine can be used to ensure the complete consumption of the more expensive benzyl chloroformate. However, this will necessitate a more rigorous purification to remove the unreacted diamine.

  • Losses During Aqueous Workup/Extraction: The product has some water solubility, especially at non-neutral pH.

    • Troubleshooting:

      • pH Adjustment: Before extraction with an organic solvent (e.g., dichloromethane, ethyl acetate), ensure the aqueous layer is adjusted to a neutral or slightly basic pH to minimize the protonation of the free amine and reduce its water solubility.

      • Salting Out: Saturating the aqueous layer with sodium chloride can decrease the solubility of the product in the aqueous phase and improve extraction efficiency.

      • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is generally more efficient at recovering the product.[2]

Issue 2: Presence of Bis-Protected Impurity

Q: My NMR/LC-MS analysis shows a significant amount of a higher molecular weight impurity, which I suspect is the bis-Cbz protected diamine. How can I avoid its formation and remove it?

A: The formation of the bis-protected species is a common challenge in the selective protection of diamines.[2]

  • Minimizing Formation:

    • Controlled Addition of Reagent: Add the benzyl chloroformate (Cbz-Cl) slowly and portion-wise to a solution of the diamine. This maintains a high concentration of the diamine relative to the Cbz-Cl, favoring mono-protection.

    • Use of an Excess of Diamine: Employing a significant excess of (S)-1-phenyl-ethane-1,2-diamine can statistically favor the formation of the mono-protected product. The unreacted diamine can then be removed by an acid wash during the workup.

  • Removal of Bis-Protected Impurity:

    • Column Chromatography: Silica gel column chromatography is an effective method for separating the mono- and bis-protected products. The polarity difference between the two compounds allows for their separation. The bis-protected compound, lacking a free amine, will be less polar and elute first.

    • Recrystallization: Careful selection of a recrystallization solvent system can also be used. The two compounds will likely have different solubilities, allowing for the selective crystallization of the desired mono-protected product.

Issue 3: Product is an Oil and Fails to Crystallize

Q: I've isolated my product, but it's a persistent oil, making it difficult to handle and purify further by recrystallization. How can I induce crystallization?

A: The presence of impurities often inhibits crystallization. The Cbz protecting group, however, is known to facilitate crystallization of the protected product.[1]

  • Purity Check: First, assess the purity of your oil using TLC or LC-MS. If significant impurities are present, consider purification by column chromatography first.

  • Inducing Crystallization:

    • Solvent Selection: Experiment with different solvent systems. A good starting point is a solvent in which the compound is soluble when hot but sparingly soluble when cold (e.g., ethyl acetate/hexanes, dichloromethane/petroleum ether).

    • Scratching: Use a glass rod to scratch the inside of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, solid material, add a single crystal to the supersaturated solution to act as a seed for crystallization.

    • Trituration: Stirring the oil with a poor solvent (a solvent in which the product is insoluble, like hexanes or diethyl ether) can sometimes induce solidification.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the role of the Cbz (benzyloxycarbonyl) group in this molecule?

A1: The Cbz group is a widely used protecting group for amines in organic synthesis.[3] In this compound, it selectively "blocks" one of the two amino groups of the starting diamine. This allows for subsequent chemical transformations to be directed specifically to the unprotected primary amine. The Cbz group is stable to many reaction conditions but can be readily removed when desired, typically by catalytic hydrogenation.[3][4]

Q2: How can I assess the enantiomeric purity of my final product?

A2: The most reliable method for determining enantiomeric purity is through chiral High-Performance Liquid Chromatography (HPLC).[5] This technique uses a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification. It may be necessary to derivatize the free amine with a suitable agent to improve resolution and detection.[6]

Q3: My final product appears pure by NMR, but the yield is still low after column chromatography. Where could I be losing material?

A3: Loss of material during column chromatography can occur for several reasons:

  • Adsorption to Silica Gel: Highly polar compounds, like your product with its free amine, can sometimes irreversibly adsorb to the acidic silica gel. To mitigate this, you can:

    • Pre-treat the silica gel with a small amount of a basic modifier like triethylamine mixed in the eluent (e.g., 0.5-1% triethylamine in your solvent system).

    • Use a less acidic stationary phase like alumina.

  • Streaking/Tailing: Poor separation on the column can lead to broad fractions that are difficult to collect cleanly, resulting in the loss of product in mixed fractions. Optimizing the solvent system can improve the peak shape.

  • Decomposition on Silica: Although less common for Cbz-protected amines, some sensitive compounds can decompose on silica gel.

Q4: What are the key safety precautions when working with the reagents for this synthesis?

A4:

  • Benzyl Chloroformate (Cbz-Cl): This is a corrosive and lachrymatory (tear-inducing) reagent. It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7]

  • (S)-1-phenyl-ethane-1,2-diamine: This compound is a skin and eye irritant. Handle with gloves and safety glasses.

  • Solvents: Organic solvents like dichloromethane and ethyl acetate are flammable and should be handled away from ignition sources.

Section 3: Protocols and Data

Protocol 1: General Procedure for Purification by Column Chromatography

This protocol assumes the presence of non-polar impurities like the bis-protected diamine.

  • Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to obtain a dry, free-flowing powder. This is known as dry-loading and generally gives better separation.

  • Column Packing: Pack a glass chromatography column with silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). A common starting point is 20-30% ethyl acetate in hexanes.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor them by TLC.

  • Gradient Elution: If the desired product is not eluting, gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate.

  • Fraction Analysis: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product.

Table 1: Typical TLC Solvent Systems and Expected Rf Values
CompoundTypical Solvent System (Ethyl Acetate/Hexanes)Approximate Rf ValueNotes
Bis-Cbz-protected diamine30:70~0.7 - 0.8Less polar, will run higher on the TLC plate.
This compound 50:50~0.3 - 0.4The desired product, more polar due to the free amine. Will likely streak without a basic modifier.
(S)-1-phenyl-ethane-1,2-diamine100% Ethyl Acetate + 1% Triethylamine~0.1 - 0.2Very polar starting material, may remain at the baseline in less polar systems.

Note: Rf values are approximate and can vary based on the specific conditions (silica plate, temperature, chamber saturation).

Section 4: Visualizing the Purification Workflow

Diagram 1: Troubleshooting Logic for Low Purity

This diagram outlines a decision-making process when encountering an impure product after the initial workup.

Purification_Troubleshooting start Crude Product Isolated check_purity Assess Purity (TLC/LC-MS) start->check_purity impurity_present Significant Impurities Detected check_purity->impurity_present Impure recrystallize Recrystallize Purified Product check_purity->recrystallize Pure high_mw_impurity High MW Impurity (Bis-Cbz)? impurity_present->high_mw_impurity low_mw_impurity Low MW Impurity (Starting Material)? high_mw_impurity->low_mw_impurity No column_chrom Purify via Column Chromatography high_mw_impurity->column_chrom Yes low_mw_impurity->column_chrom No/Other acid_wash Perform Acid Wash (e.g., 1M HCl) low_mw_impurity->acid_wash Yes column_chrom->recrystallize acid_wash->column_chrom final_product Pure Product recrystallize->final_product

Caption: Troubleshooting workflow for impure product.

References

  • Organic Syntheses Procedure. (n.d.). dl-PHENYLALANINE. Retrieved from [Link]

  • Google Patents. (2014). CN103664653A - Method for preparing 2-[(N-benzyl-N-phenyl)amino]ethanol.
  • ResearchGate. (n.d.). General method to prepare amino acids benzyl esters and to isolate them.... Retrieved from [Link]

  • ResearchGate. (n.d.). Enhanced chromatographic resolution of amine enantiomers carbobenzyloxy derivatives in high-performance liquid chromatographic and supercritical fluid chromatography. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • MDPI. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Retrieved from [Link]

  • Bentham Science. (n.d.). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Ivy Fine Chemicals. (n.d.). This compound [CAS: 130406-36-9]. Retrieved from [Link]

  • PubChem. (n.d.). [(S)-1-((S)-1-Benzyl-2-oxo-ethylcarbamoyl)-2-phenyl-ethyl]-carbamic acid benzyl ester. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • PMC. (n.d.). Biotechnological 2-Phenylethanol Production: Recent Developments. Retrieved from [Link]

  • Google Patents. (2013). US8357820B2 - Process for producing N-protected amino acid.
  • PMC. (n.d.). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) High Performance Liquid Chromatographic Determination of Subpicomole Amounts of Amino Acids by Precolumn Fluorescence Derivatization with O-phthaldialdehyde. Retrieved from [Link]

Sources

Resolving stability issues of (S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (S)-Benzyl (2-amino-1-phenylethyl)carbamate

Welcome to the technical support resource for (S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester (CAS No. 130406-36-9). This guide is designed for researchers, chemists, and drug development professionals to ensure the stability and integrity of this critical chiral building block. This compound, a key intermediate in the synthesis of enantiomerically pure pharmaceuticals, demands careful handling to prevent degradation and ensure experimental reproducibility.[1] This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions based on its chemical structure and established principles for related molecules.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid (S)-Benzyl (2-amino-1-phenylethyl)carbamate?

For maximum long-term stability, the solid compound should be stored in a tightly sealed container at 2-8°C .[2] It is crucial to store it in a desiccator containing a drying agent (e.g., anhydrous calcium sulfate or molecular sieves) under an inert atmosphere (Argon or Nitrogen). Storing in a standard freezer is strongly discouraged as temperature cycling can introduce moisture, leading to hydrolysis.

Q2: What are the common visual or analytical signs of compound degradation?

Visually, degradation may manifest as a change from a white or off-white powder to a yellowish or clumpy solid. Analytically, the primary indicator is the appearance of new peaks in HPLC or LC/MS analysis. Common degradation products include (S)-1-phenylethane-1,2-diamine and benzyl alcohol resulting from carbamate hydrolysis.

Q3: Is this compound susceptible to hydrolysis?

Yes. The benzyl carbamate functional group is susceptible to hydrolysis, particularly under acidic or basic conditions, or upon prolonged exposure to moisture. The presence of a free primary amine in the molecule can also influence the local pH environment, potentially accelerating this process if moisture is present.

Q4: What solvents are recommended for preparing stock solutions?

The compound is soluble in various organic solvents like Dichloromethane (DCM), Chloroform, Ethyl Acetate, and DMSO.[2] For short-term storage in solution, anhydrous aprotic solvents are preferred. It is insoluble in water.[2] It is critical to use anhydrous grade solvents to minimize hydrolytic degradation. Solutions should be prepared fresh for each experiment whenever possible.

Q5: What are the primary chemical incompatibilities I should be aware of?

The compound should be kept away from strong oxidizing agents, strong acids, and strong bases, as these can cleave the carbamate protecting group or cause other unwanted side reactions.[3] The Cbz (benzyloxycarbonyl) group is specifically labile to catalytic hydrogenolysis (e.g., H₂/Pd-C), a common method for its removal in synthesis.[4]

Section 2: Troubleshooting Guide for Stability Issues

This section addresses common problems encountered during the handling and use of (S)-Benzyl (2-amino-1-phenylethyl)carbamate.

Issue 1: Inconsistent reaction outcomes or lower-than-expected yields.
  • Underlying Cause: This is often the most significant consequence of using a partially degraded starting material. The presence of impurities, such as the deprotected diamine, can interfere with your reaction stoichiometry and introduce unwanted byproducts.

  • Troubleshooting Workflow:

    • Purity Verification: Before any reaction, verify the purity of your starting material using a standardized analytical method like HPLC or ¹H-NMR (see Protocol 3.1). Compare the results against the Certificate of Analysis (CoA) or a previously established internal standard.

    • Inert Atmosphere Handling: When weighing and handling the solid, do so quickly in a low-humidity environment or under a stream of inert gas to minimize exposure to atmospheric moisture.

    • Reaction Condition Review: The Cbz group, while robust, has its limits. Avoid excessively high temperatures or harsh pH conditions that are not part of a planned deprotection step.

Issue 2: Solid compound appears discolored or clumped over time.
  • Underlying Cause: This indicates probable degradation, most likely due to improper storage allowing for moisture ingress and subsequent hydrolysis. Discoloration can also suggest oxidation at the free amine.

  • Preventative Protocol: Immediately transfer the material to a new, dry container, purge with argon or nitrogen, and store in a desiccator at 2-8°C as detailed in Protocol 3.2. If significant degradation is suspected, repurification via column chromatography or recrystallization may be necessary.

Issue 3: Rapid degradation observed in a prepared stock solution.
  • Underlying Cause: The choice of solvent is critical. Protic solvents (like methanol or ethanol) can participate in solvolysis over time. The presence of trace amounts of acid or base in the solvent can catalyze decomposition.

  • Solution Strategy:

    • Use Anhydrous Solvents: Always use fresh, anhydrous-grade aprotic solvents (e.g., DCM, THF, Dioxane) for preparing solutions.

    • Prepare Fresh: Make solutions immediately before use. Avoid storing solutions for extended periods, even at low temperatures.

    • Inert Storage: If a solution must be stored briefly, store it in a sealed vial with an inert gas headspace at -20°C.

Section 3: Key Experimental Protocols

Protocol 3.1: Standard Purity Assessment by Reverse-Phase HPLC

This protocol provides a general method for assessing the purity of the compound and detecting common degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 254 nm.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of Acetonitrile.

  • Interpretation: The main peak should correspond to the product. Earlier eluting peaks may indicate more polar degradation products like (S)-1-phenylethane-1,2-diamine.

Protocol 3.2: Recommended Long-Term Storage Procedure
  • Environment: Perform all steps inside a glove box or on a bench with a steady stream of inert gas (Argon or Nitrogen) to displace air.

  • Aliquoting: Upon receiving a new bottle, divide the material into smaller, pre-weighed aliquots in separate, appropriately sized amber glass vials. This minimizes the exposure of the bulk material to the atmosphere with each use.

  • Sealing: Use vials with PTFE-lined caps. For extra protection, wrap the cap-vial interface with Parafilm.

  • Inerting: Before tightening the cap, flush the vial's headspace with inert gas for 15-20 seconds.

  • Storage: Place the sealed vials inside a laboratory desiccator charged with a suitable desiccant. Store the entire desiccator in a refrigerator at 2-8°C.

Section 4: Data Summary & Visualization

Chemical & Physical Properties
PropertyValueReference(s)
CAS Number 130406-36-9[1][5][6]
Molecular Formula C₁₆H₁₈N₂O₂[1]
Molecular Weight 270.33 g/mol [1]
Appearance White to almost white powder/crystal[2]
Storage Temperature Room Temperature / 2-8°C[1][2]
Solubility Soluble in DCM, Chloroform, Ethyl Acetate, DMSO; Insoluble in water.[2]
Visualization of Degradation and Handling

The following diagrams illustrate the key chemical transformation to avoid and the ideal workflow to maintain compound integrity.

Caption: Primary hydrolytic degradation pathway of the title compound.

G compound_receipt Receive Compound purity_check Verify Purity vs. CoA (Protocol 3.1) compound_receipt->purity_check aliquot Aliquot into Vials (Protocol 3.2) purity_check->aliquot inert_purge Purge with N₂/Ar aliquot->inert_purge storage Store in Desiccator at 2-8°C inert_purge->storage weigh_use Weigh for Exp. (Under Inert Gas) storage->weigh_use dissolve Dissolve in Anhydrous Solvent (Prepare Fresh) weigh_use->dissolve

Caption: Recommended workflow for handling and storage.

References

  • SAFETY DATA SHEET - N-Carbobenzyloxy-L-phenylalanine. (2023, September 29). Fisher Scientific. Retrieved January 16, 2026, from [Link]

  • Material Safety Data Sheet - N-Carbobenzyloxy-L-phenylalanine, 99+%. (n.d.). Cole-Parmer. Retrieved January 16, 2026, from [Link]

  • N-Benzyloxycarbonyl-L-phenylalaninol (CAS 6372-14-1): Your Go-To for Custom Synthesis. (2026, January 6). Custom Synthesis Blog. Retrieved January 16, 2026, from [Link]

  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2004). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 80, 266.
  • General method to prepare amino acids benzyl esters and to isolate them... (2015). ResearchGate. Retrieved January 16, 2026, from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved January 16, 2026, from [Link]

  • (S)-Cbz-Phenylalaninol CAS#: 6372-14-1. (n.d.). ChemWhat. Retrieved January 16, 2026, from [Link]

  • N-carbobenzoxy-L-phenylalanilol. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • N-Carbobenzoxy-L-phenylalaninol, 1 gram. (n.d.). CP Lab Safety. Retrieved January 16, 2026, from [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

  • Nierop Groot, M. N., & de Bont, J. A. (1998). Conversion of Phenylalanine to Benzaldehyde Initiated by an Aminotransferase in Lactobacillus plantarum. Applied and Environmental Microbiology, 64(8), 3009–3013.
  • Karaman, R. (2015). Any advice about the stability of ester and carbamate containing compounds? ResearchGate. Retrieved January 16, 2026, from [Link]

  • Landymore, A. F. (1976). The degradation of phenylalanine, tyrosine and related aromatic compounds by a marine diatom and a haptophycean alga. UBC Library Open Collections. Retrieved January 16, 2026, from [Link]

  • This compound [CAS: 130406-36-9]. (n.d.). Ivy Fine Chemicals. Retrieved January 16, 2026, from [Link]

Sources

Technical Support Center: Stereochemical Integrity of (S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for maintaining the stereochemical integrity of (S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester during chemical reactions. As a critical chiral building block in pharmaceutical synthesis, ensuring its enantiopurity is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API).[1] This resource offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.

Understanding the Risk: The Benzylic Chiral Center

The chiral center in this compound is located at the benzylic position (C1). Protons on benzylic carbons are susceptible to abstraction, particularly under basic conditions or at elevated temperatures. Deprotonation at this center leads to the formation of a planar carbanion intermediate. Subsequent reprotonation can occur from either face of this planar intermediate, resulting in a mixture of both (S) and (R) enantiomers, a process known as racemization. Maintaining a high enantiomeric excess (ee) is therefore a primary concern in all synthetic manipulations of this compound.

Frequently Asked Questions (FAQs)

Q1: How stable is the Cbz protecting group on my diamine regarding racemization?

A1: The benzyloxycarbonyl (Cbz) group is a urethane-type protecting group. Carbamate-protected amino functionalities are generally considered robust and less prone to inducing racemization at the adjacent chiral center compared to N-acyl groups (e.g., Acetyl or Benzoyl).[2][3] Studies on N-Cbz-L-phenylalanine have shown high stability against racemization during peptide coupling reactions, even in the presence of excess base at room temperature.[2] However, the risk is not entirely eliminated, especially under harsh basic conditions or elevated temperatures.

Q2: I am planning a reaction involving the free primary amine of this compound. What are the key factors that could lead to racemization?

A2: The primary risk factors for racemization at the benzylic chiral center are:

  • Strong Bases: The use of strong bases can facilitate the abstraction of the benzylic proton, leading to the formation of a planar carbanion and subsequent racemization.

  • Elevated Temperatures: Higher reaction temperatures provide the necessary energy to overcome the activation barrier for deprotonation and inversion of the stereocenter.

  • Prolonged Reaction Times: Even under mildly basic conditions, extended reaction times can lead to a gradual loss of enantiomeric purity.

  • Solvent Effects: Polar, protic solvents can potentially facilitate proton exchange, contributing to racemization.

Q3: What analytical techniques are recommended for monitoring the enantiomeric purity of my compound?

A3: Several analytical methods are suitable for determining the enantiomeric excess (ee) of chiral amines and their derivatives. The most common and reliable techniques include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used method for separating and quantifying enantiomers. A variety of chiral stationary phases (CSPs) are commercially available.[4]

  • Chiral Gas Chromatography (GC): Suitable for volatile derivatives of the analyte.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs): This technique allows for the determination of enantiomeric ratios by observing the distinct signals of the diastereomeric complexes formed in situ.[4][5]

Troubleshooting Guide: Preventing Racemization

This section provides a structured approach to troubleshooting and preventing the loss of stereochemical integrity during reactions with this compound.

Problem 1: Partial or complete racemization observed after a reaction involving a base.
Potential Cause Explanation Recommended Solution
Base is too strong Strong bases (e.g., alkoxides, organolithiums) readily deprotonate the benzylic position, leading to rapid racemization.Use a milder, non-nucleophilic organic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA). In many cases, an inorganic base like Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃) may be sufficient.
Excessive amount of base Even with a milder base, a large excess can increase the rate of deprotonation.Use the minimum stoichiometric amount of base required for the reaction to proceed efficiently. A slight excess (e.g., 1.1-1.5 equivalents) is often a good starting point.
Elevated reaction temperature High temperatures accelerate the rate of racemization.Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Consider starting at 0 °C or even lower for highly sensitive substrates.
Prolonged reaction time The longer the chiral center is exposed to basic conditions, the greater the risk of racemization.Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
Problem 2: Loss of enantiopurity during a peptide coupling reaction.
Potential Cause Explanation Recommended Solution
Inappropriate coupling reagent Some coupling reagents can promote the formation of highly activated intermediates that are prone to racemization.Utilize coupling reagents known to suppress racemization. The addition of additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is highly recommended.
Side reactions The formation of oxazolone intermediates, particularly with N-acyl protected amino acids, is a common pathway for racemization. While less common with Cbz protection, it can still occur under certain conditions.The use of racemization-suppressing additives like HOBt or Oxyma helps to minimize the formation of these intermediates.
Base-catalyzed racemization The base used in the coupling reaction can directly cause racemization of the starting material or activated intermediate.Use a sterically hindered base like DIPEA or 2,4,6-collidine. Ensure the reaction is performed at a low temperature (e.g., 0 °C).

Experimental Protocols

Protocol 1: General Procedure for a Racemization-Conscious Amide Coupling

This protocol outlines a general procedure for coupling a carboxylic acid to the primary amine of this compound while minimizing the risk of racemization.

  • Dissolve the carboxylic acid (1.0 eq.) and a racemization suppressing additive such as HOBt (1.2 eq.) or Oxyma (1.2 eq.) in an appropriate anhydrous solvent (e.g., Dichloromethane or N,N-Dimethylformamide) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the coupling reagent (e.g., EDAC or DIC, 1.2 eq.) and stir for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.1 eq.) and a non-nucleophilic base like DIPEA (1.5 eq.) in the same anhydrous solvent.

  • Slowly add the solution of the diamine to the pre-activated carboxylic acid solution at 0 °C.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a mild aqueous acid (e.g., 1M HCl or saturated NH₄Cl) and proceed with the workup and purification.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination

This is a general guideline for developing an HPLC method to assess the enantiopurity. Specific conditions will need to be optimized for your derivative.

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak IA, IC) are often a good starting point for this class of compounds.

  • Mobile Phase: A typical mobile phase consists of a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol. Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be required to improve peak shape and resolution.

  • Method Development:

    • Start with a standard mobile phase composition (e.g., 90:10 Hexane:Isopropanol).

    • Inject a racemic standard of your compound to determine the retention times of both enantiomers.

    • Optimize the mobile phase composition to achieve baseline separation (Rs > 1.5).

    • Analyze your sample under the optimized conditions.

  • Quantification: Calculate the enantiomeric excess using the peak areas of the two enantiomers:

    • ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Visualizing the Racemization Pathway and Prevention Strategy

G cluster_0 Racemization Pathway cluster_1 Prevention Strategy S_Enantiomer (S)-Enantiomer (Chiral) Carbanion Planar Carbanion Intermediate (Achiral) S_Enantiomer->Carbanion - H⁺ (Base, Heat) Carbanion->S_Enantiomer + H⁺ R_Enantiomer (R)-Enantiomer (Chiral) Carbanion->R_Enantiomer + H⁺ Start Reaction Setup Low_Temp Low Temperature (e.g., 0 °C) Start->Low_Temp Mild_Base Mild, Non-nucleophilic Base (e.g., DIPEA) Start->Mild_Base Min_Time Minimize Reaction Time Start->Min_Time Rac_Suppress Racemization Suppressing Additives (e.g., HOBt) Start->Rac_Suppress Product Enantiopure Product Low_Temp->Product Mild_Base->Product Min_Time->Product Rac_Suppress->Product

Caption: Workflow for understanding and preventing racemization.

References

Sources

Managing impurities in (S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester preparations

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and purification of (S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with managing impurities during the preparation of this critical chiral building block. We provide in-depth, field-proven insights and validated protocols to ensure the highest standards of scientific integrity and experimental success.

Introduction: The Criticality of Purity

This compound, also known as N-Cbz-(S)-1-phenyl-1,2-ethanediamine, is a vital intermediate in the synthesis of enantiomerically pure pharmaceuticals.[1] The selective introduction of the benzyloxycarbonyl (Cbz) protecting group onto one of the two primary amines of (S)-1-phenyl-1,2-ethanediamine is a crucial step. However, this reaction is often plagued by the formation of process-related impurities that can compromise the yield, purity, and stereochemical integrity of the final product. Effective impurity management is therefore not just a matter of optimization, but a prerequisite for reliable downstream applications.

This guide will address the most frequently encountered impurities, their mechanisms of formation, and robust strategies for their detection, control, and removal.

Section 1: Understanding Common Impurities

The primary challenge in this synthesis is achieving selective mono-acylation of a diamine. The most common impurities arise from non-selective reactions, reagent degradation, and side reactions.

Key Impurity Profile
Impurity NameStructureFormation MechanismTypical Analytical Signature (HPLC/NMR)
Di-Cbz Protected Impurity Benzyl ((S)-2-(((benzyloxy)carbonyl)amino)-1-phenylethyl)carbamateOver-reaction of the starting diamine with two equivalents of benzyl chloroformate.Higher retention time in RP-HPLC; Absence of primary amine protons and presence of two Cbz group signals in ¹H NMR.
Unreacted Starting Material (S)-1-phenyl-1,2-ethanediamineIncomplete reaction due to insufficient Cbz-Cl, poor reagent quality, or non-optimal reaction conditions.Lower retention time in RP-HPLC; Characteristic signals for the free diamine in ¹H NMR.
Benzyl Alcohol Benzyl alcoholHydrolysis of the benzyl chloroformate reagent, especially in the presence of moisture or excess base.Can be detected by GC or RP-HPLC; Characteristic benzylic CH₂ and OH signals in ¹H NMR.
(R)-Enantiomer (R)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl esterUse of a racemic or enantiomerically impure starting material, or racemization during the reaction.Co-elution in standard RP-HPLC; Requires chiral HPLC for separation and quantification.[2]
N-Benzylated Byproducts N-benzyl-(S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl esterOccurs under certain deprotection conditions or as a side reaction if benzyl halides are present.[3]Higher molecular weight detectable by MS; Complex NMR spectrum.
Mechanisms of Impurity Formation

The formation of the di-Cbz protected impurity is the most significant challenge. It occurs when the desired mono-protected product, which still contains a free primary amine, reacts with another molecule of benzyl chloroformate.

G cluster_main Desired Reaction Pathway cluster_side Side Reaction Pathway Diamine (S)-1-phenyl-1,2-ethanediamine Product (S)-(2-Amino-1-phenyl-ethyl)- carbamic acid benzyl ester (Desired Product) Diamine->Product + 1 eq. Cbz-Cl (Controlled Addition) DiCbz Di-Cbz Protected Impurity Product_side (S)-(2-Amino-1-phenyl-ethyl)- carbamic acid benzyl ester Product_side->DiCbz + 1 eq. Cbz-Cl (Excess Reagent)

Caption: Formation of the desired mono-Cbz product and the di-Cbz impurity.

Controlling the stoichiometry and reaction conditions is paramount to favor the desired mono-protection pathway.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction resulted in a low yield of the desired mono-protected product and a large amount of the di-Cbz impurity. What went wrong?

Answer: This is the most common problem and typically points to issues with reaction selectivity.

  • Causality: The formation of the di-Cbz impurity is a competing second reaction. If benzyl chloroformate (Cbz-Cl) is present in a high local concentration or in stoichiometric excess, it will react with the newly formed mono-Cbz product.

  • Troubleshooting Steps:

    • Stoichiometry Control: Use a slight excess of the (S)-1-phenyl-1,2-ethanediamine (e.g., 1.1 to 1.5 equivalents) relative to Cbz-Cl. This ensures that Cbz-Cl is the limiting reagent and is consumed before significant di-protection can occur.

    • Slow Reagent Addition: Add the Cbz-Cl solution dropwise to the solution of the diamine over a prolonged period (e.g., 1-2 hours). This maintains a low concentration of the acylating agent, favoring reaction with the more abundant (and often more nucleophilic) starting diamine over the mono-protected intermediate.

    • Temperature Management: Perform the addition at a low temperature (0 °C to 5 °C). This reduces the reaction rate, further enhancing selectivity.

    • Solvent and Base: Use a biphasic system (e.g., Dichloromethane/water) with a mild inorganic base like sodium bicarbonate (NaHCO₃). The base neutralizes the HCl byproduct, and the biphasic system can help control the reaction rate.[4]

Q2: How can I effectively remove the di-Cbz impurity from my final product?

Answer: Separation can be achieved by leveraging the different physical properties of the mono- and di-protected compounds.

  • Causality: The desired mono-Cbz product has a free primary amine, making it basic and more polar than the fully protected, non-basic di-Cbz impurity.

  • Troubleshooting Steps:

    • Acid-Base Extraction: After the reaction, perform a liquid-liquid extraction.

      • Dissolve the crude mixture in a non-polar organic solvent (e.g., ethyl acetate or dichloromethane).

      • Wash with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid). The desired mono-Cbz product will be protonated and move into the aqueous layer, while the non-basic di-Cbz impurity remains in the organic layer.

      • Separate the layers. The organic layer containing the di-Cbz impurity can be discarded.

      • Basify the acidic aqueous layer with a base (e.g., 1M NaOH or saturated NaHCO₃) to pH > 10.

      • Extract the deprotonated mono-Cbz product back into an organic solvent.

      • Dry the organic layer with Na₂SO₄, filter, and concentrate to obtain the purified product.[5]

    • Silica Gel Chromatography: If extraction is insufficient, column chromatography is a reliable method. The more polar mono-Cbz product will have a lower Rf value than the less polar di-Cbz impurity. A gradient elution system (e.g., Hexane/Ethyl Acetate with a small percentage of triethylamine to prevent peak tailing) is often effective.

G start Crude Reaction Mixture (Mono-Cbz, Di-Cbz, etc.) dissolve Dissolve in Organic Solvent start->dissolve acid_wash Wash with Aqueous Acid (e.g., 1M HCl) dissolve->acid_wash separate1 Separate Layers acid_wash->separate1 org_layer1 Organic Layer (Contains Di-Cbz Impurity) separate1->org_layer1 aq_layer1 Aqueous Layer (Contains Protonated Mono-Cbz) separate1->aq_layer1 basify Basify Aqueous Layer (e.g., 1M NaOH) aq_layer1->basify extract Extract with Organic Solvent basify->extract separate2 Separate Layers extract->separate2 aq_layer2 Aqueous Layer (Discard) separate2->aq_layer2 org_layer2 Organic Layer (Contains Pure Mono-Cbz) separate2->org_layer2 finish Dry, Filter, Concentrate org_layer2->finish final Pure Product finish->final

Caption: Acid-base extraction workflow for purification.

Q3: My chiral HPLC analysis shows a small peak for the (R)-enantiomer. What is the source of this impurity and how can I avoid it?

Answer: Enantiomeric purity is critical. Its loss can stem from the starting material or the process itself.

  • Causality:

    • Starting Material Purity: The most likely source is an enantiomerically impure batch of (S)-1-phenyl-1,2-ethanediamine. Always verify the enantiomeric excess (e.e.) of your starting material before use.

    • Racemization: While less common for this specific reaction under mild conditions, harsh basic conditions (high pH > 12) or elevated temperatures can potentially lead to racemization at the benzylic stereocenter.[2][6]

  • Troubleshooting Steps:

    • Source High-Quality Starting Materials: Procure starting materials from reputable suppliers and always request a certificate of analysis that includes chiral purity data.

    • Analyze Incoming Materials: Independently verify the e.e. of the (S)-1-phenyl-1,2-ethanediamine via chiral HPLC before beginning the synthesis.

    • Maintain Mild Conditions: Control the pH during the reaction, preferably keeping it between 8 and 10.[3] Avoid high temperatures; conduct the reaction at 0-25 °C.

Q4: I notice a significant amount of benzyl alcohol in my crude product. Is this a problem?

Answer: Yes, it is an impurity that should be removed. Its presence indicates a reagent-related issue.

  • Causality: Benzyl chloroformate is sensitive to moisture and can hydrolyze to form benzyl alcohol and HCl. Using old or improperly stored Cbz-Cl is a common cause.

  • Troubleshooting Steps:

    • Use Fresh Reagent: Use freshly opened or recently purchased benzyl chloroformate. If the reagent is old, consider purifying it by distillation under reduced pressure (use appropriate safety precautions).

    • Use Anhydrous Solvents: Ensure the organic solvents used are dry to minimize hydrolysis.

    • Removal: Benzyl alcohol is typically removed effectively during the aqueous workup and subsequent purification steps (chromatography or crystallization). It is more polar than the product and will separate easily.

Section 3: Recommended Protocols

Protocol 1: Synthesis of this compound

This protocol is designed to maximize selectivity for the mono-protected product.

  • Materials:

    • (S)-1-phenyl-1,2-ethanediamine (1.2 eq.)

    • Benzyl chloroformate (Cbz-Cl) (1.0 eq.)

    • Sodium bicarbonate (NaHCO₃) (3.0 eq.)

    • Dichloromethane (DCM)

    • Deionized Water

    • 1M Hydrochloric Acid

    • 1M Sodium Hydroxide

    • Brine (saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer, add (S)-1-phenyl-1,2-ethanediamine (1.2 eq.) and dissolve it in a mixture of DCM and water (1:1 v/v).

    • Add sodium bicarbonate (3.0 eq.) to the biphasic mixture.

    • Cool the flask to 0 °C in an ice bath.

    • In a separate flask, prepare a solution of benzyl chloroformate (1.0 eq.) in DCM.

    • Add the Cbz-Cl solution to the diamine solution dropwise via an addition funnel over 1-2 hours, ensuring the internal temperature remains below 5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress by TLC or HPLC to confirm the consumption of Cbz-Cl.

    • Proceed to the purification protocol.

Protocol 2: Purification and Analysis
  • Procedure:

    • Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

    • Acid Extraction: Extract the organic layer with 1M HCl (3 times). Combine the acidic aqueous layers. The di-Cbz impurity remains in the organic layer, which can be discarded.

    • Basification: Cool the combined aqueous layers in an ice bath and slowly add 1M NaOH until the pH is ~11-12.

    • Product Extraction: Extract the basified aqueous layer with DCM (3 times).

    • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product as an oil or solid.

    • Final Purification (Optional): If necessary, further purify the product by silica gel chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

    • Analysis: Confirm the structure and purity by ¹H NMR, ¹³C NMR, and MS. Assess chemical purity by RP-HPLC and enantiomeric purity by chiral HPLC.

References

  • Pharmaffiliates. Carbamate-impurities. [Link]

  • Wikipedia. Urea. [Link]

  • Organic Chemistry Portal. Carbamate synthesis by carbamoylation. [Link]

  • Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

  • MySkinRecipes. this compound. [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Ivy Fine Chemicals. this compound [CAS 130406-36-9]. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • PubChem. [1-(1-Benzyl-3-Hydroxy-2-Oxo-Propylcarbamoyl)-2-Phenyl-Ethyl]-Carbamic Acid Benzyl Ester. [Link]

  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

  • Reddit. benzyl chloroformate (Cbz-Cl) protecting mechanism. [Link]

  • Bentham Science. Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. [Link]

  • ResearchGate. The 13 amino acid benzyl esters, whose enantiodiscrimination by Mosher.... [Link]

  • ResearchGate. Synthesis and Crystal Structure of Benzyl [(1S)-1-(5-amino-1,3,4-oxadiazol-2-yl)-2-phenylethyl]carbamate. [Link]

  • Organic Syntheses. PREPARATION OF N-CBZ-N-METHYLAMINOMETHYL p-TOLUENESULFONATE AND ITS REACTION WITH A GRIGNARD REAGENT: N-CBZ-N-METHYL-2-PHENYLETHYLAMINE. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • eScholarship.org. Multistep Solid-State Organic Synthesis of Carbamate-Linked Covalent Organic Frameworks. [Link]

  • Bentham Science. Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Carbon Alcohol. [Link]

  • YouTube. Adding Cbz Protecting Group Mechanism | Organic Chemistry. [Link]

  • ChemSrc. (2-AMINO-2-PHENYL-ETHYL)-CARBAMIC ACID BENZYL ESTER Safety Data Sheets. [Link]

  • ResearchGate. General method to prepare amino acids benzyl esters and to isolate them.... [Link]

  • PubMed. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. [Link]

  • Shimadzu. Analytical Methods for Amino Acids. [Link]

  • PubMed. Efficient Enantioselective Separation and Determination of Trace Impurities in Secondary Amino Acids (i.e., Imino Acids). [Link]

  • Organic Syntheses. Preparation of Benzyl((R)-2-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)acetyl)-D-phenylalaninate using Umpolung Amide Synthesis. [Link]

  • Pittelkow, M. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]

  • SciELO México. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. [Link]

  • PubChem. 1,2-Ethanediamine, N1-phenyl-. [Link]

  • ResearchGate. (PDF) Synthesis of 1,2-Diamino-1-phenylpropane Diastereoisomers from u-N-Trifluoroacetyl-2-amino-1-phenylpropan-1-ol. [Link]

  • PubMed. Convenient synthesis of 1-phenyl-1,2-propanediamines. Preliminary pharmacological results. [Link]

  • PubChem. N-Benzylethylenediamine. [Link]

Sources

Technical Support Center: Catalyst Selection and Optimization for (S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester. This chiral amine derivative is a critical building block in pharmaceutical development. Its successful synthesis hinges on precise stereochemical control, which is overwhelmingly dependent on the selection and optimization of the catalytic system.

This guide is structured to provide researchers, scientists, and drug development professionals with direct, actionable answers to common challenges encountered during the asymmetric synthesis of this target molecule, primarily via the catalytic hydrogenation of its prochiral ketone precursor, N-(2-oxo-2-phenylethyl)carbamic acid benzyl ester.

Part 1: Frequently Asked Questions (FAQs) on Catalyst Selection

This section addresses foundational questions regarding the choice of a suitable catalyst system for achieving high enantioselectivity and yield.

Q1: What are the most effective classes of catalysts for this asymmetric hydrogenation?

The most successful and widely documented approach is homogeneous asymmetric hydrogenation using transition metal complexes.[1] Specifically, Ruthenium (Ru) and Rhodium (Rh) catalysts paired with chiral phosphine ligands have demonstrated high efficiency.[2][3][4]

  • Ruthenium (Ru)-based catalysts: Often formulated as Ru(diphosphine)(diamine) or RuCl2(diphosphine), these are renowned for their effectiveness in hydrogenating ketones.[4][5] Catalysts like Ru-BINAP are benchmarks in the field.[4]

  • Rhodium (Rh)-based catalysts: Complexes such as [Rh(COD)(diphosphine)]BF4 are also highly effective, particularly for hydrogenating various functionalized olefins and ketones.[6][7]

The choice between Ru and Rh often depends on the specific substrate and the desired reaction conditions (e.g., pressure, temperature, and solvent).

Q2: How do I select the right chiral ligand? This seems to be the most critical variable.

You are correct; the chiral ligand is paramount as it dictates the stereochemical outcome of the reaction.[2][8] The goal is to create a "chiral pocket" around the metal center that forces the hydrogen to add to one face of the ketone preferentially.

There are two main classes of phosphine ligands:

  • Backbone Chirality Ligands: These have stereogenic centers on the carbon backbone. Examples include BINAP , DIPAMP , and DuPhos .[2]

  • P-Chiral Ligands: These have the stereogenic center directly on the phosphorus atom, such as TangPhos .[2]

For the synthesis of this compound, ligands from the atropisomeric aryl bisphosphine family (like BINAP and its derivatives) are excellent starting points. However, there is no universal "best" ligand. A screening process is almost always necessary to identify the optimal choice for your specific substrate and conditions.

Q3: Beyond the metal and ligand, what key performance indicators should I consider when selecting a catalyst system?

When evaluating potential catalysts, consider the following metrics:

ParameterDescriptionImportance
Enantiomeric Excess (e.e.) A measure of the stereoselectivity of the reaction, indicating the purity of the desired (S)-enantiomer.Critical. Typically, >95% e.e. is desired for pharmaceutical applications.[9]
Turnover Number (TON) Moles of product formed per mole of catalyst. Indicates catalyst longevity and efficiency.High TON is crucial for cost-effectiveness, especially on an industrial scale.[1]
Turnover Frequency (TOF) Moles of product formed per mole of catalyst per unit time. Indicates catalyst activity/speed.High TOF leads to shorter reaction times, increasing process throughput.[9]
Substrate-to-Catalyst Ratio (S/C) The molar ratio of the starting material to the catalyst.A higher S/C ratio (meaning less catalyst is used) is economically favorable.
Air and Moisture Stability The robustness of the catalyst when exposed to air or moisture.Less sensitive catalysts simplify experimental setup and reduce the risk of deactivation.

Q4: Should I use a homogeneous or heterogeneous catalyst?

For high-enantioselectivity asymmetric reactions like this one, homogeneous catalysts are almost always the preferred choice.

  • Homogeneous Catalysts: The catalyst is in the same phase as the reactants (dissolved in the solvent). This allows for the formation of a well-defined, chiral coordination complex, which is essential for precise stereocontrol.[10] The primary drawback is the potential difficulty in separating the catalyst from the product post-reaction.

  • Heterogeneous Catalysts: The catalyst is in a different phase (e.g., a solid metal on a carbon support). While excellent for many standard hydrogenations and easier to remove, they typically lack the well-defined chiral environment needed to achieve the high enantioselectivity required for this synthesis.[10]

Part 2: Troubleshooting and Optimization Guide

This section provides a problem-and-solution framework for issues commonly encountered during the experiment.

Problem 1: Low Enantioselectivity (e.e.)

Low e.e. is the most common and critical issue, indicating that the catalyst is not effectively differentiating between the two faces of the prochiral ketone.

Possible Cause 1: Suboptimal Catalyst/Ligand Choice. The initial ligand selected may not be a good match for the substrate.

  • Solution: Perform a Ligand Screening. Systematically test a small library of chiral phosphine ligands (e.g., various BINAP derivatives, DuPhos, JosiPhos) under identical conditions. This is the most direct way to identify a more effective ligand.

Caption: Ligand screening workflow for improving enantioselectivity.

Possible Cause 2: Incorrect Reaction Conditions (Temperature, Pressure). Asymmetric hydrogenations are often highly sensitive to temperature and hydrogen pressure.[11][12]

  • Solution: Systematically Vary Temperature and Pressure.

    • Temperature: Lowering the reaction temperature often increases enantioselectivity by favoring the transition state that leads to the desired product.[13][14] However, this will also decrease the reaction rate. An optimal balance must be found. Start at room temperature and test in increments down to -20°C or lower.

    • Pressure: The effect of hydrogen pressure is less predictable and must be determined empirically.[15] Higher pressure can sometimes decrease selectivity by altering the catalyst's resting state or reaction mechanism. Screen a range from 5 bar to 50 bar.

Illustrative Optimization Parameters:

ParameterInitial ConditionOptimization RangeRationale
Temperature 25 °C-20 °C to 60 °CLower temperatures generally favor higher e.e. but slow the reaction rate.[13]
H₂ Pressure 10 bar5 bar to 50 barInfluences reaction rate and can impact selectivity; must be optimized empirically.[16]
Solvent Methanol (MeOH)Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF)Solvent polarity can affect the stability of the catalytic intermediates and transition states.[13]
Problem 2: Low Conversion or Stalled Reaction

This indicates an issue with catalyst activity or stability.

Possible Cause 1: Catalyst Poisoning. Catalysts, particularly transition metals, are highly susceptible to deactivation by impurities.[17][18]

  • Solution: Rigorous Purification of Reagents and Solvents.

    • Common Poisons: Sulfur compounds, oxygen, water, carbon monoxide, halides, and cyanides are notorious catalyst poisons.[17][18][19]

    • Purification Steps:

      • Use high-purity, degassed solvents.

      • Ensure the hydrogen gas is of high purity (>99.99%).

      • Purify the substrate to remove any potential contaminants from previous synthetic steps.

      • Perform the reaction under a strictly inert atmosphere (Argon or Nitrogen) using Schlenk techniques or a glovebox.

G cluster_sources Potential Poison Sources Solvent Solvent (O₂, H₂O) Catalyst Active Catalyst Solvent->Catalyst poisoning Substrate Substrate (Sulfur, Halides) Substrate->Catalyst poisoning H2_Gas H₂ Gas (CO, O₂) H2_Gas->Catalyst poisoning Atmosphere Atmosphere (O₂, H₂O) Atmosphere->Catalyst poisoning Poisoned_Catalyst Poisoned (Inactive) Catalyst

Caption: Common sources of catalyst poisons leading to deactivation.

Possible Cause 2: Insufficient Hydrogen Pressure or Mass Transfer. The reaction requires hydrogen to be dissolved in the liquid phase to interact with the catalyst.

  • Solution: Ensure Proper Reactor Setup and Agitation.

    • Pressure: Ensure the reactor is properly sealed and maintaining the set hydrogen pressure.

    • Agitation: Vigorous stirring is essential to maximize the gas-liquid mass transfer, ensuring the catalyst has a steady supply of dissolved hydrogen. If using a magnetic stir bar, ensure it is large enough and spinning at a sufficient speed (>500 RPM). For larger vessels, mechanical overhead stirring is superior.

Problem 3: Poor Reproducibility

Inconsistent results from batch to batch are often due to subtle, uncontrolled variables.

Possible Cause: Sensitivity to Air and Moisture. Many Ru and Rh phosphine complexes are sensitive to oxidation.

  • Solution: Implement Strict Inert Atmosphere Techniques.

    • Catalyst Handling: Prepare the catalyst solution and charge the reactor inside a glovebox.

    • Solvent Degassing: Use solvents that have been thoroughly degassed via freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes.

    • Reactor Purging: Before introducing the solvent and reactants, purge the reaction vessel multiple times with an inert gas to remove all traces of oxygen.

Appendix: Sample Experimental Protocol

Protocol A1: Catalyst Screening

This protocol outlines a parallel screening procedure to identify the most effective chiral ligand.

  • Preparation: In a glovebox, prepare a stock solution of the metal precursor (e.g., [RuCl₂(p-cymene)]₂) in a degassed solvent (e.g., Toluene). In separate vials, weigh equivalent moles of different chiral ligands (e.g., (S)-BINAP, (R)-Tol-BINAP, (S,S)-Chiraphos).

  • Catalyst Formation: Add the metal precursor stock solution to each vial containing a ligand. Allow the mixture to stir for 30-60 minutes to ensure complex formation.

  • Reaction Setup: Array a set of high-pressure reaction tubes, each with a stir bar. To each tube, add the substrate, N-(2-oxo-2-phenylethyl)carbamic acid benzyl ester (e.g., 0.1 mmol).

  • Catalyst Addition: Transfer an equal amount of each unique pre-formed catalyst solution to its designated reaction tube (e.g., S/C ratio of 200:1).

  • Reaction Execution: Seal the tubes, remove them from the glovebox, and place them in a parallel pressure reactor block. Purge the system with H₂ gas (3-4 cycles). Pressurize to the desired setpoint (e.g., 20 bar) and begin stirring at the desired temperature (e.g., 40 °C).

  • Analysis: After a set time (e.g., 12 hours), cool the reactor, vent the pressure, and take an aliquot from each reaction. Analyze for conversion (by ¹H NMR or GC) and enantiomeric excess (by chiral HPLC).

References

  • Imamoto, T., et al. (2016). Synthesis and applications of high-performance P-chiral phosphine ligands. Journal of the American Chemical Society. Available at: [Link]

  • Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews. Available at: [Link]

  • Wikipedia contributors. (2023). Catalyst poisoning. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Britannica, The Editors of Encyclopaedia. (Date unavailable). Catalyst poison. Encyclopædia Britannica. Available at: [Link]

  • Diéguez, M., et al. (2004). Chiral Phosphine−Phosphite Ligands in the Highly Enantioselective Rhodium-Catalyzed Asymmetric Hydrogenation. The Journal of Organic Chemistry. Available at: [Link]

  • EPFL. (Date unavailable). Catalyst poisoning. EPFL Graph Search. Available at: [Link]

  • Jim Clark. (2023). Types of catalysis. Chemguide. Available at: [Link]

  • Chemistry For Everyone. (2023). What Is A Catalyst Poison? YouTube. Available at: [Link]

  • France, S., et al. (2004). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. Available at: [Link]

  • Asymmetric catalysis with chiral primary amine-based organocatalysts. Royal Society of Chemistry. Available at: [Link]

  • Noyori, R., et al. (2001). Asymmetric Hydrogenation of Ketones with Chiral η6-Arene/N-Tosylethylenediamine−Ruthenium(II) Catalysts. Journal of the American Chemical Society. Available at: [Link]

  • METTLER TOLEDO. (2023). Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. YouTube. Available at: [Link]

  • Wills, M., et al. (2005). “Tethered” Ru(II) Catalysts for Asymmetric Transfer Hydrogenation of Ketones. The Journal of Organic Chemistry. Available at: [Link]

  • Noyori, R. (2002). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Pure and Applied Chemistry. Available at: [Link]

  • Asymmetric Hydrogenation of Ketones with Chiral Ruthenium Catalysts. Sci-Hub. Available at: [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. National Institutes of Health. Available at: [Link]

  • Ruthenium-Catalysed Asymmetric Reduction of Ketones. Semantic Scholar. Available at: [Link]

  • Application of Tethered Ruthenium Catalysts to Asymmetric Hydrogenation of Ketones, and the Selective Hydrogenation of Aldehydes. ResearchGate. Available at: [Link]

  • Asymmetric hydrogenation of prochiral amino ketones to amino alcohols for pharmaceutical use. Semantic Scholar. Available at: [Link]

  • Asymmetric hydrogenation. SlideShare. Available at: [Link]

  • Determining the enantioselectivity of asymmetric hydrogenation through parahydrogen-induced hyperpolarization. AIP Publishing. Available at: [Link]

  • Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. National Institutes of Health. Available at: [Link]

  • Prediction of Optimal Conditions of Hydrogenation Reaction Using the Likelihood Ranking Approach. National Institutes of Health. Available at: [Link]

  • Influence of temperature on the hydrogenation reaction. ResearchGate. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for (S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1] This guide will primarily reference the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a comprehensive framework for analytical method validation.[1][2][3][4][5]

Introduction to the Analyte and the Imperative of Chiral Separation

(S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester is a chiral molecule. The stereochemistry of this intermediate is crucial as it dictates the pharmacological activity and potential side effects of the final drug product. Therefore, analytical methods must not only quantify the compound but also unequivocally determine its enantiomeric purity.

The primary challenge in the analysis of this compound lies in its chiral nature. Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation and individual quantification complex. This necessitates the use of chiral stationary phases (CSPs) in chromatographic methods.

Comparative Analysis of Analytical Methodologies

The two most prevalent and suitable analytical techniques for the validation of this compound are High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC). Gas Chromatography (GC) is generally less suitable for carbamates due to their thermal instability.[6]

Method Principle Advantages Disadvantages Typical Application
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.Robust, widely available, suitable for quantitative analysis and enantiomeric purity.Longer run times compared to UHPLC, higher solvent consumption.Routine quality control, stability testing, impurity profiling.
Chiral UHPLC Similar to HPLC but uses smaller particle size columns (<2 µm) and higher pressures.Faster analysis, higher resolution, lower solvent consumption.Requires specialized high-pressure instrumentation, potential for column clogging with complex matrices.High-throughput screening, method development, trace impurity analysis.
LC-MS Couples the separation power of LC with the mass-selective detection of a mass spectrometer.High sensitivity and selectivity, provides molecular weight information for impurity identification.Higher equipment cost and complexity, potential for matrix effects.Identification of unknown impurities, metabolite studies, trace-level quantification.

Causality Behind Method Selection:

The choice between HPLC and UHPLC often comes down to a balance of throughput needs and available instrumentation. For routine quality control in a manufacturing setting, the robustness of a well-developed HPLC method may be preferred. In a research and development environment, the speed and resolution of UHPLC can significantly accelerate method development and sample analysis. LC-MS is an invaluable tool for impurity identification, especially during process development and forced degradation studies, where unexpected impurities may arise.

Core Validation Parameters: An In-Depth Look

According to ICH Q2(R2) guidelines, the following parameters are essential for the validation of an analytical method for quantifying the main component and its enantiomeric impurity.[1][3][4]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[3] For this compound, this means the method must be able to separate the (S)-enantiomer from the (R)-enantiomer and any other related substances.

Experimental Protocol for Specificity:

  • Sample Preparation: Prepare solutions of the (S)-enantiomer, the (R)-enantiomer (if available), and a mixture of both. Also, prepare a placebo solution (all formulation components except the active ingredient) and a spiked placebo sample.

  • Chromatographic Analysis: Analyze all prepared solutions using the developed chiral HPLC/UHPLC method.

  • Acceptance Criteria: The peak for the (S)-enantiomer should be well-resolved from the (R)-enantiomer and any other peaks. The resolution factor (Rs) between the enantiomeric peaks should be greater than 1.5. No interfering peaks should be observed at the retention time of the (S)-enantiomer in the placebo chromatogram.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[3]

Experimental Protocol for Linearity:

  • Standard Preparation: Prepare a series of at least five standard solutions of the (S)-enantiomer covering the expected concentration range (e.g., 50% to 150% of the target concentration).

  • Analysis: Analyze each standard solution in triplicate.

  • Data Analysis: Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal.

Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[3]

Experimental Protocol for Accuracy:

  • Sample Preparation: Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with a known amount of the (S)-enantiomer. Prepare each concentration in triplicate.

  • Analysis: Analyze the prepared samples.

  • Calculation: Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[3] Precision is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol for Precision:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (RSD).

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD for the combined data from both studies.

  • Acceptance Criteria: The RSD for repeatability and intermediate precision should be ≤ 2.0%.

Limit of Quantitation (LOQ) for the (R)-enantiomer

The quantitation limit of an individual analytical procedure is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1] This is a critical parameter for controlling the enantiomeric impurity.

Experimental Protocol for LOQ:

  • Estimation: The LOQ can be estimated based on the signal-to-noise ratio (typically S/N of 10:1) or by determining the concentration at which the precision (RSD) is within an acceptable limit (e.g., ≤ 10%).

  • Confirmation: Prepare a series of solutions of the (R)-enantiomer at concentrations around the estimated LOQ.

  • Analysis: Analyze these solutions to determine the concentration at which the precision and accuracy criteria are met.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[7]

Experimental Protocol for Robustness:

  • Parameter Variation: Deliberately vary critical chromatographic parameters one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 2% organic phase)

  • Analysis: Analyze a standard solution under each varied condition.

  • Evaluation: Evaluate the effect of these changes on system suitability parameters (e.g., resolution, tailing factor, theoretical plates) and the quantification of the analyte.

  • Acceptance Criteria: The system suitability parameters should remain within the established limits, and the assay results should not be significantly affected.

Experimental Workflows

Chiral HPLC Method Development and Validation Workflow

Chiral HPLC Method Development and Validation Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) dev_start Start csp_selection CSP & Mobile Phase Screening dev_start->csp_selection optimization Optimization of Chromatographic Conditions csp_selection->optimization system_suitability Define System Suitability Criteria optimization->system_suitability dev_end Final Method system_suitability->dev_end specificity Specificity dev_end->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision loq LOQ of (R)-isomer precision->loq robustness Robustness loq->robustness val_report Validation Report robustness->val_report

Caption: Workflow for Chiral HPLC Method Development and Validation.

Logical Relationship of Validation Parameters

Validation Parameter Interdependence Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Range Range Linearity->Range Accuracy->Precision Accuracy->Range Precision->Range LOQ LOQ Precision->LOQ

Caption: Interdependence of Core Analytical Method Validation Parameters.

Data Summary and Comparison

The following table presents hypothetical but realistic comparative data for a validated chiral HPLC method for the analysis of this compound.

Validation Parameter Acceptance Criteria Typical HPLC Results Typical UHPLC Results
Specificity (Resolution, Rs) Rs > 1.52.12.8
Linearity (r²) ≥ 0.9990.99950.9998
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%99.8% - 101.0%
Precision (Repeatability, RSD) ≤ 2.0%0.8%0.5%
Precision (Intermediate, RSD) ≤ 2.0%1.2%0.9%
LOQ of (R)-enantiomer Reportable0.05%0.02%
Robustness No significant impactPassedPassed
Run Time (minutes) N/A155

Conclusion and Recommendations

Both chiral HPLC and UHPLC are suitable for the validation of analytical methods for this compound. The choice of method will depend on the specific needs of the laboratory.

  • For routine quality control where robustness and instrument availability are key, a well-validated chiral HPLC method is recommended.

  • For high-throughput environments and in-depth impurity profiling where speed and resolution are critical, a chiral UHPLC method is the superior choice.

  • LC-MS should be employed as a complementary technique for the structural elucidation of unknown impurities and for bioanalytical studies.

Regardless of the chosen platform, adherence to the principles outlined in the ICH Q2(R2) guidelines is mandatory to ensure data integrity and regulatory compliance.[1][2][3][4][5] The provided protocols and workflows serve as a robust starting point for the development and validation of a scientifically sound analytical method for this critical pharmaceutical intermediate.

References

  • Understanding ICH Q2(R2)
  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). U.S.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy.
  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.
  • Q2(R2) Validation of Analytical Procedures. (2024, March 6). U.S.
  • Validation of Analytical Procedures Q2(R2). (2023, November 30).
  • FDA Releases Guidance on Analytical Procedures. (2024, March 7).
  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
  • ICH Guidance Q14 / Q2(R2)
  • The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent.
  • This compound. MySkinRecipes.

Sources

A Senior Application Scientist's Guide to Enantiomeric Purity Analysis of (S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Enantiopurity in Chiral Building Blocks

(S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester is a vital chiral building block, frequently utilized in the stereoselective synthesis of active pharmaceutical ingredients (APIs).[1] Its defined stereochemistry is fundamental to the biological activity and safety profile of the final drug product. The presence of its unwanted enantiomer, (R)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester, can lead to reduced efficacy, altered pharmacological effects, or even significant toxicity.[2] Consequently, the precise and accurate determination of its enantiomeric purity is not merely a quality control metric; it is a cornerstone of drug development, ensuring the safety and efficacy of next-generation therapeutics.

This guide provides an in-depth comparison of the primary analytical techniques for assessing the enantiomeric purity of this key intermediate. We will delve into the mechanistic principles behind each method, offer field-proven insights into experimental design, and provide robust, validated protocols to serve as a foundation for your laboratory's method development and validation efforts.[3]

Comparative Analysis of Core Methodologies

The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, requires the introduction of a chiral selector. This can be achieved through various analytical techniques, with Chiral High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) being the most prominent.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for enantiomeric purity analysis in the pharmaceutical industry due to its robustness, versatility, and high-resolution capabilities.[2] The technique relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to differential retention times.

  • Expertise & Experience: The choice of CSP is the most critical parameter. For a molecule like this compound, which contains aromatic rings, a carbamate group, and a primary amine, polysaccharide-based CSPs are an excellent starting point. Chiral selectors like amylose or cellulose derivatives coated or immobilized on a silica support offer a multitude of chiral recognition mechanisms, including hydrogen bonding, π-π interactions, and steric hindrance.[4] Macrocyclic glycopeptide CSPs, such as those based on teicoplanin, are also highly effective for amino acid derivatives and offer compatibility with a wider range of mobile phases.[5]

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful, "green" alternative to normal-phase HPLC. It utilizes supercritical carbon dioxide as the primary mobile phase, often modified with a small amount of an organic solvent (e.g., methanol, ethanol).

  • Expertise & Experience: The primary advantages of SFC are speed and reduced solvent consumption. Analyses are typically 3-5 times faster than HPLC. The same polysaccharide-based CSPs used in HPLC are often employed in SFC, demonstrating excellent performance. The lower viscosity of the supercritical fluid mobile phase allows for higher flow rates without a significant increase in backpressure, leading to rapid, high-efficiency separations. This makes SFC particularly suitable for high-throughput screening environments.

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector is added to the background electrolyte (running buffer).

  • Expertise & Experience: CE offers the advantages of extremely high separation efficiency, minimal sample and solvent consumption, and rapid method development.[6] For amino acid derivatives, cyclodextrins and crown ethers are commonly used chiral selectors.[7][8] The charged amine group on the target molecule makes it an ideal candidate for CE. The separation mechanism involves differential partitioning of the enantiomers into the chiral selector's cavity, which alters their effective electrophoretic mobility, leading to separation.

Performance Comparison Summary

The following table provides a comparative overview of the key performance attributes for each technique in the context of analyzing this compound.

Parameter Chiral HPLC Chiral SFC Chiral CE
Resolution ExcellentExcellentExceptional
Analysis Time 5-20 minutes1-5 minutes5-15 minutes
Sensitivity (UV) Good (µg/mL range)Good (µg/mL range)Moderate (can be lower)
Solvent Consumption HighVery LowNegligible
Method Development Moderate to ComplexModerateRelatively Simple
Robustness HighModerateModerate
Key Advantage Industry standard, robustSpeed, "Green" ChemistryHigh efficiency, low sample volume

Experimental Workflows and Protocols

A self-validating system is crucial for trustworthy results. The following workflow and protocols are designed to be robust starting points for your specific application. Any method must be fully validated according to ICH or other relevant guidelines.[9][10]

General Workflow for Enantiomeric Purity Analysis

The diagram below illustrates a typical workflow from sample receipt to final report generation.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Weigh Analyte Dilution Dissolve & Dilute in Mobile Phase Sample->Dilution Injection Inject into System (HPLC / SFC / CE) Dilution->Injection Separation Chiral Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate % Area of (R)-Enantiomer Integration->Calculation Report Generate Report with System Suitability Data Calculation->Report

Caption: General workflow for enantiomeric purity analysis.

Principle of Chiral Recognition on a CSP

This diagram illustrates the fundamental principle of separation on a chiral stationary phase. The (S)- and (R)-enantiomers interact differently with the CSP, forming transient diastereomeric complexes with varying stability, which results in different retention times.

G cluster_analytes Analyte Mixture CSP {Chiral Stationary Phase (CSP)|Forms transient diastereomeric complexes} Interaction_S Stronger Interaction (Higher Stability Complex) CSP->Interaction_S Interaction_R Weaker Interaction (Lower Stability Complex) CSP->Interaction_R S_Enantiomer (S)-Enantiomer (Desired) S_Enantiomer->Interaction_S R_Enantiomer (R)-Enantiomer (Impurity) R_Enantiomer->Interaction_R Elution_S Peak 2 Interaction_S->Elution_S Elutes Second (Longer Retention Time) Elution_R Peak 1 Interaction_R->Elution_R Elutes First (Shorter Retention Time)

Caption: Mechanism of enantioseparation on a Chiral Stationary Phase.

Detailed Experimental Protocol: Chiral HPLC Method

This protocol provides a starting point for the development of a robust chiral HPLC method.

1. Objective: To separate and quantify the (R)-enantiomer impurity in a sample of this compound.

2. Materials & Equipment:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with UV detector.

  • Chiral Column: Daicel CHIRALPAK® IA or equivalent polysaccharide-based CSP (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)).

  • Solvents: HPLC-grade Hexane, Isopropanol (IPA), and Ethanol (EtOH).

  • Analyte: this compound standard and sample.

  • Racemate: Racemic (R/S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester (for method development and specificity).

3. Chromatographic Conditions:

  • Mobile Phase: Hexane / IPA / EtOH (80:10:10, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 5 mg of the (S)-enantiomer standard and dissolve in 10 mL of the mobile phase.

  • Racemate Solution (0.5 mg/mL): Prepare similarly to the standard solution using the racemic material. This is used to confirm the elution order and resolution.

  • Sample Solution (0.5 mg/mL): Prepare the sample to be tested at the same concentration as the standard.

5. System Suitability:

  • Inject the racemate solution six times.

  • Resolution (Rs): The resolution between the (R)- and (S)-enantiomer peaks should be ≥ 2.0.

  • Tailing Factor (T): The tailing factor for the (S)-enantiomer peak should be ≤ 2.0.

  • Relative Standard Deviation (%RSD): The %RSD for the peak area of six replicate injections should be ≤ 2.0%.

6. Analysis Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Perform the system suitability injections.

  • Inject the standard solution.

  • Inject the sample solution in duplicate.

  • Integrate the peaks and calculate the percentage of the (R)-enantiomer in the sample using the area percent formula: % (R)-Enantiomer = (Area of R-peak / (Area of R-peak + Area of S-peak)) * 100

7. Method Validation Parameters:

  • Specificity: Demonstrate that there is no interference from diluents or related impurities at the retention time of the enantiomers.

  • Limit of Quantitation (LOQ): Determine the lowest concentration at which the (R)-enantiomer can be reliably quantified. A signal-to-noise ratio of ≥ 10 is typically required.[2]

  • Linearity: Establish a linear relationship between the concentration of the (R)-enantiomer and its peak area over a defined range.

  • Accuracy & Precision: Assess the closeness of the results to the true value and the degree of scatter between a series of measurements, respectively.

Conclusion and Recommendations

The selection of an appropriate analytical method for enantiomeric purity determination is a critical decision in the drug development process.

  • For routine quality control and release testing , the robustness and established industry acceptance of Chiral HPLC make it the preferred method. Its versatility in handling various sample matrices and its high-resolution capabilities ensure reliable and defensible data.

  • For high-throughput screening or process optimization , where speed is paramount, Chiral SFC offers a significant advantage, drastically reducing analysis times and solvent waste.

  • For research applications involving minute sample quantities or when orthogonal verification is needed, Chiral CE provides exceptional efficiency and requires minimal sample, making it a valuable complementary technique.

Regardless of the chosen technique, a thorough method validation is mandatory to ensure the integrity of the analytical data.[10] The protocols and comparative insights provided in this guide serve as an authoritative foundation for scientists to develop and implement scientifically sound methods for the critical task of enantiomeric purity analysis.

References

  • Blaschke, G., & Chankvetadze, B. (2005). Capillary electrophoretic separation of enantiomers of amino acids and amino acid derivatives using crown ether and cyclodextrin. Pharmazie, 60(3), 181-5. [Link]

  • Dong, M. W. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 24(7), 684-693. [Link]

  • Salami, M., & Ghavami, R. (2005). Capillary electrophoretic separation of enantiomers of amino acids and amino acid derivatives using crown ether and cyclodextrin. Ingenta Connect. [Link]

  • Wang, Y., et al. (2014). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC International, 27(6). [Link]

  • Thoelke, A., & Kleidernigg, O. P. (2008). Capillary electrophoresis and column chromatography in biomedical chiral amino acid analysis. Journal of Chromatography B, 875(1), 14-26. [Link]

  • Huber, L. (2010). Handbook of Analytical Validation. Routledge. [Link]

  • Alam, M. S., et al. (2018). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 17(1), 1-8. [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

  • Jain, R., et al. (2009). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 71(2), 164-169. [Link]

  • Bavo, F., et al. (2019). General method to prepare amino acids benzyl esters and to isolate them as trifluoroacetate salts. ResearchGate. [Link]

  • Lavanya, G., et al. (2013). Analytical method validation: A brief review. International Journal of ChemTech Research, 5(5), 2431-2439. [Link]

  • Adhikari, S., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 184-192. [Link]

Sources

Comparative study of (S)- vs (R)-enantiomers of (2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the (S)- and (R)-Enantiomers of (2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester

This guide offers a detailed comparative analysis of the (S)- and (R)-enantiomers of (2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester, a pivotal chiral building block in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple product overview. It synthesizes foundational principles of stereochemistry with practical, field-tested methodologies to provide a comprehensive understanding of these molecules. We will explore their stereoselective synthesis, comparative physicochemical properties, and the critical implications of their chirality on biological activity, grounded in authoritative scientific principles.

The Principle of Chirality: Why Enantiomeric Purity Matters

Chirality is a fundamental property in molecular science, particularly within biological systems where stereospecificity governs molecular interactions. (2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester possesses a single stereocenter, giving rise to two enantiomers, (S) and (R), which are non-superimposable mirror images. While identical in their elemental composition and connectivity, their three-dimensional arrangement is distinct. This structural difference is often the determining factor in a molecule's pharmacological and toxicological profile. The (S)-enantiomer of this compound, for instance, serves as a key chiral intermediate in the synthesis of various pharmaceuticals.[1] Consequently, the ability to synthesize, separate, and analyze these enantiomers with high fidelity is not merely an academic exercise but a critical requirement in the development of safe and effective active pharmaceutical ingredients (APIs).

Stereoselective Synthesis: Controlling the Chiral Outcome

Achieving high enantiomeric purity begins with a robust and selective synthetic strategy. Simply protecting a racemic starting material would necessitate a challenging and often inefficient chiral resolution step later on. A more elegant and economically viable approach is to employ an asymmetric synthesis that directly yields the desired enantiomer.

A well-established method for producing chiral amines is the stereoselective reduction of a prochiral ketone precursor. This approach offers excellent control over the resulting stereochemistry through the choice of a chiral catalyst.

Experimental Protocol: Asymmetric Reductive Amination

This protocol describes a plausible pathway for the synthesis of the target enantiomers, based on common laboratory practices for creating chiral amines.

  • Precursor Synthesis: Synthesize the precursor, (2-Oxo-2-phenyl-ethyl)-carbamic acid benzyl ester, by reacting 2-aminoacetophenone with benzyl chloroformate under basic conditions.

  • Asymmetric Reduction:

    • In a flame-dried, inert-atmosphere flask, dissolve the ketone precursor in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a chiral catalyst system. A highly effective choice is a combination of a ruthenium catalyst, such as RuCl₂(PPh₃)₃, with a chiral diamine ligand like (1S,2S)-(+)-N,N'-Dimethyl-1,2-diphenylethylenediamine for the (S)-product or its (1R,2R)-(-) counterpart for the (R)-product.

    • Pressurize the reaction vessel with hydrogen gas (H₂) and heat as required, typically 40-50 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification:

    • Once the reaction is complete, carefully vent the hydrogen gas and quench the reaction.

    • Perform a standard aqueous work-up to remove the catalyst and other water-soluble impurities.

    • Purify the crude product using column chromatography on silica gel to yield the enantiomerically enriched (S)- or (R)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester.

Causality Behind Experimental Choices: The choice of a chiral Ruthenium-diamine catalyst system is deliberate. The chiral ligand coordinates with the metal center, creating a chiral pocket that directs the hydride transfer from the hydrogen gas to one specific face of the prochiral ketone, thereby generating one enantiomer in high excess.

G cluster_workflow Asymmetric Synthesis Workflow A Ketone Precursor (2-Oxo-2-phenyl-ethyl)- carbamic acid benzyl ester B Asymmetric Hydrogenation A->B Ru-catalyst + Chiral Ligand H₂ Gas C Enantiomerically Enriched Product B->C D Work-up & Purification C->D Aqueous Extraction E Final Product ((S)- or (R)-Enantiomer) D->E Column Chromatography

Caption: Workflow for stereoselective synthesis.

Comparative Analysis: Physicochemical and Spectroscopic Properties

While enantiomers exhibit identical physical properties in an achiral environment, their behavior differs significantly in the presence of a chiral influence. This distinction is the basis for their analytical separation and characterization.

Property(S)-Enantiomer(R)-EnantiomerRationale & Method
Molecular Weight 270.33 g/mol [2]270.33 g/mol [3]Identical composition. (Mass Spectrometry)
Melting/Boiling Point IdenticalIdenticalCrystal lattice energies and intermolecular forces are identical in an achiral environment.
Solubility (achiral solvent) IdenticalIdenticalInteractions with achiral solvent molecules are energetically equivalent.
NMR Spectrum (achiral solvent) IdenticalIdenticalMagnetic environments of nuclei are identical. (¹H, ¹³C NMR)
Optical Rotation [α] Opposite sign (e.g., +)Opposite sign (e.g., -)Enantiomers rotate plane-polarized light in equal but opposite directions. (Polarimetry)
Chiral HPLC Retention Different (t₁)Different (t₂)Differential interaction with a chiral stationary phase leads to separation. (Chiral HPLC)
Experimental Protocol: Enantiomeric Purity Determination by Chiral HPLC

This protocol provides a reliable method for separating the (S)- and (R)-enantiomers and determining the enantiomeric excess (% ee) of a synthetic sample. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for this class of compounds.[4][5]

  • Column Selection: Utilize a CSP such as a Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)). These phases provide multiple chiral recognition mechanisms (π-π interactions, hydrogen bonding, steric hindrance).

  • Mobile Phase Preparation: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane) and an alcohol modifier (e.g., isopropanol or ethanol). A common starting point is 90:10 hexane:isopropanol. The ratio must be optimized to achieve baseline separation (Resolution > 1.5).

  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in the mobile phase.

  • Instrumentation and Analysis:

    • Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

    • Inject a small volume (5-10 µL) of the sample.

    • Detect the eluting peaks using a UV detector, typically at a wavelength where the phenyl groups absorb (e.g., 220 nm or 254 nm).

  • Data Interpretation: The two enantiomers will elute at different retention times. The enantiomeric excess can be calculated from the integrated peak areas (A) of the two enantiomers: % ee = |(A₁ - A₂) / (A₁ + A₂)| * 100.

G Sample Sample Mixture ((S) and (R)) HPLC Chiral HPLC System Column: Chiralpak® IA Mobile Phase: Hexane/IPA Sample->HPLC Detector UV Detector (254 nm) HPLC->Detector Output Chromatogram (Two Separated Peaks) Detector->Output

Caption: Analytical workflow for chiral HPLC separation.

Biological Activity: A Hypothetical Case Study in Enzyme Inhibition

The true divergence between the (S)- and (R)-enantiomers is most evident in their interactions with biological systems. To illustrate this, we present a hypothetical case study where both enantiomers are tested as inhibitors against a fictional enzyme, "Chirase," which has a well-defined, chiral active site.

Hypothesis: Due to the stereospecificity of the Chirase active site, one enantiomer will act as a potent inhibitor, while the other will exhibit significantly lower or no activity.

Experimental Design:

  • Enzyme Kinetics Assay: An in vitro enzyme inhibition assay is performed. The activity of Chirase is measured by monitoring the conversion of a substrate to a fluorescent product.

  • IC₅₀ Determination: The assay is run with a fixed concentration of enzyme and substrate across a range of concentrations for both the (S)- and (R)-enantiomers. The rate of reaction is measured, and the concentration of inhibitor required to reduce enzyme activity by 50% (the IC₅₀ value) is determined.

Anticipated Results & Interpretation:

CompoundIC₅₀ (nM)Interpretation
(S)-Enantiomer 50Eutomer: High-affinity binding to the Chirase active site results in potent inhibition.
(R)-Enantiomer 15,000Distomer: Poor steric and electronic complementarity with the active site leads to weak binding and negligible inhibition.

Mechanistic Rationale: The significant difference in potency can be attributed to a "three-point attachment" model. The active site of Chirase has specific binding pockets that can favorably interact with the phenyl, amino, and carbamate groups of the (S)-enantiomer. The (R)-enantiomer, being a mirror image, cannot simultaneously align all three functional groups with their corresponding binding pockets, leading to a sterically hindered, high-energy binding state and thus, low affinity.

G cluster_S Eutomer ((S)-Enantiomer) Binding cluster_R Distomer ((R)-Enantiomer) Binding S_Enantiomer (S)-Enantiomer Enzyme_S Chirase Active Site S_Enantiomer->Enzyme_S 3-Point Attachment Binding_S Optimal Fit (High Affinity) => INHIBITION Enzyme_S->Binding_S R_Enantiomer (R)-Enantiomer Enzyme_R Chirase Active Site R_Enantiomer->Enzyme_R Misfit Binding_R Steric Hindrance (Low Affinity) => NO INHIBITION Enzyme_R->Binding_R

Caption: Differential binding of enantiomers to a chiral enzyme active site.

Conclusion

The comparative study of (S)- and (R)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester underscores a core tenet of chemical and pharmaceutical science: structure dictates function. While appearing nearly identical on paper, these enantiomers are distinct chemical entities with unique properties in a chiral context. Their stereoselective synthesis is achievable through established asymmetric methodologies, and their analytical separation is reliably performed using chiral chromatography. The profound difference in their potential biological activity highlights the absolute necessity of enantiomeric purity in drug development. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently work with and understand these important chiral building blocks.

References

  • Title: (S)-(2-amino-1-phenyl-ethyl)-carbamic acid benzyl ester Source: MySkinRecipes URL: [Link]

  • Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: YAKHAK HOEJI URL: [Link]

  • Title: (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: ResearchGate URL: [Link]

  • Title: An Introduction to Chiral Analysis by Capillary Electrophoresis Source: Bio-Rad URL: [Link]

  • Title: Synthesis and Biological Activity of some Amino Acid Conjugates of Oxaprozin Source: Indian Journal of Pharmaceutical Sciences URL: [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of (S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical compounds is paramount to ensuring both laboratory safety and the integrity of their work. This guide provides a detailed, step-by-step protocol for the proper disposal of (S)-(2-Amino-1-phenyl-ethyl)-carbamic acid benzyl ester, a compound that requires careful handling due to its chemical properties. This document is designed to be your preferred resource for laboratory safety and chemical management, offering insights that extend beyond the product itself.

The disposal of this compound must be approached with a thorough understanding of its nature as a carbamate derivative and an amino compound. Carbamates can exhibit toxicity, while amino compounds can have their own set of handling requirements.[1] Therefore, the disposal procedures must mitigate potential hazards to personnel and the environment.

Core Principles of Chemical Waste Management

Before delving into the specific protocol, it is crucial to establish the foundational principles of chemical waste management in a laboratory setting. Adherence to these principles is not merely a matter of regulatory compliance but a cornerstone of a robust safety culture.

  • Segregation of Waste: Never mix incompatible wastes.[2][3] For instance, acids and bases should be stored separately, and oxidizing agents must be kept apart from reducing agents and organic compounds.[4]

  • Proper Labeling: All hazardous waste containers must be clearly and accurately labeled with the full chemical name and associated hazards.[1][2][3]

  • Container Integrity: Waste containers must be chemically compatible with the substance they hold, sealed to prevent leaks, and stored in a designated, well-ventilated area.[2][3][5]

  • Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5]

Understanding the Hazards
PropertyValue/InformationDisposal Consideration
Chemical Family Carbamate Ester, AmineCarbamates can be toxic.[1] Incineration is a common disposal method for such compounds.[1]
Physical Form Likely a solidHandle as solid waste.
Toxicity Potential for toxicity associated with carbamates.Do not dispose of in regular trash.[2][5]
pH (in solution) Likely basic due to the amine groupNeutralization may be a consideration prior to disposal, but professional disposal is required.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate personal protective equipment.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[7][8][9][10]

  • Hand Protection: Use chemically resistant gloves.[6][9][10]

  • Body Protection: A laboratory coat is mandatory.[1] In some cases, impervious or fire/flame-resistant clothing may be necessary.[7]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, or if exposure limits are exceeded, a full-face respirator should be used.[7][8]

Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions.

  • Solid Waste: Collect any solid this compound in a clearly labeled, sealed, and compatible hazardous waste container.[1]

  • Aqueous Solutions: If the compound is in an aqueous solution, it should be collected in a separate, labeled hazardous waste container designated for aqueous waste.[1] Do not mix with organic solvents.[1]

  • Contaminated Materials: Any materials, such as weighing paper, gloves, or pipette tips, that have come into contact with the chemical should be considered contaminated and disposed of as hazardous waste. Place these items in a designated, sealed container.

Waste Container Management
  • Labeling: The hazardous waste container must be labeled with the full chemical name: "this compound".[1][2]

  • Closure: Keep waste containers closed except when adding waste.[2][4][11]

  • Storage: Store the waste container in a designated satellite accumulation area, which must be inspected weekly for any signs of leakage.[4] Ensure secondary containment is used for liquid waste.[2]

Disposal Procedure

The recommended method for the final disposal of carbamate-containing compounds is incineration by a licensed hazardous waste disposal facility.[1] This ensures the complete destruction of the molecule.

  • Do Not Dispose Down the Drain: Never dispose of this chemical down the sink.[2][11]

  • Do Not Dispose in Regular Trash: This chemical should not be disposed of in the regular trash.[2][5]

  • Evaporation is Prohibited: Do not allow the chemical to evaporate in a fume hood as a method of disposal.[4][11]

Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[1]

Documentation

Maintain a detailed log of all hazardous waste generated, including the chemical name, quantity, and date of disposal.[1][5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Start: Disposal of (S)-(2-Amino-1-phenyl-ethyl)- carbamic acid benzyl ester ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess_form Step 2: Assess Chemical Form ppe->assess_form solid_waste Solid Waste Collection assess_form->solid_waste Solid aqueous_waste Aqueous Solution Collection assess_form->aqueous_waste Aqueous Solution segregate_solid Segregate in Labeled Solid Waste Container solid_waste->segregate_solid segregate_aqueous Segregate in Labeled Aqueous Waste Container aqueous_waste->segregate_aqueous contaminated_materials Collect Contaminated Materials (Gloves, Weigh Paper, etc.) segregate_solid->contaminated_materials no_mixing Do Not Mix with Organic Solvents segregate_aqueous->no_mixing no_mixing->contaminated_materials storage Step 3: Store in Designated Satellite Accumulation Area contaminated_materials->storage final_disposal Step 4: Arrange for Professional Disposal (Incineration via EHS/Contractor) storage->final_disposal documentation Step 5: Document Waste in Laboratory Log final_disposal->documentation end End: Safe and Compliant Disposal documentation->end

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.